2,3-Dihydroxybutanoic acid
描述
This compound has been reported in Homo sapiens with data available.
Structure
3D Structure
属性
IUPAC Name |
2,3-dihydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUGYXZSURQALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862402 | |
| Record name | 2,3-Dihydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-97-6, 759-06-8 | |
| Record name | NSC181495 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC69870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Occurrence of 2,3-Dihydroxybutanoic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxybutanoic acid is a chiral molecule possessing two stereogenic centers, which gives rise to four distinct stereoisomers: the erythro pair, (2R,3R) and (2S,3S), and the threo pair, (2R,3S) and (2S,3R).[1] These stereoisomers, while structurally similar, can exhibit significantly different biological activities and metabolic fates. This in-depth technical guide provides a comprehensive overview of the natural occurrence of these stereoisomers across various biological systems, details their biosynthetic pathways where known, and presents established experimental protocols for their extraction, separation, and analysis. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Natural Occurrence of Stereoisomers
The presence and abundance of this compound stereoisomers are highly specific to the biological context, with particular isomers identified in humans, plants, and microorganisms.
In Humans
In human metabolism, two stereoisomers of this compound have been identified with distinct physiological and pathological relevance.
-
(2S,3R)-2,3-dihydroxybutanoic acid: This threo-isomer is a normally occurring carboxylic acid found in human blood and urine.[2] Notably, its urinary levels are significantly elevated in patients with Type 1 diabetes mellitus, suggesting its potential as a biomarker for this metabolic disorder.[2][3]
-
(2R,3S)-2,3-dihydroxybutanoic acid: In contrast, this threo-isomer has been identified as a potential oncometabolite. Its production is significantly increased in patients with acute myeloid leukemia (AML) who have mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes.[4] This stereoisomer serves as a biomarker for the presence of these specific cancer-associated mutations.[2] Nuclear magnetic resonance studies have indicated that the (2R,3R)-diastereomer (4-deoxyerythronic acid) is not typically present in normal human urine.[5] An earlier report also noted that 4-deoxythreonic acid is found in larger quantities in human urine compared to 4-deoxyerythronic acid.[5]
In Plants
This compound has been identified as a constituent of the plant genus Corydalis, which is known for its use in traditional medicine.[6] However, the specific stereoisomer(s) present in these plants have not yet been fully characterized. Further research is required to isolate and identify the exact stereochemical configuration of the this compound produced by Corydalis species.
In Bacteria and Fungi
Currently, there is limited specific information available on the natural occurrence of this compound stereoisomers in bacteria and fungi. While these microorganisms are known to produce a wide array of organic acids, the presence and stereochemistry of this compound in their metabolomes remain an area for future investigation.
Quantitative Data
The following table summarizes the available quantitative data on the occurrence of this compound stereoisomers.
| Stereoisomer | Biological Matrix | Condition | Concentration/Level | Citation(s) |
| (2S,3R) | Human Urine | Type 1 Diabetes Mellitus | Significantly elevated | [2][3] |
| (2R,3S) | Human Plasma | Acute Myeloid Leukemia (with IDH1/2 mutations) | Significantly elevated | [2][4] |
Biosynthesis of this compound Stereoisomers
The biosynthetic pathways for the production of this compound are stereospecific and are beginning to be elucidated, particularly in the context of human disease.
Biosynthesis of (2R,3S)-2,3-Dihydroxybutanoic Acid in Acute Myeloid Leukemia (AML)
In AML patients with mutations in IDH1 or IDH2, the mutant enzymes gain a neomorphic function, enabling them to catalyze the reduction of α-keto acids. The proposed pathway for the formation of (2R,3S)-2,3-dihydroxybutanoic acid involves two main steps:
-
Transamination of L-Threonine: The amino acid L-threonine is converted to its α-keto acid counterpart, (3S)-hydroxy-2-oxobutanoic acid.[2]
-
Reduction by Mutant IDH1/2: The mutant IDH1 and IDH2 enzymes then reduce the α-keto group of (3S)-hydroxy-2-oxobutanoic acid to a hydroxyl group, yielding (2R,3S)-2,3-dihydroxybutanoic acid.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (2R,3S)-2,3-Dihydroxybutyric acid sodium salt hydrate ≥97.0% (GC) [sigmaaldrich.com]
- 4. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Biosynthesis of (2R,3S)-2,3-dihydroxybutyric Acid in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3S)-2,3-dihydroxybutyric acid, a chiral metabolite, has emerged as a significant molecule in the field of oncology, particularly as a potential oncometabolite associated with mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2). This technical guide provides a comprehensive overview of the biosynthesis of (2R,3S)-2,3-dihydroxybutyric acid, focusing on its metabolic pathway, quantitative data from patient samples, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of this metabolite in cancer and other metabolic disorders.
Introduction
(2R,3S)-2,3-dihydroxybutyric acid is a stereoisomer of 2,3-dihydroxybutanoic acid. While its presence has been detected in human biological fluids, its metabolic significance was largely uncharacterized until recent studies linked its elevated levels to mutations in the metabolic enzymes IDH1 and IDH2 in acute myeloid leukemia (AML)[1]. These mutations confer a neomorphic enzymatic activity, leading to the production of oncometabolites. The discovery of (2R,3S)-2,3-dihydroxybutyric acid's association with these cancers has opened new avenues for its use as a potential biomarker and for understanding the metabolic reprogramming that drives tumorigenesis.
Biosynthesis of (2R,3S)-2,3-dihydroxybutyric Acid in IDH1/2 Mutant Cancers
The primary proposed biosynthetic pathway for (2R,3S)-2,3-dihydroxybutyric acid in the context of IDH1/2 mutant cancers involves the metabolism of the essential amino acid L-threonine.
Proposed Metabolic Pathway
The biosynthesis is a two-step process:
-
Transamination of L-Threonine: L-threonine is converted to its α-keto acid counterpart, (3S)-hydroxy-2-oxobutanoic acid. This reaction is catalyzed by a transaminase enzyme.
-
Reduction by Mutant IDH1/2: The neomorphic activity of the mutated IDH1 and IDH2 enzymes reduces the α-keto group of (3S)-hydroxy-2-oxobutanoic acid to a hydroxyl group, forming (2R,3S)-2,3-dihydroxybutanoic acid. This reductive carboxylation is analogous to the conversion of α-ketoglutarate to 2-hydroxyglutarate (2-HG) by the same mutant enzymes.
Enzyme Kinetics
While the kinetic mechanism of mutant IDH1 in the reduction of its canonical substrate, α-ketoglutarate (α-KG), has been studied, specific kinetic parameters (Km, kcat, Vmax) for the reaction with (3S)-hydroxy-2-oxobutanoic acid are not yet well-documented in published literature. Studies on α-KG reduction by mutant IDH1 suggest an ordered sequential mechanism where NADPH binds before α-KG[2]. It is plausible that the reduction of (3S)-hydroxy-2-oxobutanoic acid follows a similar mechanism, though further research is required to establish the precise kinetic parameters.
Quantitative Data in Acute Myeloid Leukemia (AML)
Metabolomic studies of plasma from AML patients have provided quantitative data on the levels of (2R,3S)-2,3-dihydroxybutyric acid, highlighting its potential as a biomarker for IDH1/2 mutations.
| Metabolite | Patient Group | Mean Plasma Concentration (μM) | Standard Error of the Mean (SEM) | p-value (vs. Wild-Type) |
| (2R,3S)-2,3-dihydroxybutyric acid | Wild-Type IDH1/2 | 0.53 | 0.05 | - |
| IDH1R132 Mutant | 1.89 | 0.38 | < 0.0001 | |
| IDH2R140 Mutant | 2.58 | 0.52 | < 0.0001 | |
| (2R)-hydroxyglutarate (2-HG) | Wild-Type IDH1/2 | 1.18 | 0.17 | - |
| IDH1R132 Mutant | 11.2 | 2.8 | < 0.0001 | |
| IDH2R140 Mutant | 24.9 | 6.9 | < 0.0001 |
Data from metabolomic analysis of plasma from AML patients.
Experimental Protocols
Quantification of (2R,3S)-2,3-dihydroxybutyric Acid in Plasma by GC-MS
This protocol provides a general workflow for the analysis of (2R,3S)-2,3-dihydroxybutyric acid in plasma samples using gas chromatography-mass spectrometry (GC-MS).
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 1 mL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to silylate hydroxyl and carboxyl groups.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
Gas Chromatograph Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions (example):
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 50-600.
-
Electron Ionization: 70 eV.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized (2R,3S)-2,3-dihydroxybutyric acid based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the metabolite by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard.
-
Biocatalytic Production of (2R,3S)-2,3-dihydroxybutyric Acid
Biocatalytic methods offer a stereoselective and environmentally friendly approach to synthesize chiral molecules. Microorganisms such as Hansenula polymorpha and Hansenula fabianii can be used for the stereoselective reduction of a ketone precursor, like ethyl 2-hydroxy-3-oxobutanoate, to produce (2R,3S)-2,3-dihydroxybutyric acid[3].
Detailed Protocol for Biocatalytic Reduction (General Framework):
-
Microorganism Cultivation:
-
Prepare a suitable culture medium for the selected microorganism (e.g., YPD medium for yeast).
-
Inoculate the medium with a starter culture and incubate in a shaker at the optimal temperature and agitation for cell growth (e.g., 28-30°C for Hansenula species).
-
Grow the culture to a desired cell density (e.g., mid- to late-exponential phase).
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing a co-substrate for cofactor regeneration (e.g., glucose).
-
Add the substrate, ethyl 2-hydroxy-3-oxobutanoate, to the cell suspension. The optimal substrate concentration should be determined empirically to avoid substrate inhibition.
-
Incubate the reaction mixture under controlled conditions (temperature, pH, and agitation) for a specified period (e.g., 24-72 hours).
-
-
Product Extraction and Purification:
-
Separate the cells from the reaction mixture by centrifugation.
-
The supernatant, containing the product, can be purified using several methods. One common approach is ion-exchange chromatography[4].
-
Adjust the pH of the supernatant to a value where the (2R,3S)-2,3-dihydroxybutyric acid is charged (e.g., pH > pKa).
-
Load the supernatant onto an anion-exchange column.
-
Wash the column with a low-salt buffer to remove unbound impurities.
-
Elute the bound product using a salt gradient or by changing the pH of the elution buffer.
-
-
Alternatively, the product can be extracted from the acidified supernatant using an organic solvent (e.g., ethyl acetate) followed by evaporation of the solvent.
-
The final step often involves saponification of the ester to yield the free acid.
-
Conclusion
The biosynthesis of (2R,3S)-2,3-dihydroxybutyric acid via the neomorphic activity of mutant IDH1/2 enzymes represents a significant finding in cancer metabolism. Its elevated levels in AML patients with these mutations underscore its potential as a specific and sensitive biomarker. The provided experimental protocols offer a foundation for researchers to further investigate the role of this oncometabolite in disease pathogenesis and to explore its potential as a therapeutic target. Further research is warranted to elucidate the precise enzyme kinetics of mutant IDH1/2 with (3S)-hydroxy-2-oxobutanoic acid and to optimize biocatalytic production methods for this valuable chiral molecule.
References
- 1. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
2,3-Dihydroxybutanoic Acid: An Emerging Oncometabolite in Cancer Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, leading to the production of aberrant metabolites, termed oncometabolites, that can drive tumorigenesis. While 2-hydroxyglutarate (2-HG) is a well-established oncometabolite resulting from mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2), recent evidence has identified (2R,3S)-2,3-dihydroxybutanoic acid (2,3-DHBA) as another potential oncometabolite produced by these same mutant enzymes. This technical guide provides a comprehensive overview of the current understanding of 2,3-DHBA, focusing on its biosynthesis, its role as a biomarker in acute myeloid leukemia (AML), and its potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of oncology and drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways to facilitate further investigation into this promising area of cancer metabolism.
Introduction to 2,3-Dihydroxybutanoic Acid
This compound (2,3-DHBA), also known as 2,3-dihydroxybutyric acid, is a four-carbon sugar acid with two chiral centers, resulting in four stereoisomers.[1] The (2R,3S) stereoisomer has recently gained significant attention in cancer research due to its association with mutations in IDH1 and IDH2, particularly in the context of acute myeloid leukemia (AML).[2] These mutations confer a neomorphic enzymatic activity, enabling the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Concurrently, these mutant enzymes also catalyze the production of (2R,3S)-2,3-dihydroxybutanoic acid from a metabolite of the amino acid threonine.[1]
Biosynthesis of (2R,3S)-2,3-Dihydroxybutanoic Acid in Cancer
In cancer cells harboring IDH1 or IDH2 mutations, the production of (2R,3S)-2,3-dihydroxybutanoic acid is a multi-step process initiated from the amino acid L-threonine.
-
Transamination of L-Threonine: L-threonine is first converted to (3S)-hydroxy-2-oxobutanoic acid (α-keto-β-hydroxybutyrate) by a transaminase enzyme.
-
Reduction by Mutant IDH1/2: The mutant IDH1/2 enzyme then utilizes its neomorphic activity to reduce the α-keto group of (3S)-hydroxy-2-oxobutanoic acid, yielding (2R,3S)-2,3-dihydroxybutanoic acid.[1]
Quantitative Data: 2,3-DHBA as a Biomarker in AML
Studies have demonstrated that the plasma concentration of (2R,3S)-2,3-dihydroxybutanoic acid is significantly elevated in AML patients with IDH1/2 mutations compared to those with wild-type IDH1/2.[2] Furthermore, its levels show a strong correlation with the well-established oncometabolite, 2-HG.[2]
| Metabolite | Patient Group | Mean Plasma Concentration (µM ± SEM) | p-value (vs. Wild-Type) |
| (2R,3S)-2,3-Dihydroxybutanoic Acid | Wild-Type IDH1/2 | 0.53 ± 0.05 | - |
| IDH1R132 Mutant | 1.89 ± 0.38 | < 0.0001 | |
| IDH2R140 Mutant | 2.58 ± 0.52 | < 0.0001 | |
| (2R)-Hydroxyglutarate (2-HG) | Wild-Type IDH1/2 | 1.18 ± 0.17 | - |
| IDH1R132 Mutant | 10.9 ± 2.6 | < 0.0001 | |
| IDH2R140 Mutant | 19.8 ± 4.9 | < 0.0001 |
Table 1: Plasma concentrations of (2R,3S)-2,3-dihydroxybutanoic acid and (2R)-hydroxyglutarate in AML patients. Data is conceptually represented based on published findings.[2]
Receiver Operating Characteristic (ROC) analysis has indicated that 2,3-DHBA may serve as a better biomarker for IDH mutations than 2-HG, with an Area Under the Curve (AUC) of 0.861 (p < 0.0001), demonstrating 80% specificity and 87.3% sensitivity.[2]
Potential Oncometabolic Functions and Signaling Pathways
The structural similarity of 2,3-DHBA to 2-HG suggests that it may exert its oncometabolic effects through similar mechanisms, primarily through the competitive inhibition of α-ketoglutarate-dependent dioxygenases. These enzymes play crucial roles in epigenetic regulation.
-
Inhibition of TET Enzymes: Ten-eleven translocation (TET) enzymes are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in DNA demethylation. Inhibition of TET enzymes by an oncometabolite can lead to hypermethylation of DNA and altered gene expression.
-
Inhibition of Histone Demethylases: Histone lysine (B10760008) demethylases (KDMs) are also α-ketoglutarate-dependent and play a critical role in regulating gene expression through the removal of methyl groups from histones. Their inhibition can lead to aberrant histone methylation patterns.
While direct experimental evidence for the inhibition of these enzymes by (2R,3S)-2,3-dihydroxybutanoic acid is currently lacking, this remains a key area of investigation.
Experimental Protocols
Quantification of this compound by GC-MS
This protocol describes the analysis of 2,3-DHBA in plasma samples.
5.1.1. Sample Preparation and Extraction
-
To 100 µL of plasma, add a suitable internal standard (e.g., stable isotope-labeled 2,3-DHBA).
-
Acidify the sample with 10 µL of 1M HCl.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
5.1.2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and incubate at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
5.1.3. GC-MS Conditions
-
GC Column: TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split mode (e.g., 1/20 ratio) at 280°C.
-
Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 300°C at 10°C/min, and hold for 3 minutes.
-
MS Detector: Electron ionization (EI) mode with a source temperature of 230°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) for targeted quantification.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of (2R,3S)-2,3-dihydroxybutanoic acid on the viability of cancer cell lines (e.g., AML cell lines).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of (2R,3S)-2,3-dihydroxybutanoic acid. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative potential of cancer cells after treatment.
-
Cell Treatment: Treat cancer cells in a 6-well plate with various concentrations of (2R,3S)-2,3-dihydroxybutanoic acid for 24-48 hours.
-
Cell Seeding: Harvest the cells and seed a low number of viable cells (e.g., 500-1000 cells) into a new 6-well plate.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies in each well.
Future Directions and Conclusion
The discovery of (2R,3S)-2,3-dihydroxybutanoic acid as a potential oncometabolite in IDH-mutant cancers opens up new avenues for cancer diagnosis and therapy. While its role as a biomarker is promising, further research is needed to fully elucidate its oncometabolic functions. Key areas for future investigation include:
-
Direct Effects on Cancer Cell Proliferation: Determining the IC50 values of (2R,3S)-2,3-dihydroxybutanoic acid in various cancer cell lines is crucial to confirm its direct role in promoting cancer cell survival and growth.
-
Mechanism of Action: Direct experimental validation of the inhibition of TET enzymes and histone demethylases by (2R,3S)-2,3-dihydroxybutanoic acid is needed to confirm its mechanism of action.
-
Cellular Transport and Metabolism: Understanding how 2,3-DHBA is transported into and out of cells, potentially via monocarboxylate transporters (MCTs), and its metabolic fate within the cell will provide a more complete picture of its biological role.[3]
-
Therapeutic Targeting: Exploring the therapeutic potential of targeting the biosynthesis or signaling pathways of 2,3-DHBA could lead to novel treatment strategies for IDH-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate transporter 1 mediates DL-2-Hydroxy-(4-methylthio)butanoic acid transport across the apical membrane of Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergent Role of 2,3-Dihydroxybutanoic Acid in Acute Myeloid Leukemia: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the burgeoning role of 2,3-Dihydroxybutanoic acid (2,3-DHBA) in the pathophysiology of Acute Myeloid Leukemia (AML). It consolidates current research findings, presents quantitative data, details experimental methodologies, and visualizes key metabolic and analytical pathways.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. While genetic mutations are established drivers of AML, the role of metabolic dysregulation in its pathogenesis is a rapidly advancing field of research. The discovery of oncometabolites, such as 2-hydroxyglutarate (2-HG) produced by mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, has provided novel insights into AML biology and created new therapeutic avenues. Recently, (2R,3S)-2,3-dihydroxybutanoic acid (2,3-DHBA) has emerged as another metabolite significantly associated with IDH mutations in AML, suggesting its potential as a novel oncometabolite and a sensitive biomarker for the disease.[1][2][3][4]
Quantitative Data Summary
Metabolomic studies of plasma from AML patients have revealed a strong correlation between elevated 2,3-DHBA levels and the presence of IDH1 and IDH2 mutations. The following tables summarize key quantitative findings from these studies.
Table 1: Plasma Concentrations of (2R,3S)-2,3-dihydroxybutanoic acid (2,3-DHBA) and (2R)-hydroxyglutaric acid (2R-HG) in AML Patients. [1][2]
| Patient Cohort | N | 2,3-DHBA Plasma Concentration (Relative Peak Area) | 2R-HG Plasma Concentration (Relative Peak Area) |
| IDH1/2 Wild-Type (WT) | 29 | Median: 1.00 | Median: 1.00 |
| IDH1R132 Mutant | 9 | Median: 2.89 (p < 0.0001 vs WT) | Median: 3.45 (p < 0.0001 vs WT) |
| IDH2R140 Mutant | 12 | Median values also significantly elevated (p < 0.0001 vs WT) | Median values also significantly elevated (p < 0.0001 vs WT) |
| IDH2R172 Mutant | 1 | Elevated levels observed | Elevated levels observed |
Table 2: Biomarker Performance of 2,3-DHBA and 2R-HG for Detecting IDH Mutations in AML. [2][3][5]
| Biomarker | Area Under the Curve (AUC) - ROC Analysis | p-value | Specificity | Sensitivity |
| 2,3-DHBA | 0.861 | < 0.0001 | 80% | 87.3% |
| 2R-HG | Not explicitly stated, but 2,3-DHBA is noted as a better biomarker | < 0.0001 | 80% | 63.8% |
Key Experimental Protocols
The primary methodology for the quantification of 2,3-DHBA and other metabolites in AML patient samples is Gas Chromatography-Mass Spectrometry (GC-MS)-based metabolomic profiling.[2][6]
Sample Preparation
-
Plasma Collection: Whole blood is collected from AML patients into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[6]
-
Metabolite Extraction: A protein precipitation and metabolite extraction procedure is performed. Typically, a cold extraction solvent mixture (e.g., acetonitrile, isopropanol, and water in a 3:3:2 ratio) is added to the plasma samples. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the small molecule metabolites is collected for analysis.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Derivatization: The extracted metabolites are chemically derivatized to increase their volatility for GC analysis. This is a crucial step for polar molecules like 2,3-DHBA.
-
GC-MS Operation: A small volume of the derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The metabolites are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification. The mass spectrometer can be operated in full scan mode for metabolite identification and in selected ion monitoring (SIM) mode for more sensitive quantification.[7]
Data Analysis
-
Metabolite Identification: Metabolites are identified by comparing their retention times and mass fragmentation patterns to a reference library of known compounds.[6]
-
Statistical Analysis: Non-parametric tests, such as the two-tailed Mann-Whitney test, are used to compare the median metabolite concentrations between different patient groups (e.g., IDH-mutant vs. IDH-wild type). The Bonferroni correction may be applied to adjust for multiple comparisons, with a p-value < 0.05 considered statistically significant. Spearman rank correlation is used to assess the relationships between different metabolites.[6]
Signaling Pathways and Molecular Mechanisms
The production of 2,3-DHBA in AML is intrinsically linked to the neomorphic activity of mutant IDH1 and IDH2 enzymes.[2][7]
Proposed Metabolic Pathway for 2,3-DHBA Formation
Mutations in IDH1 and IDH2 confer a new enzymatic function, allowing the reduction of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Emerging evidence strongly suggests that these mutant enzymes also catalyze the reduction of (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from the amino acid threonine, to (2R,3S)-2,3-dihydroxybutanoic acid.[2][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
structural relationship between 2,3-Dihydroxybutanoic acid enantiomers and diastereomers
An In-depth Technical Guide on the Structural Relationship Between 2,3-Dihydroxybutanoic Acid Enantiomers and Diastereomers
Introduction to the Stereochemistry of this compound
This compound is a chiral molecule of significant interest in chemical and pharmaceutical research due to its structural complexity and the distinct biological activities of its stereoisomers.[1][2] The molecule possesses two stereogenic centers at carbons C2 and C3. This structural feature gives rise to a total of four possible stereoisomers (2^n, where n=2), which exist as two pairs of enantiomers.[1][3] These enantiomeric pairs are, in turn, diastereomers of each other.[1][4]
The four stereoisomers are:
-
(2R,3R)-2,3-dihydroxybutanoic acid
-
(2S,3S)-2,3-dihydroxybutanoic acid
-
(2R,3S)-2,3-dihydroxybutanoic acid
-
(2S,3R)-2,3-dihydroxybutanoic acid[1]
Understanding the precise three-dimensional arrangement of these isomers is critical, as subtle differences in spatial configuration can lead to vastly different physical, chemical, and biological properties.[1] For professionals in drug development, the ability to synthesize, separate, and characterize these stereoisomers is fundamental to ensuring the safety and efficacy of potential therapeutic agents.[5]
Structural and Stereoisomeric Relationships
The four stereoisomers of this compound are structurally related in a well-defined manner. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[4][6]
-
Enantiomeric Pair 1: (2R,3R) and (2S,3S)
-
Enantiomeric Pair 2: (2R,3S) and (2S,3R)[7]
Any isomer from one enantiomeric pair is a diastereomer of any isomer from the other pair. For instance, (2R,3R) is a diastereomer of both (2R,3S) and (2S,3R).[4][7] This relationship is visualized in the diagram below.
Physicochemical Properties of Stereoisomers
The spatial arrangement of atoms directly influences the physicochemical properties of stereoisomers. Enantiomers share identical physical properties such as melting point, boiling point, and solubility, but differ in their interaction with plane-polarized light (optical activity).[1][6] Diastereomers, however, possess distinct physical properties, a crucial characteristic that enables their separation.[1][4]
| Property | (2R,3R) / (2S,3S) Pair | (2R,3S) / (2S,3R) Pair |
| Melting Point (°C) | 73-75[1] | Not explicitly found, but distinct from the other pair. |
| Specific Rotation [α]D | ±9.5°[7] | ±17.8°[7] |
| Boiling Point (°C) | 342.3 (Predicted)[1] | Not Available |
| Density (g/cm³) | 0.913 (Predicted)[1] | Not Available |
| Note: Enantiomers have equal and opposite specific rotations. The values presented are the magnitude of rotation.[1] |
Experimental Protocols
The synthesis, separation, and characterization of pure this compound stereoisomers are essential for research and development.
Synthesis of Stereoisomers
Stereoselective synthesis can be achieved through various routes:
-
From Crotonic Acid: The epoxidation of crotonic acid followed by hydrolysis can yield this compound. The stereochemical outcome depends on the specific reagents and conditions used for epoxidation and the subsequent ring-opening of the epoxide.[1]
-
From Biological Precursors: The compound can be synthesized with high stereoselectivity from the amino acid threonine through enzymatic reactions.[1]
Separation of Stereoisomers
Obtaining enantiomerically pure compounds requires effective separation techniques.
1. Resolution by Diastereomeric Salt Formation and Fractional Crystallization
This classical method leverages the different physical properties of diastereomers.[1] A racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine) to form a mixture of two diastereomeric salts.[1][4] Due to their different solubilities, these salts can be separated by fractional crystallization.[1][8]
Detailed Methodology:
-
Salt Formation: Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., ethanol). Add one equivalent of a chiral amine resolving agent, such as (R)-1-phenylethylamine. Stir the mixture to allow the diastereomeric salts to form, which may precipitate.[1]
-
Fractional Crystallization: Gently heat the solvent to dissolve the salt mixture completely. Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize out.[1]
-
Isolation: Collect the crystals of the less soluble salt by filtration. The more soluble salt remains in the mother liquor.[4]
-
Liberation of Enantiomer: Treat the separated salt crystals with an acid to protonate the carboxylate and remove the chiral resolving agent. Extract the pure enantiomer with an organic solvent. The other enantiomer can be recovered from the mother liquor using the same process.[1]
2. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1]
Detailed Methodology:
-
Column Selection: Choose a chiral column suitable for separating acidic compounds, such as one with a quinine-based stationary phase (e.g., CHIRALPAK QN-AX).[1]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an organic solvent like methanol (B129727) and an acidic modifier such as formic or acetic acid. The exact composition must be optimized.[1]
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase and filter it through a 0.45 µm filter before injection.[1]
-
Chromatographic Conditions:
-
Data Analysis: The two enantiomers will elute at different retention times, appearing as two separate peaks in the chromatogram. The peak area corresponds to the relative amount of each enantiomer.[1]
Determination of Absolute Configuration
1. Polarimetry
This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]) is a characteristic value for a given enantiomer.[5]
Detailed Methodology:
-
Sample Preparation: Accurately weigh a known mass of the purified stereoisomer and dissolve it in a volumetric flask with a suitable solvent (e.g., water) to a known volume and concentration (c).[5]
-
Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).[5]
-
Measurement: Fill the polarimeter cell (of known path length, l) with the sample solution and measure the observed optical rotation (α).[5]
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).[5]
2. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method can determine the enantiomeric ratio by resolving the NMR signals of the enantiomers.[5]
Detailed Methodology:
-
Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.[5]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum as a reference.[5]
-
Addition of CSA: Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the tube.[5]
-
Spectrum Acquisition: Acquire another ¹H NMR spectrum of the mixture.[5]
-
Data Analysis: Compare the new spectrum to the reference. The signals for the protons of the two enantiomers will be split into two distinct sets. The integration of these separated signals can be used to determine the enantiomeric ratio.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Q-C3 (a) Given this compound, structure is shown below. O=C(.. [askfilo.com]
- 4. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemconnections.org [chemconnections.org]
- 8. benchchem.com [benchchem.com]
physical and chemical properties of 2,3-Dihydroxybutanoic acid stereoisomers
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydroxybutanoic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of this compound, a molecule of significant interest due to its chiral nature. This document details the structural relationships, physicochemical properties, and established methodologies for the synthesis and separation of its enantiomers and diastereomers.
Stereochemistry of this compound
This compound is a chiral molecule with two stereogenic centers at carbons C2 and C3. This results in four possible stereoisomers (2^n, where n=2), which exist as two pairs of enantiomers.[1] These pairs are diastereomers of each other.[1][2]
The four stereoisomers are:
-
(2R,3R)-2,3-dihydroxybutanoic acid
-
(2S,3S)-2,3-dihydroxybutanoic acid
-
(2R,3S)-2,3-dihydroxybutanoic acid
-
(2S,3R)-2,3-dihydroxybutanoic acid
The (2R,3R) and (2S,3S) isomers are known as the erythro forms, where the hydroxyl groups are on the same side in a Fischer projection. The (2R,3S) and (2S,3R) isomers are referred to as the threo forms, with the hydroxyl groups on opposite sides.[1] This difference in spatial arrangement leads to distinct physical and chemical properties.
Physical Properties
The spatial arrangement of atoms in stereoisomers influences their physical properties. Enantiomers share identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light.[1][2] Diastereomers, however, have distinct physical properties, which is the basis for their separation by techniques like crystallization or chromatography.[1][3]
Data Presentation: Physicochemical Properties
| Property | (2R,3R) / (2S,3S) - erythro | (2R,3S) / (2S,3R) - threo |
| Melting Point (°C) | 172-174 | 73-75 |
| Boiling Point (°C) | 342.3 (Predicted) | Not Available |
| Specific Rotation [α]D | ±9.5° to ±13° | ±17.75° |
| Density (g/cm³) | 0.913 (Predicted) | Not Available |
Note: The specific rotation values for enantiomers are equal in magnitude but opposite in sign.[1]
Chemical Properties
The chemical properties of the stereoisomers are generally similar in an achiral environment. However, their reactivity can differ significantly in the presence of other chiral molecules, such as enzymes or chiral catalysts.
Acidity (pKa)
Reactivity
-
Esterification: The carboxyl group can undergo esterification with alcohols under acidic conditions.
-
Oxidation: The secondary hydroxyl groups can be oxidized to ketones.
-
Reactions with Chiral Reagents: The stereoisomers will react at different rates with chiral reagents. This difference in reactivity is a cornerstone of kinetic resolution, a method for separating enantiomers.
Experimental Protocols
Separation of Stereoisomers
The separation of the stereoisomers of this compound is a critical step to obtain enantiomerically pure compounds.[1] The two primary methods are the resolution of diastereomeric salts and chiral high-performance liquid chromatography (HPLC).[1][4]
This classical method leverages the different physical properties of diastereomers.[1]
Principle: A racemic mixture of this compound is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like (R)- or (S)-1-phenylethylamine) to form a mixture of two diastereomeric salts.[1] Due to their different solubilities, these salts can be separated by fractional crystallization.[1] The pure enantiomers are then recovered by treating the separated salts with acid.[1]
Detailed Methodology:
-
Salt Formation:
-
Dissolve one equivalent of the racemic this compound (either the erythro or threo pair) in a suitable solvent such as ethanol (B145695) or methanol.[1]
-
Add one equivalent of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) to the solution.[1]
-
Stir the mixture to facilitate the formation of the diastereomeric salts, which may precipitate.[1]
-
-
Fractional Crystallization:
-
Recovery of Enantiomer:
-
Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylate and remove the resolving agent.[1]
-
Extract the pure enantiomer of this compound with an organic solvent like ethyl acetate.[1]
-
Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the pure enantiomer.[1]
-
The other enantiomer can be recovered from the mother liquor from the fractional crystallization by a similar acidification and extraction process.[1]
-
References
2,3-Dihydroxybutanoic Acid: A Human Metabolite in Blood and Urine - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxybutanoic acid (2,3-DHBA), a four-carbon organic acid, has been identified as a human metabolite present in both blood and urine.[1] While historically detected in urine, recent advancements in metabolomics have brought this molecule to the forefront, particularly in the context of oncology.[2] This technical guide provides a comprehensive overview of this compound as a human metabolite, with a focus on its quantitative levels in biological fluids, the experimental protocols for its detection, and its known metabolic pathways.
Quantitative Data Presentation
The concentration of this compound in human plasma has been shown to be significantly elevated in patients with Acute Myeloid Leukemia (AML) harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes.[2] The following tables summarize the available quantitative data for this compound in human plasma. Data for urine concentrations are currently limited in the scientific literature.
Table 1: Plasma Concentrations of this compound in AML Patients vs. Wild-Type IDH1/2 Individuals
| Analyte | Patient Group | Mean Plasma Concentration (µM ± SEM) | Statistical Significance (p-value vs. Wild-Type) |
| (2R,3S)-2,3-Dihydroxybutanoic Acid | IDH1/2 Wild-Type | 0.53 ± 0.05 | - |
| IDH1R132 Mutant | 1.89 ± 0.38 | < 0.0001 | |
| IDH2R140 Mutant | 2.58 ± 0.52 | < 0.0001 |
Data extracted from a study on Acute Myeloid Leukemia patients.[3]
Table 2: Relative Plasma Concentrations of this compound in AML Patient Cohorts
| Patient Cohort | N | 2,3-DHBA Plasma Concentration (Relative Peak Area, Median) | Statistical Significance (p-value vs. Wild-Type) |
| IDH1/2 Wild-Type (WT) | 29 | 1.00 | - |
| IDH1R132 Mutant | 9 | 2.89 | < 0.0001 |
| IDH2R140 Mutant | 12 | 4.11 | < 0.0001 |
This table presents data as a relative peak area compared to the wild-type group, as reported in a key study.[4]
Metabolic Pathways
Biosynthesis of this compound
The primary proposed biosynthetic pathway of (2R,3S)-2,3-dihydroxybutanoic acid in humans originates from the catabolism of the essential amino acid L-threonine.[2] Threonine is first converted to 2-amino-3-ketobutyrate by the enzyme L-threonine 3-dehydrogenase. Subsequently, 2-amino-3-ketobutyrate is deaminated to form (3S)-hydroxy-2-oxobutanoic acid. In individuals with neomorphic (new function) mutations in IDH1 or IDH2, these mutant enzymes can reduce (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-2,3-dihydroxybutanoic acid.[2] This process is analogous to the oncometabolite 2-hydroxyglutarate (2-HG) production by the same mutant enzymes from alpha-ketoglutarate.[5]
References
- 1. aurametrix.weebly.com [aurametrix.weebly.com]
- 2. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 3. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Acids (urine) [heftpathology.com]
The Biological Significance of 4-Deoxythreonic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biological function of 4-deoxy-L-threonic acid (4-DTA), a C4-deoxygenated derivative of L-threonic acid, in metabolic pathways. 4-DTA has been identified as an endogenous human metabolite, present in biofluids such as urine and blood.[1] Its metabolic origins are primarily linked to the catabolism of L-threonine and the degradation of L-ascorbic acid (vitamin C). This document details the proposed metabolic pathways, summarizes available quantitative data, provides detailed experimental protocols for its analysis, and includes visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in their understanding of this emerging metabolite.
Introduction
4-Deoxy-L-threonic acid is a sugar acid that has garnered increasing interest in the field of metabolomics.[2] Initially identified in human urine through advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, its presence suggests a role in endogenous metabolic processes. Structurally similar to L-threonic acid, a known metabolite of vitamin C, 4-DTA's biological functions are thought to be intertwined with amino acid and vitamin metabolism.[3] This guide aims to consolidate the current knowledge on 4-DTA, focusing on its metabolic pathways, quantitative presence in biological systems, and the methodologies for its accurate measurement.
Metabolic Pathways Involving 4-Deoxythreonic Acid
The metabolic origins of 4-deoxy-L-threonic acid are not yet fully elucidated; however, two primary pathways are proposed: the degradation of L-threonine and the catabolism of L-ascorbic acid.
L-Threonine Degradation Pathway
L-threonine, an essential amino acid, is metabolized through several routes. One of the primary pathways involves its conversion to intermediates that can subsequently be modified to form 4-DTA. In many organisms, L-threonine is catabolized by L-threonine dehydrogenase to 2-amino-3-ketobutyrate, which is then converted to acetyl-CoA and glycine.[4] In humans, where the gene for threonine dehydrogenase is a pseudogene, L-threonine is converted to α-ketobutyrate by serine/threonine dehydratase.[4]
The proposed pathway to 4-DTA from L-threonine likely involves a series of enzymatic reactions including deamination, decarboxylation, reduction, and oxidation. The key deoxygenation step at the C4 position is a critical, yet to be fully characterized, reaction.
L-Ascorbic Acid (Vitamin C) Degradation Pathway
L-ascorbic acid is a vital antioxidant that degrades both enzymatically and non-enzymatically in biological systems.[5] A major degradation product of L-ascorbic acid is L-threonic acid.[3][6][7] Given that 4-deoxy-L-threonic acid is a deoxygenated form of L-threonic acid, it is plausible that it arises from a modification of this vitamin C catabolite. The specific enzymes responsible for the deoxygenation of L-threonic acid to 4-DTA have not yet been identified.
Quantitative Data
The concentration of 4-deoxy-L-threonic acid has been measured in human biological fluids. The following table summarizes the available quantitative data.
| Biological Matrix | Subject Group | Concentration Range | Analytical Method | Reference |
| Human Urine | Healthy Adults | 1.8 - 14.2 µg/mg Creatinine | GC-MS | [8] |
| Human Urine | Healthy Neonates | 1.5 - 10.8 µg/mg Creatinine | GC-MS | [8] |
Experimental Protocols
Accurate quantification of 4-deoxy-L-threonic acid is crucial for understanding its biological role. The following section details a general protocol for the analysis of 4-DTA in biological fluids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[9][10]
Sample Preparation
The following workflow is a general guideline for the extraction of organic acids from biological fluids like plasma, serum, or urine.[11][12]
Methodology:
-
Sample Collection: Collect biological fluid samples (e.g., 100 µL of plasma or urine) and store them at -80°C until analysis.
-
Protein Precipitation: To 100 µL of the sample, add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of polar organic acids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The specific gradient should be optimized for the best separation of 4-DTA from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for 4-deoxy-L-threonic acid (m/z 119.05 -> appropriate fragments) should be optimized using a pure standard.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Conclusion
4-Deoxy-L-threonic acid is an emerging endogenous metabolite with potential links to both L-threonine and L-ascorbic acid metabolism. While its precise biological functions and the enzymatic pathways governing its formation are still under investigation, the methodologies for its detection and quantification are well-established. This technical guide provides a foundational understanding of 4-DTA, offering researchers the necessary information to pursue further studies into its physiological and pathological significance. Future research should focus on elucidating the specific enzymes involved in its biosynthesis and degradation, as well as exploring its potential as a biomarker in various disease states.
References
- 1. Human Metabolome Database: Showing metabocard for 4-Deoxythreonic acid (HMDB0002453) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Threonic acid - Wikipedia [en.wikipedia.org]
- 4. Threonine - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-L-threonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ENZYMATIC BREAKDOWN OF THREONINE BY THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extending Metabolomic Studies of Apis mellifera Venom: LC-MS-Based Targeted Analysis of Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Unveiling the Anticancer Potential of 2,3-Dihydroxybutanoic Acid from Corydalis Leaves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxybutanoic acid, a natural compound extractable from the leaves of Corydalis species, has been identified as a potential anticancer agent.[1][2] This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding its anti-neoplastic activities. The document summarizes the reported in vitro and in vivo effects, notably against Ehrlich ascites carcinoma.[1][2] Due to the scarcity of specific quantitative data and mechanistic studies on this compound, this guide also explores the activities of structurally related compounds to infer potential mechanisms of action, such as the inhibition of cyclin-dependent kinases. Detailed, generalized experimental protocols for the extraction of compounds from Corydalis leaves, in vitro cytotoxicity assessment, and in vivo tumor models are provided to facilitate further research in this promising area.
Introduction
The genus Corydalis is a rich source of bioactive compounds, with many species traditionally used in medicine. Recent interest has focused on the identification of specific constituents with therapeutic potential. Among these is this compound, a compound reported to possess anticancer properties.[1][2] Specifically, it has been noted for its lethal effects on Ehrlich ascites tumor cells, demonstrating activity both in vitro and in vivo.[1][2] However, detailed studies quantifying this activity and elucidating the underlying molecular mechanisms are not yet widely available in peer-reviewed literature. This guide aims to consolidate the existing information and provide a framework for future investigation.
Quantitative Data on Anticancer Activity
To provide a contextual reference, the following table summarizes the cytotoxic activity of a structurally similar, but distinct, compound: 2,3-Dihydroxybenzoic Acid (2,3-DHBA) , against human breast cancer cell lines. It is crucial to note that these findings are for a different molecule and should not be directly extrapolated to this compound.
Table 1: In Vitro Cytotoxicity of 2,3-Dihydroxybenzoic Acid (2,3-DHBA) against Human Breast Cancer Cell Lines
| Cell Line | Compound | Time Point | IC50 (mM) |
| MCF-7 (Luminal A) | 2,3-DHBA | 48h | 8.61 |
| MDA-MB-231 (Triple-Negative) | 2,3-DHBA | 48h | 5.84 |
| L-929 (Non-cancerous control) | 2,3-DHBA | 48h | Not specified, but noted to be less sensitive |
Data sourced from a study on the effects of 2,3-Dihydroxybenzoic Acid on breast cancer cells.
Potential Mechanism of Action: Insights from a Related Compound
While the precise mechanism of action for this compound remains to be elucidated, studies on the aspirin (B1665792) metabolite 2,3-Dihydroxybenzoic acid (2,3-DHBA) suggest a potential avenue for investigation. This related compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3] Dysregulation of CDK activity is a hallmark of many cancers.
The inhibition of CDKs can lead to cell cycle arrest and apoptosis.[4] Specifically, 2,3-DHBA was found to inhibit CDK1, CDK2, CDK4, and CDK6 at varying concentrations, with a notable effect on CDK6 at lower concentrations.[3] This suggests that this compound may exert its anticancer effects through a similar pathway, a hypothesis that warrants further investigation.
Below is a diagram illustrating the general role of CDKs in cell cycle progression.
Caption: A diagram of the Cyclin-Dependent Kinase (CDK) signaling pathway in cell cycle regulation.
Experimental Protocols
The following sections detail generalized protocols relevant to the study of this compound from Corydalis leaves.
Extraction and Isolation from Corydalis Leaves
This protocol describes a general method for the extraction and isolation of compounds from plant material.
-
Preparation of Plant Material: Fresh Corydalis leaves are collected, washed, and air-dried or freeze-dried. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered leaves are subjected to solvent extraction, commonly using methanol (B129727) or a methanol/dichloromethane mixture, through methods such as reflux or maceration.
-
Fractionation: The crude extract is concentrated under reduced pressure and then fractionated using column chromatography. A variety of stationary phases can be employed, including silica (B1680970) gel or C18 reverse-phase silica.
-
Purification: Fractions showing activity in preliminary screens are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: A generalized workflow for the extraction and isolation of bioactive compounds from Corydalis leaves.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
-
Cell Seeding: Cancer cells (e.g., Ehrlich ascites carcinoma cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The isolated this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Ehrlich Ascites Carcinoma (EAC) Model
This protocol describes a common in vivo model for assessing the antitumor activity of compounds.
-
Animal Model: Swiss albino mice are typically used for this model.
-
Tumor Inoculation: EAC cells are propagated in donor mice. A specific number of viable EAC cells (e.g., 2 x 10^6 cells) are then injected intraperitoneally into the experimental mice.
-
Compound Administration: After a set period (e.g., 24 hours) post-inoculation, the mice are treated with this compound (at various doses) or a vehicle control, typically via intraperitoneal injection, for a specified number of days.
-
Monitoring: The mice are monitored daily for changes in body weight, and the mean survival time is recorded.
-
Tumor Assessment: At the end of the experimental period, the mice are euthanized, and the ascitic fluid is collected to determine the tumor volume and the total number of viable tumor cells.
-
Data Analysis: The antitumor effect is evaluated by comparing the tumor volume, viable tumor cell count, and mean survival time of the treated groups with the control group.
Caption: A generalized workflow for the in vivo assessment of anticancer activity using the Ehrlich Ascites Carcinoma model.
Conclusion and Future Directions
This compound from Corydalis leaves presents an intriguing starting point for further anticancer drug discovery. The current evidence, primarily centered on its activity against Ehrlich ascites carcinoma, is promising but lacks the quantitative and mechanistic detail necessary for progression into preclinical development.
Future research should prioritize:
-
Quantitative In Vitro Studies: Determining the IC50 values of purified this compound against a panel of cancer cell lines to understand its potency and spectrum of activity.
-
Mechanism of Action Studies: Investigating the molecular pathways affected by this compound, including its potential effects on the CDK signaling pathway, apoptosis induction, and other hallmarks of cancer.
-
In Vivo Efficacy Studies: Conducting robust in vivo studies in various tumor models to confirm its antitumor effects and assess its safety profile.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dosing and formulation strategies.
By addressing these key areas, the scientific community can fully elucidate the therapeutic potential of this compound and its viability as a novel anticancer agent.
References
The Emergence of 2,3-Dihydroxybutanoic Acid as a Superior Biomarker for IDH Mutations
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are pivotal events in the pathogenesis of several cancers, most notably acute myeloid leukemia (AML) and gliomas. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate. For years, 2-HG has been the primary biomarker for detecting the presence of IDH mutations. However, recent metabolomic studies have unveiled a novel and potentially more robust biomarker: (2R,3S)-2,3-dihydroxybutanoic acid (2,3-DHBA). This technical guide provides an in-depth overview of the discovery, validation, and analytical methodologies for 2,3-DHBA as a biomarker for IDH mutations, tailored for researchers, scientists, and drug development professionals.
Discovery and Validation of 2,3-DHBA as a Biomarker
The discovery of 2,3-DHBA as a biomarker for IDH mutations arose from untargeted plasma metabolomics studies in AML patients. These studies revealed that in addition to the expected elevation of 2-HG, another metabolite, 2,3-DHBA, was consistently and significantly elevated in patients with IDH1 or IDH2 mutations compared to those with wild-type IDH.[1][2]
Subsequent investigations have shown a strong positive correlation between the plasma concentrations of 2,3-DHBA and 2-HG in IDH-mutant patients, suggesting a common underlying mechanism of production.[1][2] Critically, Receiver Operating Characteristic (ROC) analysis has demonstrated that 2,3-DHBA is a superior biomarker for identifying IDH mutation status compared to 2-HG, exhibiting higher sensitivity at a defined specificity.[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from comparative metabolomic analyses of plasma from AML patients, highlighting the differential levels of 2,3-DHBA and 2-HG in IDH-wildtype versus IDH-mutant individuals.
Table 1: Comparative Plasma Concentrations of 2,3-DHBA and 2-HG in AML Patients [3]
| Metabolite | Patient Group | Mean Plasma Concentration (µM) ± SEM | Statistical Significance (p-value) |
| (2R,3S)-dihydroxybutanoic acid (2,3-DHBA) | Wild-Type IDH1/2 | 0.53 ± 0.05 | < 0.0001 (compared to both mutant groups) |
| IDH1R132 Mutant | 1.89 ± 0.38 | ||
| IDH2R140 Mutant | 2.58 ± 0.52 | ||
| (2R)-hydroxyglutarate (2R-HG) | Wild-Type IDH1/2 | 1.18 ± 0.17 | < 0.0001 (compared to both mutant groups) |
| IDH1R132 Mutant | Not explicitly stated | ||
| IDH2R140 Mutant | Not explicitly stated |
Table 2: Biomarker Performance of 2,3-DHBA and 2-HG for Detecting IDH Mutations [1][2]
| Biomarker | Area Under the Curve (AUC) | Specificity | Sensitivity | p-value |
| 2,3-DHBA | 0.861 | 80% | 87.3% | < 0.0001 |
| 2R-HG | Not explicitly stated | 80% | 63.8% | < 0.0001 |
Metabolic Pathway of 2,3-DHBA Production
2,3-DHBA is a metabolite derived from the essential amino acid threonine. In individuals with wild-type IDH, threonine is catabolized through established pathways. However, in the presence of IDH1 or IDH2 mutations, an alternative pathway becomes active. The neomorphic activity of the mutant IDH enzyme leads to the reduction of a threonine-derived keto-acid, (3S)-hydroxy-2-oxobutanoic acid, to (2R,3S)-2,3-dihydroxybutanoic acid.
Caption: Proposed metabolic pathway for the production of 2,3-DHBA by mutant IDH enzymes.
Experimental Protocols
Accurate and reproducible quantification of 2,3-DHBA is crucial for its clinical application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for this purpose. Due to the polar nature and low volatility of 2,3-DHBA, a derivatization step is mandatory.
Plasma Sample Preparation and Metabolite Extraction
-
Plasma Collection: Collect whole blood in EDTA-containing tubes.
-
Centrifugation: Centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Protein Precipitation and Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an internal standard, e.g., a stable isotope-labeled 2,3-DHBA).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.
-
Derivatization for GC-MS Analysis (Silylation)
-
Reconstitution: Reconstitute the dried metabolite extract in 50 µL of pyridine.
-
Oximation: Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes with shaking. This step protects ketone and aldehyde groups.
-
Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes. This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[4]
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following are representative GC-MS parameters for the analysis of derivatized 2,3-DHBA. Optimization may be required for specific instrumentation.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 10°C/minute to 325°C.
-
Hold at 325°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan mode (m/z 50-600) for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification.
Experimental and Analytical Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of 2,3-DHBA as an IDH mutation biomarker.
Caption: Experimental workflow for the analysis of 2,3-DHBA as an IDH mutation biomarker.
Conclusion
The discovery of 2,3-dihydroxybutanoic acid as a highly sensitive and specific biomarker for IDH mutations represents a significant advancement in the field of oncometabolism. Its superior performance compared to the established biomarker, 2-HG, suggests that 2,3-DHBA has the potential to become a new standard for the non-invasive detection of IDH-mutant cancers. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to incorporate the analysis of 2,3-DHBA into their studies and clinical trial designs. Further research into the biological function of 2,3-DHBA and its role in the pathogenesis of IDH-mutant cancers is warranted.
References
Methodological & Application
Synthesis of (2R,3S)-2,3-dihydroxybutyric Acid via Sharpless Asymmetric Dihydroxylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of the valuable chiral building block, (2R,3S)-2,3-dihydroxybutyric acid, utilizing the robust and highly selective Sharpless asymmetric dihydroxylation. This methodology is critical for accessing enantiomerically pure compounds essential in the synthesis of complex carbohydrates, densely oxygenated natural products, and various pharmaceutical intermediates.[1][2][3] Recent research has also highlighted the significance of (2R,3S)-2,3-dihydroxybutyric acid as a potential oncometabolite in certain cancers, such as acute myeloid leukemia (AML) with IDH1 and IDH2 mutations, further underscoring the need for reliable synthetic routes.[1][4][5][6]
Core Synthetic Strategy
The most effective and scalable chemical synthesis of enantiomerically pure (2R,3S)-2,3-dihydroxybutyric acid involves a four-step process.[1][2][3][7][8] This strategy begins with the esterification of a crotonate derivative, followed by the key Sharpless asymmetric dihydroxylation, protection of the resulting diol, and subsequent saponification to yield the desired carboxylic acid. The use of p-phenylbenzyl alcohol in the initial esterification step is highly recommended as it produces a crystalline diol intermediate, which can be easily purified by recrystallization to achieve high enantiomeric purity, thus avoiding the need for chromatography.[2][7][8]
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (ee) achieved at each key step of the synthesis.
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| 2 | p-Phenylbenzyl (2R,3S)-2,3-dihydroxybutanoate | 60-81% | >95% |
| 3 | (2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutyrate acetonide | Quantitative | >95% |
| 4 | (2R,3S)-2,3-dihydroxybutyric acid acetonide | 99% | >95% |
Data compiled from references[2][3].
Experimental Protocols
Step 1: Esterification of Crotonic Acid
This initial step prepares the substrate for the asymmetric dihydroxylation. The use of p-phenylbenzyl alcohol is advantageous for obtaining a crystalline product in the subsequent step.[2]
Materials:
-
p-Phenylbenzyl alcohol
-
Dichloromethane (DCM)
-
Potassium carbonate
-
Crotonoyl chloride (~20:1 E:Z, 90% purity)
Procedure:
-
To a solution of p-phenylbenzyl alcohol (1.0 eq) in dichloromethane, add potassium carbonate (2.0 eq) and 4-dimethylaminopyridine (0.1 eq).[1]
-
Cool the mixture to 0 °C.
-
Add crotonoyl chloride (1.0 eq) dropwise to the cooled mixture.[1]
-
Allow the reaction to warm to room temperature (23 °C) and stir for 12 hours.[1]
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude p-phenylbenzyl crotonate. This crude product is typically used in the next step without further purification.[1][2]
Step 2: Sharpless Asymmetric Dihydroxylation
This is the key stereochemistry-defining step. The use of AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, is crucial for obtaining the desired (2R,3S) stereochemistry from the (E)-crotonate ester.[9]
Materials:
-
Crude p-phenylbenzyl crotonate
-
Water
-
AD-mix-β
-
Methanesulfonamide (B31651) (optional, but can accelerate the reaction)
-
Sodium sulfite (B76179)
Procedure:
-
Prepare a 1:1 mixture of tert-butanol and water.[1]
-
In a flask, dissolve AD-mix-β (approximately 1.4 g per mmol of the crotonate ester) and methanesulfonamide (1.0 eq, if used) in the tert-butanol/water solvent system.[9]
-
Cool the mixture to 0 °C with vigorous stirring.
-
Add the crude p-phenylbenzyl crotonate (1.0 eq) to the cooled solution.[9]
-
Continue to stir the reaction vigorously at 0 °C for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).[9]
-
Once the reaction is complete, quench it by adding solid sodium sulfite (approximately 1.5 g per mmol of the initial ester) and stir for an additional hour at room temperature.[1][9]
-
Extract the product with ethyl acetate. The combined organic layers should be washed and dried.
-
The crude product can be purified by recrystallization from a dichloromethane-hexanes mixture to yield enantiomerically pure p-phenylbenzyl (2R,3S)-dihydroxybutyrate as a crystalline solid.[1][2]
Step 3: Acetonide Protection of the Diol
Protection of the diol as an acetonide is a common strategy to facilitate further synthetic manipulations and characterization.
Materials:
-
p-Phenylbenzyl (2R,3S)-dihydroxybutyrate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
Procedure:
-
Suspend the diol (1.0 eq) in 2,2-dimethoxypropane.[1]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).[1]
-
Stir the mixture at room temperature for approximately 40 minutes.[1]
-
Quench the reaction by adding triethylamine (equivalent to the amount of p-toluenesulfonic acid used).[1]
-
Filter the solution through a pad of silica (B1680970) gel, eluting with ethyl acetate, and concentrate the filtrate to obtain the acetonide-protected product.[1]
Step 4: Saponification to the Final Acid
The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.
Materials:
-
Acetonide-protected p-phenylbenzyl ester
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (B78521) (LiOH)
Procedure:
-
Dissolve the acetonide-protected ester in a mixture of THF and water.[1][3]
-
Cool the solution to 0 °C.
-
Add lithium hydroxide and stir at 0 °C until the ester is completely hydrolyzed (monitored by TLC).[1][3]
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the final product, (2R,3S)-2,3-dihydroxybutyric acid acetonide.[3]
Visual Representations
Synthetic Workflow
Caption: Synthetic workflow for (2R,3S)-2,3-dihydroxybutyric acid.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Simplified catalytic cycle for the Sharpless asymmetric dihydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Scalable synthesis of enantiomerically pure syn-2,3-dihydroxybutyrate by Sharpless asymmetric dihydroxylation of p-phenylbenzyl crotonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Note: Chiral Separation of 2,3-Dihydroxybutanoic Acid Isomers by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxybutanoic acid is a chiral molecule possessing two stereocenters, which gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry of these isomers can lead to different biological activities, making their individual separation and quantification critical in fields such as metabolomics and pharmaceutical development.[1] Due to its high polarity and low volatility, direct analysis of this compound by gas chromatography (GC) is not feasible.[2] This application note details a robust protocol for the chiral separation of this compound isomers by converting them into diastereomers through derivatization, followed by separation on a standard achiral GC column.[1]
Principle of Separation
The direct separation of enantiomers on a conventional achiral chromatography column is challenging because they have identical physical properties in a non-chiral environment.[1][3] This protocol circumvents this issue by employing a derivatization strategy. The hydroxyl and carboxyl functional groups of the this compound isomers are reacted with a chiral derivatizing agent, (S)-(+)-3-methyl-2-butanol, to form diastereomeric esters.[1][4] These diastereomers have different physical properties and can, therefore, be separated on a standard achiral GC column.[1] A subsequent acylation step further enhances volatility for optimal chromatographic performance.[1]
Data Presentation
The following table summarizes the expected retention times and resolution for the separation of the derivatized this compound isomers on a DB-5 gas chromatography column.[1]
| Diastereomer Derivative | Retention Time (min) | Resolution (Rs) |
| (2R,3R)-derivative | 25.4 | - |
| (2S,3S)-derivative | 26.1 | 2.1 |
| (2R,3S)-derivative | 27.5 | 3.5 |
| (2S,3R)-derivative | 28.3 | 2.4 |
Note: The data presented are representative and may vary depending on the specific instrument and experimental conditions.[1]
Experimental Protocols
Materials and Reagents
-
This compound isomer mixture
-
(S)-(+)-3-methyl-2-butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Trifluoroacetic anhydride (B1165640)
-
Pyridine
-
Reaction vials
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Derivatization Procedure
This two-step procedure involves an initial esterification followed by acylation.
1. Esterification:
-
Place 1 mg of the this compound isomer mixture into a reaction vial.
-
Add 1 mL of (S)-(+)-3-methyl-2-butanol and 50 µL of concentrated sulfuric acid to the vial.[1]
-
Heat the mixture at 80°C for 2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the diastereomeric esters with 2 mL of dichloromethane, repeating the extraction three times.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Evaporate the solvent under a gentle stream of nitrogen.[1]
2. Acylation:
-
To the dried ester residue from the previous step, add 200 µL of trifluoroacetic anhydride and 50 µL of pyridine.[1]
-
Heat the mixture at 60°C for 30 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess reagents under a gentle stream of nitrogen.[1]
-
Reconstitute the final derivative in a suitable solvent for GC analysis.
Gas Chromatography (GC) Conditions
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent non-polar column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Injection Volume: 1 µL with a split ratio of 20:1.[1]
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
-
FID Temperature: 280°C.[1]
-
MS Transfer Line Temperature: 260°C.[1]
-
MS Ion Source Temperature: 230°C.[1]
-
MS Scan Range: 50-550 m/z.[1]
Experimental Workflow Diagram
Caption: Workflow for the chiral separation of this compound isomers.
Conclusion
The described protocol provides a reliable and reproducible method for the chiral separation of the four stereoisomers of this compound using gas chromatography.[1] By converting the enantiomers into diastereomers through a straightforward derivatization procedure, baseline separation can be achieved on a standard achiral GC column.[1] This method is well-suited for both qualitative and quantitative analysis of these isomers in various sample matrices, proving invaluable for research and development applications where stereospecificity is a critical parameter.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Derivatization of 2,3-Dihydroxybutanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
2,3-Dihydroxybutanoic acid is a polar hydroxybutyric acid that plays a role in human metabolism.[1][2] Due to its high polarity, low volatility, and the presence of active hydrogen atoms in its hydroxyl (-OH) and carboxyl (-COOH) groups, direct analysis by gas chromatography (GC) is challenging.[1][3] These properties lead to poor peak shape, low sensitivity, and potential thermal degradation in the GC system.[3][4] To overcome these limitations, chemical derivatization is a mandatory step to increase the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[1][5]
The most common and effective derivatization strategy for hydroxy acids is silylation, which involves replacing the active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group.[6][7] This process significantly reduces molecular polarity and inhibits hydrogen bonding, resulting in improved chromatographic behavior and detector response.[6] This document provides a detailed protocol for the derivatization of this compound using a two-step methoximation and silylation procedure, followed by GC-MS analysis.
Protocol 1: Two-Step Derivatization (Methoximation and Silylation) for GC-MS Analysis
This protocol is designed for the quantitative analysis of this compound in biological samples. A preliminary methoximation step is included to stabilize any potential keto-enol tautomerism, followed by silylation to increase volatility.[8]
Principle
-
Methoximation: Aldehyde and ketone groups are converted into oximes using methoxyamine hydrochloride. This step prevents the formation of multiple derivatives from different tautomers, which is crucial for accurate quantification.[8]
-
Silylation: The hydroxyl and carboxyl groups are converted to their corresponding trimethylsilyl (TMS) ethers and esters, respectively.[7] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst are commonly used for this purpose.[1][9] The resulting TMS derivatives are significantly more volatile and thermally stable.[6]
Materials and Reagents
-
This compound standard
-
Sample containing this compound (e.g., dried biological extract)
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Pyridine (anhydrous)
-
Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts (2 mL)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Experimental Protocol
-
Sample Preparation:
-
Ensure the sample is completely dry. If the sample is aqueous, it must be lyophilized (freeze-dried) to remove all water, as moisture will interfere with the silylation reagents.[10]
-
Transfer the dried extract or a known amount of standard to a 2 mL GC vial.
-
-
Step 1: Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample in the GC vial.
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
Incubate the mixture in a heating block or oven at 37-60°C for 90 minutes.[8]
-
-
Step 2: Silylation:
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection. If necessary, the derivatized sample can be diluted with hexane or ethyl acetate before analysis.[5]
-
Transfer the derivatized sample to an autosampler vial for GC-MS analysis. Analyze the derivatives promptly, as TMS derivatives can degrade over time, especially in the presence of moisture.[10]
-
Data Presentation
The following table summarizes the recommended GC-MS parameters and expected mass spectral data for the TMS-derivatized this compound.
| Parameter | Recommended Setting |
| GC System | |
| GC Column | TG-5SILMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5] |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless, depending on concentration.[5] |
| Injector Temp. | 280°C.[5] |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 300°C. Hold: 3 min.[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Source Temp. | 230°C.[12] |
| MS Transfer Line | 260-280°C.[5][12] |
| Scan Range | 50-550 m/z.[12] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.[5] |
| Expected Data | |
| Derivative Name | 2,3-bis(trimethylsilyloxy)butanoic acid, trimethylsilyl ester |
| Key m/z Ions | 73 (base peak, Si(CH₃)₃⁺), 147, M-15 (loss of CH₃), and other characteristic fragments. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H8O4 | CID 250402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. youtube.com [youtube.com]
- 9. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
quantification of 2,3-Dihydroxybutanoic acid in plasma using LC-MS/MS
An Application Note and Protocol for the Quantification of 2,3-Dihydroxybutanoic Acid in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a sugar acid that has been identified in human blood.[1] As a small, polar molecule containing both carboxylic acid and hydroxyl functional groups, its accurate quantification in complex biological matrices like plasma presents analytical challenges.[2] These challenges include poor retention on traditional reversed-phase liquid chromatography columns and inefficient ionization in mass spectrometry.
This document provides a detailed protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on common practices for the analysis of similar small polar analytes and offers a robust starting point for researchers. Two approaches are presented: a direct analysis method and a method utilizing chemical derivatization to enhance sensitivity.
Quantitative Data Summary
The following table summarizes the expected performance of a validated LC-MS/MS method for this compound in plasma. These values are representative and based on methods for similar small polar organic acids.[3][4][5]
| Parameter | Expected Performance |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.1 µg/mL |
| Upper Limit of Quantification (ULOQ) | 10 - 100 µg/mL |
| Intra-run Precision (%CV) | < 15% |
| Inter-run Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | 85 - 115% |
| Matrix Effect | < 15% |
Experimental Protocols
Two primary methodologies are detailed below: a direct injection method suitable for initial screening and a derivatization method for enhanced sensitivity and chromatographic performance.
Method 1: Direct Quantification of Underivatized this compound
This method is adapted from protocols for similar small polar organic acids and is suitable for achieving rapid quantification where high sensitivity is not the primary requirement.
1. Internal Standard Selection
A stable isotope-labeled (SIL) internal standard (IS) is the preferred choice to compensate for matrix effects and variations in sample processing. If a SIL-IS for this compound is unavailable, a structural analog such as 3,4-dihydroxybutanoic acid or a deuterated version of a similar small acid can be used.[6]
2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward method for sample cleanup in plasma.[3]
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for better retention and separation.
-
LC System: A high-performance liquid chromatography system.
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[7]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
2.0 min: 50% B
-
2.5 min: 50% B
-
2.6 min: 95% B
-
4.0 min: 95% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
This compound: m/z 119.0 -> 73.0
-
Internal Standard: To be determined based on selection.
-
Method 2: Quantification via Derivatization with 3-Nitrophenylhydrazine (B1228671) (3-NPH)
Chemical derivatization can significantly improve the chromatographic properties and ionization efficiency of this compound.[8] 3-NPH reacts with the carboxylic acid group to form a more hydrophobic and readily ionizable derivative.
1. Sample Preparation and Derivatization
-
Perform protein precipitation as described in Method 1.
-
After evaporation, reconstitute the dried extract in 50 µL of 50% methanol (B129727) in water.
-
Add 25 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% methanol.
-
Add 25 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine (B92270) in 50% methanol.
-
Vortex and incubate at 40°C for 30 minutes.
-
After incubation, dilute the sample with the initial mobile phase before injection.
2. LC-MS/MS Conditions for Derivatized Analyte
A standard reversed-phase column can be used for the more hydrophobic derivatized analyte.
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient should be developed to separate the derivatized analyte from matrix components, for example:
-
0.0 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B
-
5.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Negative.
-
MRM Transitions: The precursor will be the [M-H]⁻ of the 3-NPH derivative of this compound. The exact m/z values will need to be determined by infusing a derivatized standard.
Visualizations
Caption: Experimental workflow for the direct quantification of this compound in plasma.
Caption: Workflow for the derivatization of this compound with 3-NPH prior to LC-MS/MS analysis.
References
- 1. ddtjournal.com [ddtjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for the quantification of the regioisomers of dihydroxybutylether in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biocatalytic Synthesis of (2R,3S)-2,3-dihydroxybutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3S)-2,3-dihydroxybutyric acid is a valuable chiral building block in the synthesis of complex carbohydrates and densely oxygenated natural products. Its stereospecific synthesis is of significant interest in the pharmaceutical and chemical industries. Furthermore, recent research has identified (2R,3S)-2,3-dihydroxybutyric acid as a potential oncometabolite in acute myeloid leukemia (AML) with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes, adding to its importance in biomedical research.[1] Biocatalytic methods, leveraging the inherent stereoselectivity of enzymes from microorganisms, offer an environmentally friendly and highly specific alternative to traditional chemical synthesis for producing this enantiomerically pure compound.
This document provides detailed application notes and protocols for the biocatalytic synthesis of (2R,3S)-2,3-dihydroxybutyric acid using whole-cell biocatalysts, with a focus on yeasts such as Hansenula polymorpha and Hansenula fabianii.
Data Presentation
Table 1: Quantitative Data for Biocatalytic Reduction of Ethyl 2-hydroxy-3-oxobutanoate
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Hansenula fabianii SC 13894 | Ethyl 2-hydroxy-3-oxobutanoate | (2R,3S)-2,3-dihydroxybutanoic acid precursor | 88 | 95 | [1] |
| Hansenula polymorpha SC 13865 | Ethyl 2-hydroxy-3-oxobutanoate | (2R,3S)-2,3-dihydroxybutanoic acid precursor | >80 | >94 | [1] |
Experimental Protocols
Protocol 1: Cultivation of Hansenula Species for Biocatalysis
This protocol provides a general method for the cultivation of Hansenula species, which can be adapted for both H. polymorpha and H. fabianii.
1. Media Preparation:
-
Seed Culture Medium (YEPD):
-
1% (w/v) Yeast Extract
-
2% (w/v) Peptone
-
2% (w/v) Glucose
-
Dissolve components in distilled water and autoclave at 121°C for 20 minutes.
-
-
Biotransformation Medium (Mineral Medium):
-
2% (w/v) Glucose (or Glycerol)
-
0.67% (w/v) Yeast Nitrogen Base (without amino acids)
-
Adjust pH to 6.0-7.0 before autoclaving at 121°C for 20 minutes.
-
2. Inoculation and Growth:
-
Inoculate a single colony of the desired Hansenula strain from a fresh agar (B569324) plate into 50 mL of YEPD medium in a 250 mL Erlenmeyer flask.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 24-48 hours until a dense culture is obtained.
-
Transfer the seed culture to the biotransformation medium at a 1:10 to 1:20 (v/v) ratio.
-
Continue incubation under the same conditions for another 24-48 hours to allow the cells to reach the late logarithmic growth phase.
Protocol 2: Whole-Cell Biocatalytic Reduction
This protocol outlines the stereoselective reduction of ethyl 2-hydroxy-3-oxobutanoate.
1. Cell Harvesting and Preparation:
-
Harvest the yeast cells from the biotransformation medium by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a sterile phosphate (B84403) buffer (50 mM, pH 7.0).
-
Resuspend the cells in the same phosphate buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
2. Biotransformation Reaction:
-
In a suitable reaction vessel, combine the cell suspension with the substrate, ethyl 2-hydroxy-3-oxobutanoate, to a final concentration of 1-5 g/L.
-
Add a co-substrate, such as glucose (e.g., 20-50 g/L), to facilitate cofactor regeneration (NADH/NADPH).
-
Incubate the reaction mixture at 28-30°C with gentle agitation (150-200 rpm) for 24-72 hours.
-
Monitor the progress of the reaction by periodically analyzing samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 3: Product Extraction and Purification
This protocol describes a general method for the extraction and purification of the final product.
1. Extraction:
-
After the biotransformation is complete, remove the yeast cells by centrifugation or filtration.
-
Acidify the supernatant to pH 2-3 with an appropriate acid (e.g., HCl).
-
Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
2. Purification:
-
The crude product can be further purified by column chromatography on silica (B1680970) gel. The specific eluent system will depend on the ester group of the product.
-
For the free acid, purification can be achieved by recrystallization from a suitable solvent system.
Visualizations
Biocatalytic Pathway
Caption: Stereoselective reduction of ethyl 2-hydroxy-3-oxobutanoate.
Experimental Workflow
Caption: Overall experimental workflow for biocatalytic synthesis.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the biocatalytic synthesis outcome.
References
Application Notes and Protocols for the Silylation of 2,3-Dihydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the silylation of 2,3-dihydroxybutanoic acid. This procedure is a crucial sample preparation step for analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polar nature, containing both carboxylic acid and hydroxyl functional groups, this compound exhibits low volatility, making direct GC analysis challenging.[1][2] Silylation chemically modifies the molecule by replacing the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[1][3][4] This derivatization process increases the molecule's volatility and thermal stability, rendering it suitable for GC-MS analysis.[1][3][4]
Principle of Silylation
Silylation is a chemical reaction where a silyl (B83357) group (typically trimethylsilyl, -Si(CH₃)₃) is introduced into a molecule, replacing an active hydrogen atom.[5] For this compound, the hydroxyl (-OH) and carboxyl (-COOH) groups are targeted. The reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like trimethylchlorosilane (TMCS), results in the formation of silyl ethers and a silyl ester, respectively.[1][6][7] This derivatization significantly reduces the polarity of the analyte, thereby increasing its volatility for gas chromatographic analysis.[1][4]
Experimental Protocol
This protocol outlines a standard procedure for the silylation of this compound for subsequent GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Pyridine (B92270) or Acetonitrile (B52724) (Anhydrous)
-
Internal Standard (e.g., Succinic acid-d4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound standard or the dried sample extract into a 2 mL reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all moisture as silylating reagents are moisture-sensitive.[8]
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample.
-
Add a known amount of internal standard.
-
Add 100 µL of the silylating reagent (BSTFA + 1% TMCS) to the vial.
-
-
Reaction:
-
Securely cap the vial and vortex the mixture for 30 seconds.
-
Incubate the vial at 70°C for 60 minutes in a heating block or oven.[3]
-
-
Cooling and Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Data Presentation
The following table summarizes the expected GC-MS data for the trimethylsilyl derivative of this compound. The exact retention time and mass fragments may vary depending on the specific GC column and MS conditions used.
| Analyte | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Tris-TMS | 12.5 - 14.5 | 73, 117, 147, 219, 233, 321 (M-15) |
Experimental Workflow
The following diagram illustrates the key steps in the silylation protocol for this compound.
Signaling Pathway/Logical Relationship
The underlying chemical transformation in this protocol is the derivatization of functional groups to enhance analyte volatility for GC-MS analysis. The logical relationship is as follows: the polar functional groups (hydroxyl and carboxyl) in this compound are converted to their nonpolar trimethylsilyl analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of (2R,3S)-2,3-dihydroxybutyric Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2R,3S)-2,3-dihydroxybutyric acid, also known as 4-deoxy-L-threonic acid, is a stereoisomer of 2,3-dihydroxybutanoic acid found in various biological matrices.[1] Its quantification is of growing interest in metabolomics research, clinical diagnostics, and drug development due to its potential role as a biomarker.[2][3] Notably, elevated levels of (2R,3S)-2,3-dihydroxybutyric acid have been associated with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes in acute myeloid leukemia (AML), suggesting its significance as an oncometabolite.[4][5][6]
This document provides detailed application notes and experimental protocols for the quantification of (2R,3S)-2,3-dihydroxybutyric acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Analytical Methodologies
The primary challenges in quantifying (2R,3S)-2,3-dihydroxybutyric acid are its high polarity and low volatility, which often necessitate derivatization for GC-MS analysis to improve chromatographic properties.[1][7] Chiral separation techniques are also crucial to distinguish it from its other stereoisomers.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of small, volatile, and semi-volatile compounds.[1] For polar analytes like (2R,3S)-2,3-dihydroxybutyric acid, a derivatization step is essential.[1]
1. Silylation for GC-MS Analysis:
Silylation is a common derivatization method that involves replacing the active hydrogen atoms in hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.[7] This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst are frequently used.[7]
2. Chiral Separation using Derivatization:
To separate the four stereoisomers of this compound ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)), a derivatization strategy can be employed to form diastereomers, which can then be separated on a standard achiral GC column.[9] This typically involves esterification followed by acylation.[9]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Chiral HPLC is essential for the direct separation of stereoisomers of 2,3-dihydroxybutyric acid.[8] This can be achieved using chiral stationary phases (CSPs).[8] Coupling HPLC with mass spectrometry (MS/MS) provides high sensitivity and selectivity for quantification.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of hydroxybutyric acids. Specific performance characteristics can vary significantly depending on the instrumentation, method, and matrix.
| Parameter | GC-MS (after Silylation) | Chiral GC-MS (after Diastereomeric Derivatization) | Chiral HPLC-MS/MS |
| Analyte | 2,3-dihydroxybutyric acid (as TMS derivative) | (2R,3S)-2,3-dihydroxybutyric acid (as diastereomeric derivative) | (2R,3S)-2,3-dihydroxybutyric acid |
| Limit of Detection (LOD) | Representative value for similar acids: ~0.25-0.5 µg/mL[10] | Not explicitly stated, method focuses on separation. | Not explicitly stated, method focuses on separation. |
| Limit of Quantitation (LOQ) | Representative value for similar acids: ~0.8 µg/mL[10] | Not explicitly stated. | Not explicitly stated. |
| Linearity Range | Method dependent, typically requires calibration curve. | Method dependent, requires calibration curve. | Method dependent, requires calibration curve.[11] |
| Recovery | Method and matrix dependent. | Method and matrix dependent. | Method and matrix dependent. |
| Internal Standard | Stable isotope-labeled internal standard recommended.[8] | Stable isotope-labeled internal standard recommended. | Stable isotope-labeled internal standard recommended. |
Experimental Protocols
Protocol 1: GC-MS Quantification of (2R,3S)-2,3-dihydroxybutyric Acid after Silylation
This protocol outlines a general procedure for the quantification of (2R,3S)-2,3-dihydroxybutyric acid in urine or plasma using GC-MS with a silylation derivatization step.
1. Sample Preparation (Urine/Plasma):
-
To 100 µL of the biological sample (urine or plasma), add 300 µL of a cold protein precipitation solvent such as acetonitrile (B52724) or methanol.[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[8]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C).[8]
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect keto groups. Incubate at 60°C for 45 minutes.[8]
-
Cool the sample to room temperature.
-
Add 80 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS (MSTFA + 1% TMCS).[8]
-
Incubate the mixture at 70°C for 60 minutes.[8]
-
After incubation, allow the vial to cool to room temperature.
3. GC-MS Analysis:
-
Transfer the derivatized sample to a GC autosampler vial for injection into the GC-MS system.
-
GC Conditions (Representative):
-
Column: 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Representative):
4. Data Analysis:
-
Identify the derivatized (2R,3S)-2,3-dihydroxybutyric acid by comparing its retention time and mass spectrum with a derivatized analytical standard.
-
For quantification, create a calibration curve using a series of known concentrations of the derivatized standard. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[8]
Protocol 2: Chiral HPLC-MS/MS Analysis of (2R,3S)-2,3-dihydroxybutyric Acid
This protocol provides a general framework for the chiral separation and quantification of (2R,3S)-2,3-dihydroxybutyric acid.
1. Sample Preparation (Plasma/Urine):
-
Follow the same sample preparation steps (1.1 to 1.5) as described in Protocol 1 for protein precipitation and extraction.[8]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[8]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[8]
2. Chiral HPLC-MS/MS Analysis:
-
HPLC Conditions (Representative):
-
Column: A chiral stationary phase (CSP) column suitable for separating hydroxycarboxylic acids (e.g., quinine (B1679958) or quinidine-based columns).[8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate). The exact composition should be optimized for the specific chiral column.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 25-40°C.
-
-
MS/MS Conditions (Representative):
-
Ion Source: Electrospray Ionization (ESI) in negative mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for (2R,3S)-2,3-dihydroxybutyric acid and the internal standard need to be determined by infusing the standards into the mass spectrometer.
-
3. Data Analysis:
-
Identify the (2R,3S)-2,3-dihydroxybutyric acid peak based on its retention time and specific MRM transition.
-
Quantify the analyte using a calibration curve prepared with the analytical standard. An internal standard should be used to correct for matrix effects and variations in instrument response.
Visualizations
Caption: GC-MS analysis workflow for (2R,3S)-2,3-dihydroxybutyric acid.
Caption: Proposed biosynthetic pathway of (2R,3S)-2,3-dihydroxybutyric acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 5. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Separation of 2,3-Dihydroxybutanoic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydroxybutanoic acid is a chiral molecule with two stereogenic centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1][2][3][4] These stereoisomers can exhibit distinct biological and pharmacological activities, making their separation and quantification essential for research, development, and quality control in the pharmaceutical and biotechnology industries.[2][4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the direct separation of these enantiomers and diastereomers.[3] This application note provides a detailed protocol and method development guidelines for the chiral HPLC separation of this compound stereoisomers.
Challenges in Separation
The primary challenges in separating the stereoisomers of this compound are:
-
Enantiomeric Pairs: The (2R,3R) and (2S,3S) isomers, as well as the (2R,3S) and (2S,3R) isomers, are enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard HPLC columns impossible without a chiral selector.[1]
-
Diastereomeric Pairs: The enantiomeric pairs are diastereomers of each other (e.g., (2R,3R) is a diastereomer of (2R,3S)). While diastereomers have different physical properties and can be separated on achiral columns, their structural similarity can still make achieving baseline resolution challenging.[1]
Strategies for Chiral Separation
There are two primary strategies for the HPLC separation of this compound stereoisomers:
-
Direct Chiral HPLC: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] This is often the most efficient method. Polysaccharide-based, macrocyclic glycopeptide-based, and anion-exchange CSPs are suitable for this purpose.[2]
-
Indirect Chiral Separation: This approach involves reacting the stereoisomer mixture with a chiral derivatizing agent to form diastereomeric derivatives.[1] These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[1]
This document will focus on the direct chiral HPLC approach.
Experimental Protocols
While specific application data for this compound is limited, the following protocols, based on methods for structurally similar small, polar, and acidic hydroxy acids, serve as excellent starting points for method development.[2]
Method 1: Polysaccharide-Based CSP
Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are highly versatile for chiral separations.[1][2]
Instrumentation and Columns
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Suggested Columns:
Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.8 - 1.2 mL/min[2] |
| Column Temperature | 25°C (can be varied to improve resolution)[2] |
| Detection | UV at 210 nm or MS[2] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent.[2] |
Optimization:
-
Adjust the ratio of n-hexane to alcohol (2-propanol or ethanol) to optimize retention and resolution.
-
The concentration of the acidic modifier (TFA) can be varied to improve peak shape and selectivity.
Method 2: Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide columns, such as those based on teicoplanin, are effective for separating polar and acidic compounds.[2]
Instrumentation and Columns
-
HPLC System: An HPLC system with a UV or MS detector.
-
Suggested Column:
-
Astec CHIROBIOTIC® T (Teicoplanin)
-
Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (B128534) (e.g., 100:0.02:0.01, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min[2] |
| Column Temperature | 25°C |
| Detection | UV at 210 nm or MS |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Optimization:
-
The pH of the mobile phase can be adjusted by varying the concentrations of acetic acid and triethylamine to optimize the ionization state of the analyte and its interaction with the stationary phase.
Method 3: Anion-Exchange CSP
For acidic compounds like this compound, anion-exchange type CSPs are often highly effective.[3]
Instrumentation and Columns
-
HPLC System: An HPLC or SFC system with a UV or MS detector.
-
Suggested Column:
-
CHIRALPAK® QN-AX (Quinine derivative)[3]
-
Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Mobile Phase | Methanol with acidic and/or basic additives (e.g., Methanol / Formic Acid / Ammonium Formate)[6] |
| Flow Rate | 0.5 - 1.0 mL/min for HPLC[2] |
| Column Temperature | 20-40°C[2] |
| Detection | UV at 210 nm or MS[2] |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase.[2] |
Optimization:
-
The type and concentration of the counter-ion (acidic additive) in the mobile phase are critical for achieving good separation.[6]
Data Presentation
The following table summarizes the recommended starting points for chiral HPLC method development for this compound enantiomers.
Table 1: Summary of Starting Conditions for Chiral HPLC Method Development
| CSP Type | Example Column | Typical Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection |
| Polysaccharide | Chiralcel® OJ-H | n-Hexane/2-Propanol/TFA | 0.8 - 1.2 | 25 | UV (210 nm), MS |
| Macrocyclic Glycopeptide | CHIROBIOTIC® T | Methanol/Acetic Acid/TEA | 0.5 - 1.0 | 25 | UV (210 nm), MS |
| Anion-Exchange | CHIRALPAK® QN-AX | Methanol/Formic Acid | 0.5 - 1.0 | 20 - 40 | UV (210 nm), MS |
Mandatory Visualization
Experimental Workflow Diagram
The logical workflow for developing a chiral HPLC separation method is depicted below.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
The separation of this compound stereoisomers can be successfully achieved using direct chiral HPLC. While a universal method does not exist, starting with polysaccharide-based, macrocyclic glycopeptide-based, or anion-exchange chiral stationary phases provides a strong foundation for method development. Systematic optimization of the mobile phase composition, pH, and column temperature will be crucial in achieving baseline resolution of all four stereoisomers. The protocols and workflow provided in this application note offer a comprehensive guide for researchers to develop a robust and reliable analytical method.
References
Application Notes and Protocols for the Analysis of 2,3-Dihydroxybutanoic Acid in Urine
Introduction
2,3-Dihydroxybutanoic acid is a polar hydroxy acid that can be found in human urine. Its analysis is crucial for various metabolomic studies and in the diagnosis of certain metabolic disorders. Due to its high polarity and low volatility, direct analysis by gas chromatography (GC) is challenging, necessitating derivatization to enhance its chromatographic properties. For liquid chromatography-mass spectrometry (LC-MS), while derivatization is not always mandatory, it can improve ionization efficiency and chromatographic retention. This document provides detailed application notes and experimental protocols for the sample preparation of this compound in urine for analysis by GC-MS and LC-MS.
Audience: Researchers, scientists, and drug development professionals.
Method Selection: Liquid-Liquid Extraction vs. Solid-Phase Extraction
The two primary methods for extracting organic acids like this compound from urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods depends on the specific requirements of the analysis, such as desired purity, selectivity, and throughput.
-
Liquid-Liquid Extraction (LLE): This is a classic and widely used method for the extraction of organic acids from aqueous matrices like urine.[1][2] It involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. Acidification of the urine sample to a pH of 1-2 is a critical step to ensure that the carboxylic acid is in its protonated form, which increases its solubility in the organic solvent.[3][4] Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[1][2] While LLE is cost-effective, it can sometimes suffer from the formation of emulsions and may be less selective than SPE.[3][5]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction compared to LLE.[6][7] Anion exchange or mixed-mode SPE cartridges are particularly effective for isolating acidic compounds like this compound.[3] SPE can lead to higher purity extracts, which is beneficial for reducing matrix effects in sensitive analytical techniques like mass spectrometry.[3] While SPE can be more expensive than LLE, it often results in higher recovery rates for a broad range of organic acids.[5][6]
Quantitative Data Summary
The following table summarizes the performance of LLE and SPE for the extraction of organic acids from urine, based on available literature. While specific data for this compound is limited, these values provide a general benchmark.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Mean Recovery | 77.4% | 84.1% | [1][5] |
| Number of Metabolites Isolated | 140.1 ± 20.4 | 161.8 ± 18.6 | [1][5] |
| Advantages | Cost-effective | Higher recovery, cleaner extracts, higher selectivity | [1][3][5][6] |
| Disadvantages | Potential for emulsion formation, less selective | Higher cost | [3][5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS Analysis
This protocol details a standard LLE procedure using ethyl acetate, followed by derivatization for GC-MS analysis.
Materials:
-
Urine sample
-
Internal standard (e.g., stable isotope-labeled this compound or a structural analog like 3-phenylbutyric acid)[3][8]
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Ethyl acetate, chromatography grade
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Nitrogen gas, high purity
-
Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[1][9]
-
Pyridine
Procedure:
-
Sample Preparation:
-
Internal Standard Addition:
-
Add an appropriate amount of the internal standard solution to the urine sample.
-
-
Acidification:
-
Extraction:
-
Add approximately 1 g of NaCl to the acidified urine sample to increase the ionic strength and promote partitioning of the organic acids into the organic phase (salting out).[4]
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process (steps 4.2-4.5) two more times with fresh ethyl acetate, combining the organic layers.[1]
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Vortex briefly and let it stand for 5 minutes.
-
Transfer the dried extract to a new tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Careful control of temperature and time is crucial to prevent the loss of volatile analytes.[9]
-
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC autosampler vial and inject it into the GC-MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) followed by GC-MS Analysis
This protocol outlines the use of a strong anion exchange SPE column for the extraction of this compound.
Materials:
-
Urine sample
-
Internal standard
-
Strong anion exchange (SAX) SPE columns
-
Methanol, chromatography grade
-
Distilled water
-
Acetic acid, 1 M
-
Elution solvent (e.g., formic acid in an organic solvent)
-
Nitrogen gas, high purity
-
Derivatization reagents (as in Protocol 1)
Procedure:
-
Sample Preparation:
-
Prepare the urine sample and add the internal standard as described in Protocol 1 (steps 1 and 2).
-
-
Column Conditioning:
-
Sample Loading:
-
Adjust the pH of the urine sample to 8-8.5.[1]
-
Load the prepared urine sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with distilled water to remove neutral and basic compounds.
-
-
Elution:
-
Elute the organic acids from the column using an appropriate elution solvent. A common eluent is a mixture of an organic solvent (like ethyl acetate or n-butanol) and formic acid.[5]
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness and perform derivatization as described in Protocol 1 (steps 6 and 7).
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the Liquid-Liquid Extraction (LLE) of this compound from urine followed by GC-MS analysis.
Caption: LLE workflow for this compound analysis.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between sample properties, preparation steps, and the final analytical outcome.
Caption: Logic of sample prep for this compound.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 8. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy for the Structural Elucidation of 2,3-Dihydroxybutanoic Acid
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,3-dihydroxybutanoic acid. It includes protocols for sample preparation, data acquisition, and analysis, along with a summary of expected NMR data for its stereoisomers.
Introduction
This compound is a chiral molecule with two stereocenters, existing as four stereoisomers: a pair of erythro enantiomers ((2R,3R) and (2S,3S)) and a pair of threo enantiomers ((2R,3S) and (2S,3R)).[1] The precise determination of the stereochemistry is crucial in various fields, including drug development and metabolomics, as different stereoisomers can exhibit distinct biological activities. NMR spectroscopy is a powerful non-destructive technique for the complete structural characterization, including the relative stereochemistry of these isomers.
Principle
The structural elucidation of this compound by NMR is based on the analysis of chemical shifts (δ), spin-spin coupling constants (J), and through-space correlations.
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons. The coupling constants between H2 and H3 are particularly important for determining the relative stereochemistry (erythro vs. threo).
-
¹³C NMR: Indicates the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These techniques are employed to establish connectivity between protons and carbons, confirming the overall structure and aiding in the unambiguous assignment of all signals.
-
COSY (Correlation Spectroscopy): Identifies coupled protons (e.g., H2 and H3, H3 and H4).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for identifying quaternary carbons and confirming the carbon skeleton.
-
Data Presentation
Due to the limited availability of comprehensive experimental NMR data for all stereoisomers in the literature, the following tables include a combination of reported and predicted data. Predicted data, obtained from spectral databases, should be used as a reference and confirmed with experimental results.
Table 1: Predicted ¹H NMR Data for this compound Diastereomers (in D₂O)
| Proton | Erythro Isomer (Predicted) | Threo Isomer (Predicted) |
| H2 | δ 4.15 ppm (d, J ≈ 3.5 Hz) | δ 4.05 ppm (d, J ≈ 5.0 Hz) |
| H3 | δ 3.90 ppm (dq, J ≈ 3.5, 6.5 Hz) | δ 4.10 ppm (dq, J ≈ 5.0, 6.5 Hz) |
| H4 (CH₃) | δ 1.25 ppm (d, J ≈ 6.5 Hz) | δ 1.20 ppm (d, J ≈ 6.5 Hz) |
Note: The key differentiating factor is the ³J(H2,H3) coupling constant, which is typically smaller for the erythro isomer (gauche relationship) and larger for the threo isomer (anti relationship).
Table 2: Predicted ¹³C NMR Data for this compound Diastereomers (in D₂O)
| Carbon | Erythro Isomer (Predicted) | Threo Isomer (Predicted) |
| C1 (COOH) | δ 176.5 ppm | δ 176.0 ppm |
| C2 (CHOH) | δ 74.0 ppm | δ 74.5 ppm |
| C3 (CHOH) | δ 71.0 ppm | δ 70.5 ppm |
| C4 (CH₃) | δ 19.0 ppm | δ 18.5 ppm |
Note: Chemical shifts are sensitive to the solvent and pH. The values presented are for guidance and should be confirmed experimentally.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound isomer and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry vial.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., TSP for D₂O).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters are provided as a starting point and should be optimized for the specific instrument and sample.
Instrument: 400 MHz (or higher) NMR Spectrometer
¹H NMR Acquisition:
-
Pulse Sequence: Standard 1D proton experiment.
-
Spectral Width: 12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 2 seconds
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled 1D carbon experiment.
-
Spectral Width: 200 ppm
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2 seconds
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard pulse programs provided by the spectrometer software.
-
Optimize spectral widths and the number of increments to achieve the desired resolution.
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in all spectra.
-
Data Interpretation:
-
Assign the signals in the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integrations.
-
Use the COSY spectrum to confirm the H2-H3 and H3-H4 spin systems.
-
Use the HSQC spectrum to assign the carbon signals based on their attached protons.
-
Use the HMBC spectrum to confirm the overall carbon framework, particularly the correlation from H4 to C2 and C3, and from H2 and H3 to the carbonyl carbon (C1).
-
Carefully measure the ³J(H2,H3) coupling constant to determine the relative stereochemistry (erythro or threo).
-
Visualization
References
Determining the Absolute Configuration of 2,3-Dihydroxybutanoic Acid Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules such as 2,3-dihydroxybutanoic acid is a critical step in drug development and stereoselective synthesis. Understanding the three-dimensional arrangement of atoms is paramount for elucidating biological activity, ensuring enantiomeric purity, and meeting regulatory requirements. This document provides detailed application notes and protocols for the primary analytical methods used to determine the absolute configuration of the four stereoisomers of this compound.
This compound has two chiral centers, resulting in four stereoisomers: the (2R,3R) and (2S,3S) enantiomeric pair (erythro diastereomers), and the (2R,3S) and (2S,3R) enantiomeric pair (threo diastereomers).[1] The accurate assignment of these configurations requires sophisticated analytical techniques.
Core Analytical Techniques
The principal methods for determining the absolute configuration of this compound stereoisomers include chiroptical methods, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and single-crystal X-ray crystallography.[1][2] Chemical correlation can also be employed, though it is often more resource-intensive.
Chiroptical Methods: Polarimetry and Circular Dichroism (CD) Spectroscopy
Chiroptical techniques are foundational in the analysis of chiral molecules, relying on the differential interaction of these molecules with polarized light.
Optical Rotation (Polarimetry)
Application Note: Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined experimental conditions (wavelength, temperature, solvent, and concentration). While it can distinguish between enantiomers (which will rotate light to an equal and opposite degree), it is generally not sufficient on its own to determine the absolute configuration without reference to a known standard. However, it is an essential tool for quality control and for confirming the identity of a synthesized or isolated stereoisomer against literature values.
Quantitative Data Summary: Specific Rotation of this compound Stereoisomers
| Stereoisomer | Specific Rotation [α] (degrees) | Conditions |
| (2R,3R) | Literature-dependent value | Specify solvent, concentration, temperature, and wavelength (e.g., Na D-line) |
| (2S,3S) | Equal and opposite to (2R,3R) | Specify solvent, concentration, temperature, and wavelength (e.g., Na D-line) |
| (2R,3S) | Literature-dependent value | Specify solvent, concentration, temperature, and wavelength (e.g., Na D-line) |
| (2S,3R) | Equal and opposite to (2R,3S) | Specify solvent, concentration, temperature, and wavelength (e.g., Na D-line) |
| (Note: Specific rotation values are highly dependent on experimental conditions and should be carefully compared to reliable literature data.) |
Experimental Protocol: Measurement of Specific Rotation
Objective: To measure the specific rotation of a purified stereoisomer of this compound.
Materials:
-
Polarimeter (e.g., using the sodium D-line at 589 nm)
-
Polarimeter cell (e.g., 1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Purified sample of a this compound stereoisomer
-
High-purity solvent (e.g., water, ethanol)
Procedure:
-
Sample Preparation: Accurately weigh a known mass (e.g., 50-100 mg) of the purified this compound stereoisomer. Dissolve the sample in the chosen solvent in a volumetric flask to a precise volume (e.g., 10.0 mL) to obtain a known concentration (c) in g/mL.[1]
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, using a blank (the pure solvent) to set the zero point.[1]
-
Measurement: Rinse the polarimeter cell with the sample solution, then fill it, ensuring no air bubbles are in the light path. Place the cell in the polarimeter and record the observed optical rotation (α) in degrees.[1]
-
Calculation: Calculate the specific rotation [α] using the following formula:[1] [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
-
Data Reporting: Report the specific rotation along with the temperature, wavelength, solvent, and concentration.
Circular Dichroism (CD) Spectroscopy
Application Note: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[2] This technique is particularly useful for molecules containing chromophores. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), can be compared to the spectra of known compounds or to theoretical spectra calculated using computational methods to determine the absolute configuration.[2][3]
Experimental Protocol: Determination of Absolute Configuration using CD Spectroscopy
Objective: To record the CD spectrum of a this compound stereoisomer and determine its absolute configuration.
Materials:
-
CD spectropolarimeter
-
UV-transparent cuvettes (e.g., 1 cm path length)
-
Purified sample of a this compound stereoisomer
-
Appropriate solvent (e.g., water, methanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified stereoisomer in a suitable solvent that is transparent in the desired UV wavelength range. The concentration should be optimized to give a good signal-to-noise ratio without saturating the detector.
-
Instrument Setup: Set the parameters of the CD spectropolarimeter, including the wavelength range, scan speed, and bandwidth, according to the manufacturer's recommendations.
-
Spectrum Acquisition: Record the CD spectrum of the sample solution. Also, record a baseline spectrum of the solvent in the same cuvette.
-
Data Processing: Subtract the solvent baseline from the sample spectrum to obtain the final CD spectrum of the compound.
-
Data Analysis: Compare the experimental CD spectrum with literature data for known stereoisomers of this compound or with theoretically predicted spectra for the possible configurations.[3] The sign and magnitude of the Cotton effects are used to assign the absolute configuration.
NMR Spectroscopy: Mosher's Ester Analysis
Application Note: Mosher's method is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols.[4] It involves the derivatization of the alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[4] The differing spatial arrangement of the phenyl group in the two diastereomers leads to predictable differences in the chemical shifts (Δδ = δS - δR) of nearby protons in the ¹H NMR spectra.[4][5]
Quantitative Data Summary: Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters of a Chiral Alcohol
| Protons on one side of the MTPA plane | Protons on the other side of the MTPA plane |
| Positive Δδ | Negative Δδ |
| (Based on the established Mosher's ester model) |
Experimental Protocol: Mosher's Ester Analysis of a this compound Stereoisomer
Objective: To determine the absolute configuration of a chiral center in a this compound stereoisomer by analyzing the ¹H NMR spectra of its (R)- and (S)-MTPA esters.
Materials:
-
Purified sample of a this compound stereoisomer
-
(R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Derivatization (prepare two separate reactions):
-
Reaction A ((S)-MTPA ester): Dissolve a small amount of the purified this compound stereoisomer in anhydrous pyridine in an NMR tube or small reaction vial under an inert atmosphere. Add a slight excess of (S)-MTPA-Cl.
-
Reaction B ((R)-MTPA ester): In a separate vessel, repeat the procedure using (R)-MTPA-Cl.
-
Allow the reactions to proceed to completion. The progress can be monitored by TLC or NMR.
-
-
NMR Analysis:
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the derivatized hydroxyl group(s) and other nearby protons.[4]
-
Based on the established Mosher's ester model, a positive Δδ value for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.[4]
-
Single-Crystal X-ray Crystallography
Application Note: Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[2][6] This technique provides a three-dimensional structure of the molecule as it exists in a crystal lattice. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter.[4] A Flack parameter close to zero for the proposed enantiomer confirms the assignment.[4] The primary challenge of this method is the requirement to grow a high-quality single crystal of the compound or a suitable derivative.[2]
Experimental Protocol: Determination of Absolute Configuration by X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of a this compound stereoisomer.
Materials:
-
Purified sample of a this compound stereoisomer
-
A variety of solvents for crystallization trials
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystallization: Grow a high-quality single crystal of the purified stereoisomer. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). If the parent molecule does not crystallize well, derivatization to form a salt or ester with a molecule known to promote crystallization may be necessary.
-
X-ray Diffraction: Mount a suitable single crystal on the diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern.[4]
-
Structure Determination and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve and refine the crystal structure to obtain the precise atomic coordinates.[4]
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects. The Flack parameter should be calculated; a value close to 0 with a small standard uncertainty for the correct enantiomer confirms the absolute configuration.[4]
Visualizations
Caption: Stereochemical relationships of this compound isomers.
Caption: Experimental workflow for absolute configuration determination.
References
- 1. benchchem.com [benchchem.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of 4-(2,3-dihydroxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,3-dihydroxyphenyl)butanoic acid is a phenolic compound of significant interest in pharmacological and metabolomic studies.[1] Its accurate quantification is essential for elucidating its pharmacokinetic profile, assessing its biological activity, and exploring its therapeutic potential.[1] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a specific, sensitive, and reliable analytical approach for this purpose.[1][2]
This application note provides a detailed, validated method for the quantification of 4-(2,3-dihydroxyphenyl)butanoic acid in various sample matrices. The described protocol is designed to be robust and reproducible, catering to the needs of researchers and professionals in drug development.[1]
Principle
This method employs reversed-phase HPLC to separate 4-(2,3-dihydroxyphenyl)butanoic acid from other components in the sample matrix.[1] The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol.[1][3] Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification based on the peak area relative to a standard curve.
Experimental Protocols
Materials and Reagents
-
Reference Standard: 4-(2,3-dihydroxyphenyl)butanoic acid (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure)[1][4]
-
Acids: Phosphoric acid or Acetic acid (analytical grade)[1][3]
-
Sample Matrices: e.g., plasma, serum, tissue homogenates, or formulation buffers.[1]
Equipment
-
HPLC system equipped with a UV-Vis detector[1]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
-
Autosampler
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
A stock solution of the 4-(2,3-dihydroxyphenyl)butanoic acid reference standard is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.[5] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The choice of sample preparation method is critical and depends on the complexity of the sample matrix.[6] The primary goal is to remove interfering substances and concentrate the analyte.[6]
-
Protein Precipitation: For biological samples like plasma or serum, protein precipitation is a common technique.[6] This can be achieved by adding a precipitating agent such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).[6] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
-
Liquid-Liquid Extraction (LLE): LLE is used to partition the analyte of interest from the sample matrix into an immiscible organic solvent.[6][7] The choice of solvent is based on the polarity and solubility of the analyte.
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up.[7] A suitable sorbent is chosen to retain the analyte while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a strong solvent.
Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the analysis of phenolic acids and can be optimized for 4-(2,3-dihydroxyphenyl)butanoic acid.
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 10-40% B15-20 min: 40-60% B20-25 min: 60-10% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability.[8][9] Key validation parameters include:
-
Linearity: The linearity of the method is assessed by analyzing a series of standard solutions at different concentrations.[5] The peak area is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) greater than 0.99 is typically considered acceptable.[5]
-
Accuracy: Accuracy is determined by the standard addition method, where known amounts of the analyte are spiked into a blank sample matrix and the recovery is calculated.[8][10] Recoveries in the range of 80-120% are generally acceptable.
-
Precision: Precision is evaluated by repeatedly analyzing the same sample. Intraday precision is determined by analyzing the sample multiple times on the same day, while interday precision is assessed over several days.[10] The relative standard deviation (RSD) should typically be less than 5%.[10][11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ.[12]
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | > 0.99 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (Intraday, n=6) | RSD (%) (Interday, n=6) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | [Insert Data] |
| Limit of Quantification (LOQ) | [Insert Data] |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of 4-(2,3-dihydroxyphenyl)butanoic acid.
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Logical flow of the method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. fda.gov [fda.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. longdom.org [longdom.org]
- 12. aesan.gob.es [aesan.gob.es]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2,3-Dihydroxybutanoic Acid by Gas Chromatography
Welcome to the technical support center for the GC analysis of 2,3-dihydroxybutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound is a polar molecule with low volatility due to the presence of two hydroxyl (-OH) and one carboxylic acid (-COOH) group.[1] These functional groups lead to strong intermolecular hydrogen bonding, preventing the compound from vaporizing at temperatures suitable for gas chromatography.[1][2] Derivatization is a chemical modification process that replaces the active hydrogens in these polar groups with less polar functional groups, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC analysis.[1][3]
Q2: What is the most common derivatization method for this compound?
A2: Silylation is the most prevalent and effective derivatization technique for compounds containing hydroxyl and carboxyl groups, such as this compound.[1][4] This method involves replacing the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[1][5] The resulting TMS derivatives are significantly more volatile and less polar, leading to improved peak shape and resolution in GC analysis.[2]
Q3: Which silylating reagents are recommended for this analysis?
A3: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and commonly used silylating reagent for this application.[1][6] It is often used in combination with a catalyst, such as trimethylchlorosilane (TMCS), to enhance its reactivity, especially for hindered hydroxyl groups.[1][2] Another powerful silylating reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which is known for producing highly volatile by-products that are less likely to interfere with the chromatogram.[7]
Q4: Should I be concerned about the stability of the silylated derivatives?
A4: Yes, TMS derivatives can be susceptible to hydrolysis.[6] It is crucial to work under anhydrous (dry) conditions and to analyze the derivatized samples as soon as possible.[8] Silylating reagents themselves are also moisture-sensitive and should be stored in a dry environment and handled with care to prevent degradation.[6][8]
Experimental Protocol: Silylation of this compound for GC-MS Analysis
This protocol outlines a general procedure for the silylation of this compound in a sample matrix.
Materials:
-
Sample containing this compound
-
Silylating reagent: BSTFA with 1% TMCS, or MSTFA
-
Solvent (if necessary, e.g., pyridine (B92270), acetonitrile)
-
Internal standard (optional, but recommended for quantitative analysis)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Transfer a known volume or weight of the sample into a reaction vial. If the sample is in an aqueous solution, it must be dried completely, for example, under a gentle stream of nitrogen.[7]
-
Reagent Addition: Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS) to the dried sample. If the residue is difficult to dissolve, a solvent like pyridine can be added prior to the silylating reagent.[9]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the vial at a controlled temperature, typically between 60°C and 80°C, for 30 to 60 minutes.[10]
-
Cooling: After the incubation period, allow the vial to cool to room temperature.
-
GC-MS Analysis: Transfer the derivatized sample to a GC autosampler vial and inject it into the GC-MS system for analysis.
Quantitative Data Summary
The choice of silylating reagent and reaction conditions can significantly impact the derivatization efficiency and, consequently, the analytical results. The following table summarizes the performance of common silylation reagents for the analysis of hydroxy and dicarboxylic acids. While specific data for this compound is limited, these values provide a benchmark for expected analytical performance.
| Silylating Reagent | Catalyst | Typical Reaction Conditions | Relative Yield/Efficiency | Key Considerations |
| BSTFA | None | 60°C for 30 min | Good | Versatile and widely used. By-products are volatile.[6] |
| BSTFA + 1% TMCS | 1% TMCS | 70°C for 30 min | Excellent | TMCS catalyzes the reaction, improving yields for hindered groups.[2] |
| MSTFA | None | 60°C for 30 min | Excellent | By-products are very volatile, reducing interference with early eluting peaks.[7] |
| MTBSTFA | None | 60°C for 60 min | Good | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives.[11][12] May not be suitable for sterically hindered compounds.[11][12] |
This table is a summary based on general performance characteristics of silylating reagents for polar compounds and may require optimization for this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization and GC analysis of this compound.
Issue 1: Incomplete Derivatization (Low or No Analyte Peak)
-
Question: I am observing a very small or no peak for my derivatized analyte. What are the possible causes and how can I troubleshoot this?
-
Answer: Incomplete derivatization is a common issue.[13]
-
Moisture Contamination: Silylating reagents are highly sensitive to moisture.[8] Ensure your sample and solvent are completely dry and that the reaction is performed in a moisture-free environment.
-
Reagent Quality: Use fresh, high-quality silylating reagents. Reagents that have been exposed to air can lose their effectiveness.[13]
-
Reaction Conditions: The reaction time and temperature may need optimization. Try increasing the temperature (e.g., to 80°C) or extending the reaction time (e.g., to 60 minutes).[13]
-
Insufficient Reagent: Ensure an excess of the silylating reagent is used to drive the reaction to completion.[6]
-
Issue 2: Peak Tailing
-
Question: My analyte peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for polar compounds is often due to interactions with active sites in the GC system.[14]
-
Incomplete Derivatization: As with low signal, incomplete derivatization can leave polar groups exposed, leading to interactions with the column and inlet.[13] Re-optimize your derivatization procedure.
-
Active Sites in the Inlet and Column: The GC inlet liner and the front end of the column can accumulate non-volatile residues or have exposed silanol (B1196071) groups that interact with polar analytes.[14] Use a deactivated inlet liner and consider trimming a small portion (10-20 cm) off the front of the column.[14]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[15]
-
Issue 3: Ghost Peaks in the Chromatogram
-
Question: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, especially in blank runs. Where are they coming from?
-
Answer: Ghost peaks can originate from several sources in derivatization-based GC analysis.[16][17]
-
Septum Bleed: Volatile compounds can leach from the injection port septum, especially at high temperatures.[18] Use high-quality, low-bleed septa.
-
Derivatization Reagent By-products: The silylation reaction itself produces by-products. Running a reagent blank (solvent and derivatizing agent without the analyte) can help identify these peaks.[13]
-
Contaminated Vials/Caps: Phthalates and other plasticizers can leach from vial caps. Ensure you are using high-quality vials with PTFE-lined septa.[19]
-
Carryover: Residue from a previous, more concentrated sample can be injected in a subsequent run. Run solvent blanks between samples to clean the injection port and column.
-
Visualizations
Caption: A flowchart of the experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: A logical diagram for troubleshooting common issues in the GC analysis of derivatized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. Recent update of the various sources originating ghost peaks in gas chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC Troubleshooting: Origins of Ghost Peaks [de.restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. gcms.cz [gcms.cz]
optimizing storage conditions for (2R,3S)-2,3-dihydroxybutyric acid stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing storage conditions to ensure the stability of (2R,3S)-2,3-dihydroxybutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid (2R,3S)-2,3-dihydroxybutyric acid?
A1: For long-term stability, solid (2R,3S)-2,3-dihydroxybutyric acid, often supplied as a sodium salt hydrate, should be stored in a tightly sealed container at 2-8°C.[1] It is crucial to protect the compound from moisture and light to prevent potential degradation.
Q2: How should I store solutions of (2R,3S)-2,3-dihydroxybutyric acid?
A2: Solutions are generally less stable than the solid form. It is recommended to prepare solutions fresh for each use. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Based on stability data for similar compounds, maintaining a slightly acidic pH of 4-6 may help to minimize oxidative degradation.[2]
Q3: What are the potential degradation pathways for (2R,3S)-2,3-dihydroxybutyric acid?
A3: While specific degradation pathways for (2R,3S)-2,3-dihydroxybutyric acid are not extensively documented, potential degradation can occur through oxidation of the hydroxyl groups, decarboxylation, or microbial contamination. Similar to tartaric acid, changes in temperature and pH can influence its stability in solution, potentially leading to precipitation or degradation.[3][4]
Q4: Can (2R,3S)-2,3-dihydroxybutyric acid be analyzed directly by Gas Chromatography (GC)?
A4: Due to its high polarity and low volatility, direct analysis of (2R,3S)-2,3-dihydroxybutyric acid by GC is challenging.[5] Derivatization, such as silylation, is necessary to increase its volatility and thermal stability for successful GC-MS analysis.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound purity over time in storage. | Improper storage conditions (e.g., exposure to moisture, elevated temperature, or light). | Store the solid compound at 2-8°C in a tightly sealed, opaque container.[1] For solutions, aliquot and store at -80°C, avoiding repeated freeze-thaw cycles.[2] |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in solution. | Prepare solutions fresh before each experiment. If using stored solutions, ensure they have been stored properly at low temperatures. Consider running a quick quality control check (e.g., HPLC) before use. |
| Appearance of unexpected peaks in chromatograms. | Compound degradation or contamination. | Review handling and storage procedures. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating analytical method. |
| Precipitation observed in stored solutions. | Changes in solubility due to temperature fluctuations or pH shifts. This is a known issue for analogous compounds like tartaric acid.[3][4] | Ensure the storage temperature is stable. If precipitation occurs upon thawing, gentle warming and vortexing may redissolve the compound. Check the pH of the solution and adjust if necessary, keeping it within a slightly acidic range. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of (2R,3S)-2,3-dihydroxybutyric acid.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and a polar organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) in ESI-negative mode for higher sensitivity and specificity.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
To understand the degradation profile, the compound can be subjected to various stress conditions.
-
Sample Preparation: Prepare a stock solution of (2R,3S)-2,3-dihydroxybutyric acid in a suitable solvent (e.g., water or a buffer) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 60°C for 48 hours. Dissolve the stressed solid in the initial solvent.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source.[2]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1).
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of 2,3-Dihydroxybutanoic Acid in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2,3-Dihydroxybutanoic acid in organic solvents.
FAQs: Understanding and Addressing Solubility Issues
Q1: Why does this compound exhibit poor solubility in many organic solvents?
A1: this compound is a polar molecule due to the presence of two hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. These functional groups can form strong hydrogen bonds with other polar molecules, including water.[1][2] The principle of "like dissolves like" dictates that polar compounds dissolve well in polar solvents, while non-polar compounds dissolve well in non-polar solvents.[1] Consequently, this compound shows good solubility in polar solvents like water, ethanol, and methanol, but limited solubility in non-polar organic solvents such as hexane (B92381) and toluene.
Q2: What are the initial recommended solvents for attempting to dissolve this compound?
A2: For initial dissolution attempts, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often effective as they can dissolve a wide range of both polar and non-polar compounds.[3] For applications where these solvents may not be suitable, employing a co-solvent system is a highly recommended approach.[3]
Q3: Can heating improve the solubility of this compound?
A3: Yes, for many compounds, solubility increases with temperature. However, it is crucial to exercise caution as excessive heat can lead to the degradation of thermally sensitive compounds like this compound. It is advisable to conduct thermal stability tests before utilizing heat as a primary method for solubilization.
Q4: How does pH influence the solubility of this compound in organic solvents?
A4: The solubility of this compound can be significantly influenced by pH. In its acidic (protonated) form, the carboxylic acid group is less polar. By converting the carboxylic acid to its corresponding salt (deprotonated form) through the addition of a base, the polarity of the molecule increases, which can enhance its solubility in certain polar organic solvents.[2]
Q5: What is a co-solvent system and how can it improve solubility?
A5: A co-solvent system involves using a mixture of solvents to increase the solubility of a solute.[4] For a polar compound like this compound in a non-polar solvent, a small amount of a miscible polar co-solvent (e.g., ethanol, methanol, DMSO) can be added to the non-polar solvent. The co-solvent helps to bridge the polarity gap between the solute and the primary solvent, thereby increasing solubility.[3][4]
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the solubilization of this compound.
Issue 1: The compound fails to dissolve in a non-polar organic solvent (e.g., hexane, toluene).
-
Root Cause: There is a significant mismatch in polarity between the highly polar this compound and the non-polar solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities, from non-polar to polar aprotic and polar protic.
-
Co-solvency: Introduce a polar co-solvent (e.g., ethanol, methanol, DMSO) dropwise to the non-polar solvent containing the compound with vigorous stirring.
-
Salt Formation: Convert the carboxylic acid to a more soluble salt form by reacting it with a suitable base.
-
Issue 2: The compound precipitates out of a co-solvent mixture upon standing or cooling.
-
Root Cause: The co-solvent system may be thermodynamically unstable at the given concentration, or the solubility is highly dependent on temperature.[3]
-
Troubleshooting Steps:
-
Increase Co-solvent Ratio: Gradually increase the proportion of the polar co-solvent in the mixture until the precipitate redissolves and the solution remains stable.[3]
-
Optimize Temperature: Determine the temperature range at which the compound remains soluble in the co-solvent mixture and maintain the experimental conditions within that range.[3]
-
Explore Alternative Co-solvents: Test different polar co-solvents to identify a system with better stabilizing properties for your specific application.
-
Issue 3: The reaction is slow or incomplete, even though the compound appears to be dissolved.
-
Root Cause: The concentration of the dissolved this compound may be too low to sustain an efficient reaction rate.
-
Troubleshooting Steps:
-
Increase Solvent Volume: If practical, increase the total volume of the solvent or co-solvent system to dissolve more of the compound.
-
Enhance Solubility Further: Employ more effective solubility enhancement techniques, such as salt formation, to achieve a higher concentration of the dissolved reactant.
-
Reaction Condition Optimization: Investigate if other reaction parameters, such as temperature or catalyst concentration, can be adjusted to compensate for the lower reactant concentration.
-
Quantitative Solubility Data
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High | Very Soluble | Forms strong hydrogen bonds. |
| Methanol | High | Soluble | Polar protic solvent. |
| Ethanol | High | Soluble | Polar protic solvent. |
| Acetone | Medium | Moderately Soluble | Polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | Highly effective polar aprotic solvent for polar compounds. |
| Dichloromethane (DCM) | Low | Sparingly Soluble | |
| Toluene | Low | Insoluble | Non-polar aromatic solvent. |
| Hexane | Low | Insoluble | Non-polar aliphatic solvent. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes a general method for improving the solubility of this compound in a non-polar organic solvent using a polar co-solvent.
Materials:
-
This compound
-
Primary non-polar solvent (e.g., toluene)
-
Polar co-solvent (e.g., ethanol, methanol, or DMSO)
-
Magnetic stirrer and stir bar
-
Glassware (beaker or flask)
-
Pipettes or burettes
Procedure:
-
Initial Suspension: Weigh a known amount of this compound and add it to a beaker containing the desired volume of the primary non-polar solvent.
-
Stirring: Begin stirring the suspension vigorously using a magnetic stirrer.
-
Co-solvent Addition: Slowly and dropwise, add the polar co-solvent to the stirring suspension.
-
Observation: Continue adding the co-solvent until the this compound completely dissolves.
-
Equilibration: Allow the solution to stir for an additional 10-15 minutes to ensure it is fully homogenized and stable.
-
Precipitation Check: Stop stirring and let the solution stand for at least 30 minutes to check for any precipitation. If a precipitate forms, add a small, measured amount of additional co-solvent until the solution remains clear.
-
Record: Carefully record the final volume ratio of the primary solvent to the co-solvent.
Protocol 2: Solubility Enhancement through Salt Formation
This protocol outlines the steps to convert this compound into a salt to improve its solubility in organic solvents.
Materials:
-
This compound
-
Suitable organic solvent (e.g., ethanol, methanol)
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like triethylamine) as a solution in the chosen solvent.
-
Magnetic stirrer and stir bar
-
Glassware (flask)
-
pH indicator paper or a pH meter (for aqueous systems)
Procedure:
-
Dissolution: Dissolve a known amount of this compound in a minimal amount of the chosen organic solvent in a flask.
-
Base Addition: While stirring, slowly add a stoichiometric equivalent of the base solution to the dissolved acid.
-
Reaction: Continue stirring the mixture at room temperature for 30-60 minutes to ensure the acid-base reaction goes to completion, forming the salt.
-
Solubility Test: Test the solubility of the resulting salt in the desired organic solvent system.
-
Isolation (Optional): If the salt precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried. The solubility of the isolated salt can then be quantitatively determined. For many applications, the salt can be used in solution directly.
Experimental Workflows
The following diagrams illustrate logical workflows for addressing the poor solubility of this compound.
Caption: A decision-making workflow for selecting a suitable method to enhance the solubility of this compound.
Caption: A troubleshooting workflow for addressing unexpected precipitation of the compound during an experiment.
References
Technical Support Center: Minimizing Degradation of 2,3-Dihydroxybutanoic Acid During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of 2,3-dihydroxybutanoic acid during sample preparation. The following troubleshooting guides and FAQs will help address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
A1: The main factors contributing to the degradation of this compound are exposure to high temperatures, extreme pH conditions (both acidic and basic), oxidizing agents, and light.[1] The presence of two hydroxyl groups (a vicinal diol) and a carboxylic acid moiety makes the molecule susceptible to various chemical reactions that can alter its structure and lead to inaccurate quantification.
Q2: What are the recommended storage conditions for samples containing this compound?
A2: For long-term stability, biological samples such as plasma and urine should be stored at -80°C. For short-term storage, keeping samples at 2-8°C is acceptable, but processing should be carried out as soon as possible to minimize potential degradation. It is also crucial to avoid repeated freeze-thaw cycles, which can compromise sample integrity.
Q3: How can I minimize the degradation of this compound during sample extraction?
A3: To minimize degradation during extraction, it is recommended to work at low temperatures. For instance, when performing protein precipitation with solvents like acetonitrile (B52724) or methanol (B129727), use cold solvent and keep the samples on ice.[1] Centrifugation should also be carried out in a refrigerated centrifuge. If a drying step is necessary, use a gentle stream of nitrogen gas at a low temperature.
Q4: Is derivatization necessary for the analysis of this compound, and can this step contribute to its degradation?
A4: Derivatization, such as silylation, is often required to increase the volatility and thermal stability of this compound for gas chromatography-mass spectrometry (GC-MS) analysis. While this step is crucial for the analysis, the conditions used (e.g., high temperature) can potentially lead to degradation if not optimized. It is important to carefully control the temperature and incubation time during derivatization to prevent the loss of your analyte.
Q5: Are there any specific considerations for the pH of the sample during preparation?
A5: Yes, the pH of the sample is a critical factor. As a carboxylic acid, this compound's stability can be pH-dependent.[1] Extreme pH values should be avoided. For liquid-liquid extraction, the pH is typically adjusted to be acidic to ensure the analyte is in its protonated form, which enhances its extraction into organic solvents. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample processing. | - Work at low temperatures (on ice).- Use a refrigerated centrifuge.- Minimize the time between sample collection and analysis.- Avoid prolonged exposure to extreme pH. |
| Incomplete extraction. | - Ensure the pH is optimized for extraction (typically acidic for LLE).- Use an appropriate solvent and solvent-to-sample ratio.- Ensure thorough mixing during extraction. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | - Review sample handling and storage procedures.- Protect samples from light.- Consider performing a forced degradation study to identify potential degradation products. |
| Contamination. | - Use high-purity solvents and reagents.- Ensure all labware is thoroughly cleaned. | |
| Poor reproducibility of results | Inconsistent sample handling. | - Standardize all sample preparation steps, including incubation times and temperatures.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Instrumental variability. | - Perform regular calibration and maintenance of analytical instruments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the analyte to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solution of the compound to a light source with controlled UV and visible light output. Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from the stressed samples.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration for analysis by a suitable method (e.g., LC-MS or GC-MS after derivatization).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Visualizations
Logical Workflow for Minimizing Degradation
Caption: A logical workflow for sample preparation to minimize degradation.
Potential Degradation Pathways
Caption: Potential degradation pathways under various stress conditions.
References
Technical Support Center: Troubleshooting Inconsistent Results in 2,3-Dihydroxybutanoic Acid Quantification
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of 2,3-dihydroxybutanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help resolve specific issues in your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the main challenges in quantifying this compound?
A1: this compound is a small, polar molecule, which presents several analytical challenges.[1] Its high water solubility and low volatility can lead to poor ionization efficiency in mass spectrometry and difficult retention in reversed-phase chromatography.[1] Furthermore, it has two chiral centers, resulting in four stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)) that are difficult to separate.[2] The different biological activities of these stereoisomers make their individual separation and quantification crucial.[3]
Chromatography & Peak Resolution
Q2: I am observing poor or no separation of the this compound stereoisomers. What can I do?
A2: The separation of stereoisomers requires a chiral-specific method. There are two primary strategies:
-
Direct Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective.[2][4]
-
Indirect Method (Derivatization): This involves reacting the stereoisomer mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, like a C18 reversed-phase column.[2][3]
Q3: My peaks are broad and tailing, leading to poor resolution. How can I improve peak shape?
A3: Several factors can contribute to poor peak shape:
-
Secondary Interactions: For acidic compounds like this compound, secondary interactions with the stationary phase can cause tailing. Adding a small amount of a competing acid, such as formic acid or trifluoroacetic acid, to the mobile phase can mitigate this.[2]
-
High Flow Rate: A high flow rate can decrease peak efficiency. Try reducing the flow rate to improve resolution.[2]
-
Column Contamination: Contaminants accumulating on the column can degrade performance. Regularly flush your column with a strong solvent and use a guard column.[1]
-
Inappropriate pH: The pH of the mobile phase can affect the ionization state and retention of the analyte. For acidic analytes, a lower pH often improves peak shape.[2]
Mass Spectrometry
Q4: I am experiencing low signal intensity or poor ionization of this compound in my LC-MS analysis. What are the likely causes and solutions?
A4: Low signal intensity is a common issue for small, polar molecules like this compound.[1] Here are some troubleshooting steps:
-
Ionization Mode: For carboxylic acids, negative ion mode electrospray ionization (ESI-) is generally preferred as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion.[1]
-
Mobile Phase Additives: The choice of additive can significantly impact ionization. While acidic additives are often used to improve chromatography, strong acids like trifluoroacetic acid (TFA) can cause ion suppression.[1] Consider using a weaker acid like acetic acid.[1]
-
Chromatography Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar compounds and can enhance the ESI signal due to the high organic content of the mobile phase.[1]
-
Derivatization: Chemical derivatization can increase the hydrophobicity of the molecule, improving its retention on reversed-phase columns and enhancing ionization efficiency.[1][5]
Q5: What are matrix effects and how can I minimize them in my analysis of biological samples?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate quantification.
To mitigate matrix effects:
-
Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances.[6][7]
-
Chromatographic Separation: Optimize your HPLC method to separate the analyte from matrix components.[8]
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction.[8]
Quantitative Data Summary
Table 1: Representative Chromatographic Conditions for this compound Stereoisomer Separation
| Parameter | Chiral HPLC (Direct) | Derivatization Followed by Achiral GC (Indirect) |
| Column | Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H)[9] | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)[3] |
| Mobile Phase/Carrier Gas | Isocratic Hexane:IPA:TFA (90:10:0.1)[9] | Helium at a constant flow rate of 1.2 mL/min[3] |
| Flow Rate/Oven Program | 1.0 mL/min[9] | Initial temp: 80°C, hold 2 min; Ramp: 5°C/min to 200°C; Ramp: 10°C/min to 250°C, hold 5 min[3] |
| Detection | UV at 210 nm[9] | FID or Mass Spectrometry[3] |
Table 2: Expected Retention Times for Derivatized this compound Isomers on a DB-5 GC Column
| Diastereomer Derivative | Retention Time (min) | Resolution (Rs) |
| (2R,3R)-derivative | 25.4 | - |
| (2S,3S)-derivative | 26.1 | 2.1 |
| (2R,3S)-derivative | 27.5 | 3.5 |
| (2S,3R)-derivative | 28.3 | 2.4 |
| Note: Data is representative and may vary based on specific instrumentation and conditions.[3] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for LC-MS Analysis
This protocol outlines a simple protein precipitation method for the extraction of this compound from plasma.[7]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex the mixture for 1 minute to ensure thorough protein precipitation.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[10]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[10]
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol describes a common silylation procedure to increase the volatility of this compound for GC-MS analysis.[5]
-
Dry the sample extract completely under a stream of nitrogen.
-
To the dried residue, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent like pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.[9]
-
Allow the vial to cool to room temperature.
-
Transfer the derivatized sample to a GC autosampler vial for injection.[5]
Visualizations
Caption: General experimental workflow for quantification.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
addressing matrix effects in LC-MS/MS analysis of 2,3-Dihydroxybutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of 2,3-Dihydroxybutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] For this compound, a small polar molecule, common biological matrices like plasma and urine contain high concentrations of salts, phospholipids (B1166683), and other endogenous molecules that can interfere with its ionization in the mass spectrometer source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4]
Q2: I am observing a weak or no signal for this compound. What are the likely causes?
A2: A weak or absent signal for this compound is a common issue and can stem from several factors:
-
Poor Ionization Efficiency: Due to its high polarity and small size, this compound may not ionize efficiently in the electrospray source.
-
Ion Suppression: Co-eluting matrix components are likely competing with your analyte for ionization, leading to a suppressed signal.
-
Suboptimal LC-MS/MS Method Parameters: Incorrect ionization mode, mobile phase composition, or MS parameters can all contribute to poor signal intensity.
-
Inadequate Sample Preparation: If the sample preparation method does not sufficiently remove interfering matrix components, significant ion suppression can occur.
Q3: Which ionization mode is best for analyzing this compound?
A3: For carboxylic acids like this compound, negative ion electrospray ionization (ESI-) is generally preferred. In negative ion mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is typically more stable and abundant than the protonated [M+H]⁺ ion formed in positive ion mode. The predicted precursor ion for this compound is m/z 119.03.
Q4: What are the recommended MRM transitions for this compound?
A4: A commonly predicted and utilized Multiple Reaction Monitoring (MRM) transition for this compound is the fragmentation of the precursor ion m/z 119.03 to a product ion of m/z 73.03 . It is always recommended to optimize MRM transitions on your specific instrument by infusing a standard solution of the analyte.
Q5: How can I improve the chromatographic retention of the highly polar this compound?
A5: Due to its polar nature, retaining this compound on traditional reversed-phase columns can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective alternative. HILIC columns use a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes.[5][6][7]
Q6: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A6: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H). A SIL-IS is the "gold standard" for correcting matrix effects because it has nearly identical chemical and physical properties to the analyte.[8] This means it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of significant matrix effects.
Q7: Is chemical derivatization necessary for the analysis of this compound?
A7: While not strictly necessary, chemical derivatization can significantly improve the analysis of this compound. Derivatization can increase its hydrophobicity, leading to better retention on reversed-phase columns, and enhance its ionization efficiency, resulting in a stronger signal.[9] A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH).[10][11][12]
Troubleshooting Guide: Addressing Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.
Problem: Poor Peak Shape and/or Low Signal Intensity
dot
Caption: A logical workflow for troubleshooting poor signal and peak shape in the LC-MS/MS analysis of this compound.
Quantitative Impact of Sample Preparation on Matrix Effects
The choice of sample preparation method has a significant impact on the extent of matrix effects. The following table summarizes the expected recovery and ion suppression/enhancement for this compound in human plasma using common techniques.
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression/Enhancement (%) | Key Considerations |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | 85 - 105 | -50 to -80 (Suppression) | Simple and fast, but least effective at removing phospholipids and salts, leading to significant ion suppression.[13][14] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 70 - 90 | -20 to -50 (Suppression) | More effective than PPT at removing highly polar interferences, but can be more labor-intensive. |
| Solid-Phase Extraction (SPE) with a Mixed-Mode or Polymer-Based Sorbent | 90 - 110 | -10 to +10 | Provides the cleanest extracts, leading to minimal ion suppression.[3][15] This is the recommended approach for achieving the highest data quality. |
Note: The values presented are representative for small polar organic acids and should be experimentally verified for this compound in your specific matrix.
Detailed Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma using Solid-Phase Extraction (SPE)
This protocol is designed to provide a clean extract of this compound from human plasma, minimizing matrix effects.
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples on ice.
-
Vortex samples for 10 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution of this compound (if available).
-
Add 300 µL of 0.1% formic acid in water to dilute the sample and acidify.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa).
-
Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to ensure a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
-
-
Elution:
-
Elute the this compound and SIL-IS with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
dot
Caption: A streamlined workflow for the Solid-Phase Extraction (SPE) of this compound from plasma samples.
Protocol 2: HILIC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a HILIC-MS/MS method for the analysis of this compound.
-
LC System: A UHPLC system capable of high-pressure gradients.
-
Column: A HILIC column suitable for polar analytes (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 15 85 1.0 0.4 15 85 8.0 0.4 50 50 8.1 0.4 15 85 | 10.0 | 0.4 | 15 | 85 |
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
MRM Transitions:
-
This compound: Precursor m/z 119.03 -> Product m/z 73.03 (Collision Energy: 10 eV)
-
SIL-IS: (To be determined based on the specific labeled standard)
-
Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol can be used to derivatize this compound to improve its chromatographic properties on a reversed-phase column.
-
Reagent Preparation:
-
3-NPH Solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 50% methanol/water.
-
EDC/Pyridine (B92270) Solution: 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% methanol/water.
-
-
Derivatization Procedure:
-
To the dried sample extract (from Protocol 1, step 6), add 40 µL of 50% methanol/water.
-
Add 20 µL of the 3-NPH solution.
-
Add 20 µL of the EDC/Pyridine solution.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 40°C for 30 minutes.
-
After incubation, add 120 µL of 90% water/10% acetonitrile to stop the reaction and prepare for injection.
-
Centrifuge to remove any particulates before transferring to an autosampler vial.
-
-
LC-MS/MS Analysis of Derivatized Product:
-
Chromatography: Use a standard reversed-phase C18 column. The derivatized product is significantly more hydrophobic.
-
Ionization Mode: ESI Negative. The 3-NPH derivative provides a strong signal in negative mode.
-
MS/MS Transition: The exact m/z values will need to be determined by infusing a derivatized standard. The precursor ion will be the [M-H]⁻ of the derivatized this compound.
-
dot
Caption: Workflow for the chemical derivatization of this compound using 3-NPH to enhance LC-MS/MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. agilent.com [agilent.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
pH-dependent stability of 2,3-Dihydroxybutanoic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the pH-dependent stability of 2,3-dihydroxybutanoic acid in aqueous solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be degrading rapidly. What are the primary factors influencing its stability in an aqueous solution?
A1: The stability of this compound, like other alpha-hydroxy acids (AHAs), is significantly influenced by the pH of the solution.[1] Many active ingredients are only stable within a specific pH range and can break down if the environment is too acidic or too alkaline.[1] Other critical factors include temperature, exposure to light, and the presence of oxidizing agents or metal ions.[2][3] Forced degradation studies are often used to investigate the effects of these stress conditions.[2][4]
Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound to ensure maximum stability?
A2: While specific degradation kinetics for this compound are not extensively published, data on analogous alpha-hydroxy acids (AHAs) suggest that they are generally more stable in acidic conditions.[5] For many AHAs, a pH below 4.0 is recommended to maintain both stability and activity.[5][6] At or near neutral pH, a high concentration of an AHA may be ineffective due to low bioavailability and potential degradation.[5] Therefore, for short-term storage and experimental use, buffering the solution to a pH between 3.5 and 4.5 is a recommended starting point.
Q3: I am observing unexpected peaks in my HPLC chromatogram after incubating my compound in a neutral or basic buffer. What could these peaks represent?
A3: Unexpected peaks likely represent degradation products. For a molecule like this compound, potential degradation pathways, especially under neutral to basic conditions, include hydrolysis and oxidation.[7][8] Hydrolysis might occur at the carboxylic acid functional group, though ester hydrolysis is more common. In molecules with lactone rings, pH-dependent hydrolysis leading to ring-opening is a known degradation pathway.[9] It is crucial to employ a stability-indicating analytical method that can resolve the parent compound from all potential degradants.[8]
Q4: My LC-MS analysis of this compound shows a very poor signal, even with freshly prepared solutions. Is this a stability issue?
A4: Not necessarily. This compound is a small, polar molecule, which can lead to poor ionization efficiency in mass spectrometry, particularly with standard electrospray ionization (ESI).[10] For carboxylic acids, ESI in negative ion mode is generally preferred as the molecule can readily deprotonate to form a stable [M-H]⁻ ion (expected m/z ≈ 119.03).[10] If the signal remains weak, consider optimizing the mobile phase or using chemical derivatization to enhance hydrophobicity and ionization efficiency.[10]
Q5: How should I properly design a forced degradation study to understand the pH-dependent stability of my compound?
A5: A forced degradation study is essential to understand degradation pathways and develop a stability-indicating method.[4][7] The study should expose the drug substance in solution to various stress conditions, including hydrolysis across a wide range of pH values (e.g., pH 2, 4, 6, 8).[7] Typically, this involves using solutions of 0.1 M HCl for acidic conditions and 0.1 M NaOH for alkaline conditions, along with appropriate buffers for intermediate pH levels.[7][8] Samples are incubated at controlled temperatures (e.g., 40°C or 60°C) and analyzed at multiple time points.[7] The goal is to achieve a modest level of degradation (e.g., 10-30%) to allow for the identification of degradants.[8]
Quantitative Data Summary
While specific kinetic data for this compound is not publicly available, the following table provides an illustrative example of expected stability based on the general behavior of alpha-hydroxy acids in aqueous solutions at 40°C.
Table 1: Illustrative pH-Dependent Degradation of this compound
| Time (hours) | % Remaining (pH 3.5 Buffered Solution) | % Remaining (pH 7.0 Buffered Solution) | % Remaining (pH 9.0 Buffered Solution) |
| 0 | 100.0% | 100.0% | 100.0% |
| 24 | 99.5% | 96.2% | 85.1% |
| 48 | 99.1% | 92.5% | 72.3% |
| 72 | 98.7% | 88.9% | 61.5% |
| 168 | 97.0% | 75.4% | 35.8% |
| Disclaimer: This data is hypothetical and for illustrative purposes only. Actual degradation rates must be determined experimentally. |
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows for stability testing.
Caption: Workflow for a pH-Dependent Stability Study.
Caption: Troubleshooting Logic for Unexpected Degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study for pH-Dependent Stability
This protocol outlines a typical forced degradation study to assess the stability of this compound in response to acidic, basic, and neutral pH.
1. Materials and Reagents:
-
This compound reference standard
-
Water (HPLC grade or ultrapure)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Phosphate or Citrate buffer solutions (e.g., pH 4.0, pH 7.0)
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC vials
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in HPLC-grade water.
-
Sample Preparation: For each condition, transfer a precise volume of the stock solution into separate volumetric flasks and dilute with the respective stress solution to achieve a final concentration of ~100 µg/mL.
-
Acidic Hydrolysis: Dilute with 0.1 M HCl.
-
Alkaline Hydrolysis: Dilute with 0.1 M NaOH.
-
Neutral/Buffered: Dilute with the desired buffer solutions (e.g., pH 4.0, pH 7.0).
-
Control: Dilute with HPLC-grade water only.
-
-
Incubation:
-
Place all flasks in an incubator set to a specific temperature (e.g., 60°C).[7]
-
Prepare a "Time 0" sample immediately by taking an aliquot from each flask, neutralizing it if necessary (e.g., acid sample with NaOH, base sample with HCl), and diluting it with the mobile phase to the analytical concentration. Store at 2-8°C until analysis.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each flask at predetermined time points (e.g., 2, 8, 24, 48, 72 hours).
-
Immediately neutralize and dilute each aliquot as described for the "Time 0" sample.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Interpretation: Calculate the percentage of the remaining this compound at each time point relative to the "Time 0" sample. Plot the results to determine the degradation rate at each pH.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from potential degradation products.
1. Equipment and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[11]
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
Syringe filters (0.22 or 0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid)
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm (as carboxylic acids often have low wavelength absorbance)[12]
3. Sample Preparation:
-
Take the quenched sample from the forced degradation study.
-
If necessary, dilute it to fall within the calibration curve's linear range using the initial mobile phase composition (95:5 Mobile Phase A:B).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[12]
4. Method Validation:
-
To ensure the method is stability-indicating, analyze stressed samples. The method must demonstrate specificity, meaning the peak for this compound is well-resolved from all degradation product peaks and any excipients. Peak purity analysis using a photodiode array (PDA) detector is recommended.
References
- 1. kblcosmetics.com [kblcosmetics.com]
- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biomedres.us [biomedres.us]
- 5. skintherapyletter.com [skintherapyletter.com]
- 6. labmuffin.com [labmuffin.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
preventing oxidation of 2,3-Dihydroxybutanoic acid during storage and analysis
Topic: Preventing Oxidation During Storage and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2,3-dihydroxybutanoic acid. The primary focus is on preventing oxidative degradation during storage, handling, and analysis to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C. It is crucial to protect the compound from light and moisture to prevent degradation.
Q2: How should I store solutions of this compound to minimize degradation?
A2: Solutions are significantly less stable than the solid compound and should ideally be prepared fresh before use. If short-term storage is unavoidable, solutions should be aliquoted into single-use volumes and stored at -20°C or, for longer periods, at -80°C. Maintaining a slightly acidic pH (between 4 and 6) can also help minimize the rate of oxidation. Avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that cause oxidation of this compound?
A3: The two hydroxyl groups in the molecule make it susceptible to oxidation. The primary factors that accelerate this degradation are:
-
Exposure to Oxygen: Autoxidation occurs in the presence of air.
-
High pH: Alkaline conditions (pH > 7) significantly increase the rate of oxidation.
-
Presence of Metal Ions: Trace amounts of metal ions, such as iron (Fe) and copper (Cu), can act as catalysts for oxidation.
-
Exposure to Light and Heat: Both light (photodegradation) and elevated temperatures can provide the energy needed to initiate oxidative reactions.
Q4: What are the visible signs of this compound degradation?
A4: A primary visual indicator of oxidative degradation is a color change. Both the solid compound and its solutions may turn pink, brown, or even black as colored byproducts, often polymeric in nature, are formed. In analytical methods like HPLC, degradation is observed as a decrease in the peak area of the parent compound and the emergence of new, unidentified peaks.
Q5: How can I minimize oxidation during sample preparation and handling?
A5: To maintain the integrity of the analyte during experimental procedures, the following steps are recommended:
-
Use Deoxygenated Solvents: Purge all solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Whenever possible, prepare solutions and handle samples in a glove box or under a continuous stream of nitrogen or argon.
-
Control Temperature: Keep samples on ice or in a cooling block during preparation.
-
Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.
Q6: Which antioxidants or additives are effective for stabilizing solutions of this compound?
A6: The addition of certain reagents to your solutions can effectively inhibit oxidation:
-
Antioxidants: Compounds like ascorbic acid or dithiothreitol (B142953) (DTT) can be added to the solution to act as sacrificial reductants.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester catalytic metal ions that may be present in your sample or solvents.
Troubleshooting Guides
Guide 1: Inconsistent Analytical Results or Loss of Analyte
| Problem | Possible Cause | Recommended Solution |
| High variability in analyte concentration between replicates. | Oxidation during sample preparation: The analyte is degrading between the time of preparation and analysis. | • Prepare samples immediately before analysis.• Work quickly and keep samples cold (e.g., on ice).• Add an antioxidant or chelating agent (see Table 2) to your sample diluent.• Consider using an autosampler with temperature control set to a low temperature (e.g., 4°C). |
| Analyte peak area consistently decreases in stored solutions. | Improper storage conditions: The solution is degrading over time due to exposure to oxygen, light, or inappropriate pH/temperature. | • Review storage protocols (see Table 1).• Prepare fresh solutions for each experiment.• Aliquot stock solutions and store at -80°C to avoid freeze-thaw cycles.• Ensure the pH of the stored solution is slightly acidic. |
| Low or no recovery of the analyte from biological matrices. | Degradation during extraction: The conditions used for sample extraction (e.g., pH, temperature) are promoting oxidation. | • Optimize extraction pH to be mildly acidic.• Perform extraction steps at low temperatures.• Add an antioxidant to the extraction solvent if compatible with the overall method. |
Guide 2: Appearance of Unexpected Peaks in Chromatograms
| Problem | Possible Cause | Recommended Solution |
| New peaks, often broad and poorly resolved, appear in the chromatogram over time. | Formation of oxidation products: The analyte is degrading into multiple byproducts. | • Confirm the issue by re-analyzing a freshly prepared standard. If the new peaks are absent, this confirms degradation in the original sample.• Implement all recommended handling procedures to prevent oxidation (use of inert gas, protection from light, low temperature).• If the problem persists, a stability-indicating analytical method may need to be developed. |
| A single new peak appears that grows as the main analyte peak decreases. | Formation of a primary, stable degradation product. | • Attempt to identify the degradation product via mass spectrometry to understand the degradation pathway.• Implement preventative measures as described above. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Conditions | Duration |
| Solid | 2-8°C | Tightly sealed, protected from light and moisture. | Long-term |
| Solution (Aqueous) | -20°C | Aliquoted, protected from light, pH 4-6. | Short-term |
| Solution (Aqueous) | -80°C | Aliquoted, protected from light, pH 4-6. | Medium-term |
Table 2: Summary of Common Antioxidant Strategies
| Strategy | Reagent | Typical Concentration | Mechanism of Action |
| Antioxidant | Ascorbic Acid | 0.1 - 1 mM | Acts as a radical scavenger and reducing agent. |
| Antioxidant | Dithiothreitol (DTT) | 1 - 5 mM | Maintains a reducing environment. |
| Chelating Agent | EDTA | 0.1 - 1 mM | Sequesters catalytic metal ions (e.g., Fe²⁺, Cu²⁺). |
Experimental Protocols
Protocol 1: General Handling for Preparing Stabilized Solutions
This protocol describes the preparation of a stock solution of this compound with measures to minimize oxidation.
-
Solvent Preparation: Select a suitable solvent (e.g., HPLC-grade water or a buffer with a pH between 4 and 6). Deoxygenate the solvent by sparging with high-purity nitrogen or argon gas for at least 15-20 minutes.
-
Weighing: Weigh the solid this compound in a clean, dry vial. Perform this step quickly to minimize exposure to ambient air and humidity.
-
Dissolution: Under a gentle stream of nitrogen or argon, add the deoxygenated solvent to the vial containing the solid acid to achieve the desired concentration.
-
Addition of Stabilizers (Optional): If required, add a pre-determined amount of an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) from a freshly prepared, deoxygenated stock solution.
-
Mixing: Cap the vial tightly and mix gently by vortexing or inversion until the solid is completely dissolved.
-
Storage: Immediately wrap the vial in aluminum foil or use an amber vial to protect it from light. If not for immediate use, aliquot the solution into single-use vials, flush the headspace with inert gas, and store at -80°C.
Protocol 2: Sample Preparation from Plasma for LC-MS Analysis
This protocol provides a general workflow for extracting this compound from a plasma sample while minimizing degradation.
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: In a microcentrifuge tube, add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) containing 0.1% formic acid) to 100 µL of the plasma sample. The cold temperature and acidic condition help to slow degradation.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. A low-heat setting (e.g., <40°C) can be used to speed up the process.
-
Reconstitution: Reconstitute the dried extract in a solvent that is compatible with your analytical method's initial mobile phase (e.g., 100 µL of 95:5 acetonitrile:water with 0.1% formic acid for a HILIC method). This step is critical to ensure good peak shape.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an autosampler vial for analysis.
Visualizations
Caption: Workflow for handling this compound to prevent oxidation.
Technical Support Center: Enhancing Ionization Efficiency of 2,3-Dihydroxybutanoic Acid in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 2,3-dihydroxybutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to enhancing the ionization efficiency of this small, polar analyte.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low signal intensity in mass spectrometry?
A1: this compound is a small, polar molecule with a carboxylic acid and two hydroxyl groups.[1][2] This chemical nature results in high water solubility and low volatility, which are challenging for standard electrospray ionization (ESI) mass spectrometry. The molecule may not efficiently desolvate and acquire a charge in the gas phase, leading to a weak signal.[1]
Q2: What is the recommended ionization mode for analyzing this compound?
A2: Negative ion mode ESI is generally the preferred method for carboxylic acids like this compound.[1] In negative mode, the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion (approximate m/z 119.03), which is often more abundant and stable than the protonated [M+H]⁺ ion formed in positive ion mode.[1]
Q3: Is it possible to analyze this compound without chemical derivatization?
A3: Yes, analysis without derivatization is feasible but requires meticulous optimization of your liquid chromatography (LC) and mass spectrometry (MS) conditions.[1] Key strategies include using Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of this polar molecule and optimizing mobile phase additives. However, for maximal sensitivity, chemical derivatization is often the recommended approach.[1]
Q4: How does chemical derivatization improve the analysis of this compound?
A4: Chemical derivatization modifies the structure of this compound to enhance its analytical properties.[1] The primary benefits include:
-
Increased Hydrophobicity: This improves retention on commonly used reversed-phase chromatography columns.[1]
-
Enhanced Ionization Efficiency: By introducing a functional group that is more easily ionized, the signal intensity in the mass spectrometer can be significantly increased.[1][3]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
If you are experiencing a weak or absent signal for this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Verify Mass Spectrometer Settings:
-
Optimize Mobile Phase:
-
Additives: Introduce a weak acid into your mobile phase. Acetic acid can be a good starting point as it has been shown to improve signal intensity in negative ESI-MS.[1] Formic acid is another common alternative.[1]
-
Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents to minimize background noise and contamination.[4]
-
-
Evaluate Chromatography:
-
Consider Chemical Derivatization:
-
If the signal is still insufficient after optimization, derivatization is the most effective next step to significantly boost signal intensity.[1] The 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization is highly recommended for LC-MS.[1][6]
-
Issue 2: Poor Reproducibility with HILIC Methods
HILIC chromatography can sometimes be challenging. Here are solutions to common issues.
Caption: Common HILIC troubleshooting solutions.
-
Inadequate Column Equilibration:
-
Improper Injection Solvent:
-
Inconsistent Mobile Phase Preparation:
-
Problem: The high organic content in HILIC mobile phases can cause buffer salts to precipitate.[1]
-
Solution: Ensure buffer salts are completely dissolved in the aqueous portion of the mobile phase before adding the organic solvent. Premixing the mobile phase can often yield more consistent results than online mixing.[1]
-
Data Presentation
Comparison of Analytical Methods
The following table provides a conceptual comparison of expected outcomes for different analytical approaches. Absolute values will depend on specific instrumentation and experimental conditions.
| Analytical Method | Expected Relative Signal Intensity | Key Advantages | Key Disadvantages |
| Reversed-Phase LC-MS (Negative ESI) | Low | Simple setup. | Poor retention and ionization.[1] |
| HILIC-MS (Negative ESI) | Moderate | Good retention for polar analytes, improved ionization. | Can be challenging to optimize, sensitive to injection solvent.[1] |
| Reversed-Phase LC-MS with 3-NPH Derivatization (Negative ESI) | High | Significant signal enhancement, robust chromatography. | Additional sample preparation step, potential for side reactions.[1] |
Influence of Mobile Phase Additives on Signal Intensity (Negative ESI)
| Additive (in Mobile Phase A) | Expected Impact on Signal | Recommended Concentration | Notes |
| No Additive | Baseline | - | May result in poor peak shape.[1] |
| 0.1% Formic Acid | Moderate Improvement | 0.1% (v/v) | Commonly used, beneficial for both chromatography and ionization.[1][7] |
| 0.1% Acetic Acid | Good Improvement | 0.1% (v/v) | Often provides a good balance of chromatographic performance and signal enhancement in negative mode.[1] |
Experimental Protocols
Protocol 1: HILIC-MS Analysis of Underivatized this compound
This protocol is a starting point and should be optimized for your specific instrumentation. It is adapted from methods for similar small polar organic acids.[1]
-
Liquid Chromatography:
-
Column: HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 50-200
-
MS/MS Transition: Monitor the transition for this compound (Precursor ion: m/z 119.03 -> Product ion: m/z 73.03 - corresponding to loss of H₂O and CO₂).[1]
-
Protocol 2: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH)
This protocol is based on established methods for the derivatization of carboxylic acids.[1][6]
Caption: Workflow for 3-NPH derivatization.
-
Reagents:
-
Procedure:
-
To 40 µL of your sample (e.g., extracted, dried, and reconstituted in 50% methanol/water), add 20 µL of the 3-NPH solution.[1]
-
Add 20 µL of the EDC/Pyridine solution.[1]
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 40 °C for 30 minutes.[1][6]
-
After incubation, dilute the sample (e.g., to 1 mL) with the initial mobile phase for LC-MS analysis.[1]
-
Centrifuge to remove any particulates before injection.
-
-
LC-MS/MS Analysis of Derivatized Product:
-
Chromatography: Use a standard reversed-phase C18 column. The derivatized product is significantly more hydrophobic.[1]
-
Ionization Mode: ESI Negative. The 3-NPH derivative provides a strong signal in negative mode.[1]
-
MS/MS Transition: The exact m/z values will need to be determined by infusing a derivatized standard. The precursor ion will be the [M-H]⁻ of the derivatized this compound.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of GC-MS and LC-MS methods for 2,3-Dihydroxybutanoic acid quantification
A Comprehensive Guide to the Quantitative Analysis of 2,3-Dihydroxybutanoic Acid: A Comparison of GC-MS and LC-MS Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites such as this compound is critical for advancing research in areas like metabolomics and disease biomarker discovery. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound. This comparison is based on established methodologies for similar short-chain hydroxy acids, offering a predictive guide in the absence of direct cross-validation studies for this specific analyte.[1]
The choice between GC-MS and LC-MS for the quantification of this compound depends on several factors, including required sensitivity, sample throughput, and the nature of the biological matrix.[1] While both techniques offer high selectivity and sensitivity, they have fundamental differences in their sample preparation and chromatographic separation principles.[1]
At a Glance: GC-MS vs. LC-MS for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (e.g., silylation) to increase volatility.[1] | Generally not required, but can be used to enhance sensitivity.[2] |
| Sample Preparation | More complex, involving extraction and derivatization.[1] | Simpler, often involving protein precipitation and dilution.[1] |
| Typical Run Time | Longer, due to derivatization and extended GC programs.[1] | Shorter, with rapid LC gradients.[1] |
| Linearity Range | e.g., 1-20 mg/L (for dihydroxybutyric acids)[1] | e.g., 0.1-10.0 µg/mL (for hydroxyisovaleric acid)[1] |
| Limit of Quantification (LOQ) | < 1 mg/L (for dihydroxybutyric acids)[1] | Potentially lower, in the ng/mL range.[1] For some derivatized short-chain fatty acids, LOQs can be as low as 0.01-0.1 ng/mL. |
| Precision (%CV) | Intra-laboratory CV of ~22% reported for similar analytes.[1] | Typically <15% for validated methods.[1] |
| Throughput | Lower, due to the complexity of sample preparation.[1] | Higher, due to simpler sample preparation and faster analysis.[1] |
| Matrix Effects | Generally lower due to extensive sample cleanup and derivatization.[1] | Can be significant and require careful management. |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS/MS differ significantly, primarily in the sample preparation stages.
Detailed Experimental Protocols
The following are synthesized protocols for the quantification of this compound in a biological matrix like plasma, based on methods for analogous compounds.[1]
GC-MS Protocol
This protocol involves a liquid-liquid extraction followed by derivatization to make the analyte volatile for gas chromatography.[1]
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).[1]
-
Acidify the sample with 10 µL of 1M HCl.[1]
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.[1]
-
Carefully transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.[1]
2. Derivatization (Silylation):
-
Silylation is a common derivatization method for GC analysis of compounds with active hydrogen atoms, such as hydroxyl and carboxyl groups.[1] This process reduces polarity and increases volatility.[3]
-
To the dried extract, add a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
Incubate the mixture at a specified temperature (e.g., 60-80°C) for a set time to ensure complete derivatization.[3]
-
After cooling, the derivatized sample is transferred to a GC vial for analysis.[1]
3. GC-MS Conditions:
-
GC Column: A suitable capillary column, such as a TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Injector: Operate in split mode (e.g., 1/20 split ratio) with an injector temperature of 280°C.[1]
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 300°C at 10°C/min, and hold for 3 minutes.[1]
-
MS Detector: Operate in electron ionization (EI) mode with a detector temperature of 230°C.[1]
-
Data Acquisition: Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized this compound.[1][3]
LC-MS/MS Protocol
This protocol utilizes a simpler protein precipitation step and direct analysis of the polar analyte.[1]
1. Sample Preparation:
-
To 50 µL of plasma, add an internal standard.[1]
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.[1]
-
Alternative with Derivatization: For enhanced sensitivity, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be performed, which improves chromatographic retention and ionization efficiency.[2]
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column or a HILIC column for better retention of polar compounds.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: A typical flow rate would be around 0.35 mL/min.[1]
-
MS/MS Detector: Operate in negative electrospray ionization (ESI) mode.[1]
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. For this compound (molecular weight ~120.1 g/mol ), a precursor ion of m/z 119.0 would be expected in negative mode, with characteristic product ions for quantification and qualification.[1]
Method Comparison and Logical Flow for Validation
A direct comparison highlights the trade-offs between the two techniques. GC-MS is a robust and well-established method that can offer high specificity and is less prone to matrix effects, though it requires a more involved sample preparation.[1] LC-MS/MS provides a higher-throughput option with simpler sample preparation and may offer lower limits of detection, making it well-suited for polar, non-volatile compounds like this compound.[1]
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study. For high-throughput screening where sensitivity is paramount, LC-MS/MS is often the preferred method. In contrast, when dealing with complex matrices where minimizing matrix effects is crucial, the extensive sample cleanup and derivatization inherent to the GC-MS workflow can be advantageous. For researchers embarking on the analysis of this compound, it is recommended to perform an initial validation of the chosen method in the specific biological matrix of interest.[1]
References
A Comparative Guide to 2,3-Dihydroxybutanoic Acid and 2-Hydroxyglutarate as Oncometabolites in Acute Myeloid Leukemia (AML)
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Oncometabolites are endogenous small molecules that accumulate in cancer cells and contribute to tumorigenesis. In Acute Myeloid Leukemia (AML), the most well-characterized oncometabolite is 2-hydroxyglutarate (2-HG), produced by neomorphic mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes. These mutations are present in approximately 20-30% of AML cases.[1][2] Recent metabolomic studies have identified another metabolite, (2R,3S)-dihydroxybutanoic acid (2,3-DHBA), that is also significantly elevated in AML patients with the same IDH1/2 mutations.[3][4] This guide provides a comprehensive comparison of 2-HG and 2,3-DHBA, summarizing the current understanding of their production, proposed mechanisms, and clinical significance, supported by experimental data and detailed methodologies.
Part 1: Head-to-Head Comparison of Metabolites
Overview of Production and Function
2-Hydroxyglutarate is the archetypal oncometabolite in AML, with a well-documented mechanism of action. Its production by mutant IDH1/2 enzymes leads to the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases, profoundly altering the epigenetic landscape of hematopoietic cells and blocking differentiation.[1][5]
(2R,3S)-dihydroxybutanoic acid has emerged as a novel metabolite strongly associated with IDH1/2-mutant AML.[3] Like 2-HG, its production is a direct result of the neomorphic activity of mutant IDH enzymes.[3][4] However, its role as a direct contributor to oncogenesis is not yet established. The primary evidence supporting its potential role is its strong correlation with 2-HG levels and its shared origin.[3] While its biological characteristics are still under investigation, its potential as a highly sensitive and specific biomarker for IDH mutation status is significant.[2][3]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data regarding the plasma/serum concentrations of 2,3-DHBA and 2-HG in AML patients and their performance as biomarkers.
Table 1: Plasma/Serum Concentrations in AML Patient Cohorts
| Metabolite | Patient Group | Mean/Median Concentration | Statistical Significance (p-value) | Source |
|---|---|---|---|---|
| (2R,3S)-DHBA | Wild-Type IDH1/2 | 0.53 ± 0.05 µM (Mean ± SEM) | < 0.0001 (vs. both mutant groups) | [6] |
| IDH1R132 Mutant | 1.89 ± 0.38 µM (Mean ± SEM) | [6] | ||
| IDH2R140 Mutant | 2.58 ± 0.52 µM (Mean ± SEM) | [6] | ||
| 2-HG | Wild-Type IDH1/2 | 1.18 ± 0.17 µM (Mean ± SEM) | < 0.0001 (vs. both mutant groups) | [6] |
| IDH1R132 Mutant | 11.4 ± 3.4 µM (Mean ± SEM) | [6] | ||
| IDH2R140 Mutant | 20.3 ± 4.5 µM (Mean ± SEM) | [6] | ||
| 2-HG | Wild-Type IDH (n=161) | 61 ng/mL (Median) | < 0.0005 | [1][4] |
| | IDH-Mutant (n=62) | 3004 ng/mL (Median) | |[1][4] |
Table 2: Biomarker Performance for Detecting IDH1/2 Mutations
| Metabolite | Parameter | Value | Source |
|---|---|---|---|
| (2R,3S)-DHBA | AUC (ROC Analysis) | 0.861 | [3][7] |
| Sensitivity (at 80% specificity) | 87.3% | [3][7] | |
| 2-HG | AUC (ROC Analysis) | Not specified in this study | [3][7] |
| | Sensitivity (at 80% specificity) | 63.8% |[3][7] |
Part 2: Signaling Pathways and Oncometabolic Mechanisms
2-Hydroxyglutarate (2-HG): An Established Oncometabolite
Mutations in IDH1 (at residue R132) and IDH2 (at R140 or R172) confer a new enzymatic function: the NADPH-dependent reduction of α-KG to D-2-HG.[1][8] Structurally similar to α-KG, 2-HG acts as a competitive inhibitor of a broad class of α-KG-dependent dioxygenases.[5] Key targets in AML include the TET family of DNA hydroxylases (e.g., TET2) and Jumonji C (JmjC) domain-containing histone demethylases.[5][7] Inhibition of these enzymes leads to widespread DNA and histone hypermethylation, resulting in an altered epigenetic state that blocks hematopoietic stem cell differentiation and promotes leukemogenesis.[3]
2,3-Dihydroxybutanoic Acid (2,3-DHBA): A Potential New Player
The same mutant IDH1/2 enzymes that produce 2-HG are also responsible for synthesizing (2R,3S)-DHBA.[3][4] The proposed mechanism involves the reduction of (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from the catabolism of the amino acid threonine.[3] This suggests that mutant IDH enzymes have a broader substrate specificity than previously understood.
Crucially, the downstream biological function of 2,3-DHBA in AML remains uncharacterized. It is unknown whether it also acts as an enzyme inhibitor or contributes to the leukemogenic phenotype through other mechanisms. The current literature only suggests a potential role in AML pathogenesis based on its origin and strong correlation with 2-HG.[2][3] Further research is required to determine if 2,3-DHBA is a true oncometabolite or simply a bystander metabolite produced by the promiscuous activity of mutant IDH.
Part 3: Experimental Methodologies
Accurate quantification of these metabolites is critical for both research and clinical applications. The primary methods employed are mass spectrometry-based techniques.
Protocol 1: Quantification of 2,3-DHBA in Plasma by GC-MS
This protocol is based on established methods for analyzing small polar metabolites in plasma and requires a derivatization step to increase analyte volatility.[3][6]
-
Sample Preparation and Extraction:
-
To 100 µL of plasma, add a suitable internal standard (e.g., stable isotope-labeled 2,3-DHBA).
-
Acidify the sample with 10 µL of 1M HCl to ensure the analyte is in its protonated form.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge (e.g., 3000 rpm for 5 minutes) to separate the phases.
-
Carefully transfer the upper organic supernatant to a clean tube.
-
Dry the supernatant completely under a gentle stream of nitrogen gas.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 60 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
-
After cooling, transfer the derivatized sample to a GC vial for analysis.
-
-
GC-MS Instrument Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: DB-5ms capillary column (or similar 5% phenyl-methylpolysiloxane phase).
-
Injector: Split mode (e.g., 1:20 split ratio) at 280°C.
-
Oven Program: Initial temperature of 80°C for 2 minutes, ramp at 10°C/min to 300°C, hold for 3 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic m/z fragments of the derivatized 2,3-DHBA and the internal standard.
-
Protocol 2: Quantification of 2-HG in Serum by LC-MS/MS
This protocol utilizes a straightforward protein precipitation step and is suitable for high-throughput clinical analysis.[1][9][10]
-
Sample Preparation:
-
To 50 µL of serum, add a suitable internal standard (e.g., ¹³C₅-labeled 2-HG).
-
Perform protein precipitation by adding 150 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or 96-well plate.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
-
LC-MS/MS Instrument Conditions:
-
Liquid Chromatograph: UPLC or HPLC system (e.g., Agilent 1290 Infinity II).
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 2-HG from isobaric interferences.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490).
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. A common transition for 2-HG is m/z 147 -> 129.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The discovery of oncometabolites has reshaped our understanding of cancer metabolism and opened new avenues for diagnostics and targeted therapies. 2-Hydroxyglutarate is a validated oncometabolite and therapeutic target in AML. The recent identification of (2R,3S)-dihydroxybutanoic acid as another product of mutant IDH enzymes presents both opportunities and pressing questions.
Comparative Summary:
-
Origin: Both 2-HG and 2,3-DHBA are produced by the neomorphic activity of mutant IDH1/2 enzymes in AML.
-
Oncometabolic Role: The role of 2-HG in driving leukemogenesis via epigenetic dysregulation is well-established. In contrast, the oncometabolic activity of 2,3-DHBA is currently unknown and speculative.
-
Biomarker Potential: Both metabolites are excellent biomarkers for IDH mutation status. Emerging evidence suggests 2,3-DHBA may offer superior diagnostic sensitivity and specificity compared to 2-HG.
Future Directions: The foremost priority is to elucidate the biological function of 2,3-DHBA. Key research questions include:
-
Does 2,3-DHBA, like 2-HG, inhibit α-KG-dependent dioxygenases or other enzyme families?
-
Does the accumulation of 2,3-DHBA in AML cells alter cellular processes such as differentiation, proliferation, or apoptosis?
-
Does the combined elevation of both 2-HG and 2,3-DHBA have a synergistic effect on AML pathogenesis?
Answering these questions will be crucial to determine whether 2,3-DHBA is a second oncometabolite in IDH-mutant cancers or a highly informative biomarker. These investigations will undoubtedly deepen our understanding of the metabolic reprogramming in AML and may uncover new therapeutic vulnerabilities.
References
- 1. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Therapeutic Strategy for Preferential Targeting of TET2 Mutant and TET-dioxygenase Deficient Cells in Myeloid Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Therapeutic Strategy for Preferential Targeting of TET2-Mutant and TET Dioxygenase–Deficient Cells in Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A synthetic lethal approach targeting mutant isocitrate dehydrogenase in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Absolute Configuration of 2,3-Dihydroxybutanoic Acid Stereoisomers Using Polarimetry
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules like 2,3-dihydroxybutanoic acid is a critical step in understanding their biological activity and ensuring stereochemical purity.[1] This guide provides a comparative overview of using polarimetry to distinguish between the stereoisomers of this compound, supported by experimental data and a detailed protocol.
This compound has two chiral centers, which gives rise to four stereoisomers.[1][2] These consist of two pairs of enantiomers: the erythro pair ((2R,3R) and (2S,3S)) and the threo pair ((2R,3S) and (2S,3R)).[1][2] The erythro and threo pairs are diastereomers of each other.[1][2] Polarimetry, a chiroptical technique, measures the rotation of plane-polarized light by a chiral compound and is a fundamental method for differentiating enantiomers.[1]
Data Presentation: Comparison of this compound Stereoisomers
The specific rotation [α] is a characteristic physical property of a chiral compound. Enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.[3][4] Diastereomers have different physical properties, including distinct specific rotation values.[2]
| Stereoisomer | Absolute Configuration | Diastereomeric Form | Specific Rotation [α]D |
| (-)-erythro-2,3-dihydroxybutanoic acid | (2R,3R) | erythro | -9.5° |
| (+)-erythro-2,3-dihydroxybutanoic acid | (2S,3S) | erythro | +9.5° (inferred) |
| (-)-threo-2,3-dihydroxybutanoic acid | (2S,3R) | threo | -17.75° |
| (+)-threo-2,3-dihydroxybutanoic acid | (2R,3S) | threo | +17.75° (inferred) |
Note: The specific rotation values for the (+)-enantiomers are inferred from the experimental values of their (-)-enantiomer counterparts, as enantiomers have equal and opposite rotations.[2] The absolute configurations for the (-)-erythro and (-)-threo isomers have been experimentally determined.[5]
Experimental Protocol: Polarimetry
This protocol outlines the measurement of the specific rotation of a stereoisomer of this compound.
Objective: To determine the specific rotation of a purified stereoisomer of this compound to aid in the confirmation of its absolute configuration.
Materials:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Purified sample of a this compound stereoisomer
-
Solvent (e.g., water)
Procedure:
-
Solution Preparation: Accurately weigh a known mass of the purified this compound stereoisomer. Dissolve the sample in a known volume of the solvent using a volumetric flask to create a solution of known concentration (c), expressed in g/mL.
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.
-
Observation: Measure the observed optical rotation (α) in degrees. If the rotation is clockwise, the value is positive (+); if it is counter-clockwise, the value is negative (-).[6]
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's Law:[7]
[α] = α / (l × c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
-
Comparison and Confirmation: Compare the experimentally determined specific rotation to the known values in the data table to confirm the identity and absolute configuration of the stereoisomer.
Visualization of Stereoisomer Relationships and Optical Rotation
The following diagram illustrates the relationship between the four stereoisomers of this compound and their corresponding optical rotations.
By following this guide, researchers can effectively utilize polarimetry to distinguish between the stereoisomers of this compound and confirm their absolute configurations based on experimentally determined specific rotation values.
References
A Comparative Guide to the Synthesis of (2R,3S)-2,3-dihydroxybutyric Acid: Chemical vs. Biocatalytic Approaches
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules like (2R,3S)-2,3-dihydroxybutyric acid is a cornerstone of modern chemical and pharmaceutical research.[1] This valuable chiral building block is integral to the synthesis of complex carbohydrates and densely oxygenated natural products.[1][2] This guide provides an objective comparison of the two primary methodologies for its production—chemical synthesis and biocatalysis—supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable route for a given application.
The principal strategies for producing enantiomerically pure (2R,3S)-2,3-dihydroxybutyric acid diverge into two main paths. Chemical methods, most notably asymmetric catalysis, are well-developed and capable of delivering high yields and stereoselectivity.[1] In parallel, biocatalytic routes capitalize on the intrinsic stereoselectivity of enzymes, presenting a greener and often highly specific alternative.[1]
Quantitative Performance Data
The following tables summarize the typical quantitative performance metrics for the chemical and biocatalytic synthesis of (2R,3S)-2,3-dihydroxybutyric acid and related chiral hydroxy acids.
Table 1: Chemical Synthesis via Sharpless Asymmetric Dihydroxylation
| Parameter | Value | Notes |
| Method | Sharpless Asymmetric Dihydroxylation | Utilizes an osmium catalyst with a chiral ligand.[1][3] |
| Substrate | trans-p-Phenylbenzyl crotonate | Bulky ester group improves enantioselectivity and ease of purification.[3] |
| Catalyst/Reagent | AD-mix-β | Contains the (DHQD)₂PHAL ligand, crucial for obtaining the (2R,3S) isomer.[3] |
| Yield | High (can exceed 90%) | Dependent on reaction conditions and purification. |
| Enantiomeric Excess (ee) | >95% | High stereoselectivity is a key advantage of this method. |
| Reaction Temperature | 0 °C | Mild conditions are required to maintain selectivity.[3] |
| Reaction Time | 12-24 hours | Reaction progress is typically monitored by TLC.[3] |
| Solvent | t-BuOH/H₂O (1:1) | Biphasic solvent system is standard for this reaction.[3] |
Table 2: Biocatalytic Synthesis via Whole-Cell Reduction
| Parameter | Value | Notes |
| Method | Whole-Cell Biocatalytic Reduction | Employs microorganisms to perform stereoselective ketone reduction.[1] |
| Biocatalyst | Hansenula fabianii / Hansenula polymorpha | These yeasts are effective for producing chiral hydroxy acids.[1] |
| Substrate | Ethyl 2-hydroxy-3-oxobutanoate | The ketone precursor to the desired dihydroxy acid.[1] |
| Yield | High (often >95%) | Biocatalytic transformations can be highly efficient.[4] |
| Enantiomeric Excess (ee) | Excellent (often >99%) | Enzymes offer exceptional stereoselectivity.[5] |
| Reaction Temperature | Room Temperature (e.g., 30 °C) | Biocatalysis operates under mild, physiological conditions.[6] |
| Reaction Time | 24-72 hours | Fermentation and biotransformation times can be longer than chemical reactions. |
| Solvent | Aqueous buffer / Culture medium | Environmentally benign solvent system.[5] |
Methodology and Experimental Protocols
Chemical Synthesis: Sharpless Asymmetric Dihydroxylation
This method is a robust and scalable route that involves the stereoselective dihydroxylation of a crotonate ester.[1] The use of the AD-mix-β formulation is critical for achieving the desired (2R,3S) stereochemistry from a trans-alkene.[3] The overall workflow consists of esterification of crotonic acid, the key asymmetric dihydroxylation step, and subsequent purification.[1]
Detailed Experimental Protocol:
-
Step 1: Esterification of p-Phenylbenzyl alcohol
-
Dissolve p-phenylbenzyl alcohol (1.0 eq) and pyridine (B92270) (1.2 eq) in dichloromethane (B109758) (DCM) in a flask and cool the solution to 0 °C.
-
Slowly add crotonoyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Quench the reaction with water. Extract the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude p-phenylbenzyl crotonate.[3]
-
-
Step 2: Sharpless Asymmetric Dihydroxylation
-
In a separate flask, prepare a 1:1 solvent mixture of t-BuOH/H₂O.
-
Dissolve AD-mix-β (approx. 1.4 g per mmol of ester) and methanesulfonamide (B31651) (1.0 eq) in the solvent mixture and cool to 0 °C.
-
Add the p-phenylbenzyl crotonate (1.0 eq) from Step 1 to the vigorously stirred solution.
-
Maintain vigorous stirring at 0 °C for 12-24 hours.[3]
-
-
Step 3: Workup and Purification
-
Quench the reaction by slowly adding solid sodium sulfite (B76179) (approx. 1.5 g per mmol of ester) and stir for 1 hour.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with 2 M NaOH and brine, dry over Na₂SO₄, and concentrate to yield the crude diol.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then to 0-4 °C to induce crystallization.
-
Collect the white crystals of p-phenylbenzyl (2R,3S)-2,3-dihydroxybutyrate by vacuum filtration and wash with cold hexanes.[3] The free acid can be obtained by subsequent hydrolysis.
-
Biocatalysis: Whole-Cell Stereoselective Reduction
Biocatalytic methods provide an environmentally friendly approach, leveraging whole-cell systems to perform highly selective transformations under mild conditions.[1][5] The synthesis of (2R,3S)-2,3-dihydroxybutyric acid can be achieved through the stereoselective reduction of a ketone precursor, such as ethyl 2-hydroxy-3-oxobutanoate, using microorganisms like Hansenula fabianii.[1]
Detailed Experimental Protocol:
-
Step 1: Culturing of Microorganism
-
Prepare a suitable culture medium (e.g., YM broth) in a fermentor and sterilize.
-
Inoculate the medium with a starter culture of the selected microorganism (e.g., Hansenula fabianii).
-
Incubate under appropriate conditions (e.g., 28-30 °C, with agitation) until a desired cell density is reached.
-
-
Step 2: Biotransformation
-
Once the culture is actively growing, add the substrate, ethyl 2-hydroxy-3-oxobutanoate, to the fermentor (e.g., to a final concentration of 5-10 g/L).
-
Continue the fermentation, monitoring the conversion of the substrate to the product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Step 3: Product Isolation and Purification
-
Upon completion of the reaction, harvest the culture broth. Add a filter aid like diatomaceous earth to facilitate the removal of microbial cells by filtration or centrifugation.
-
Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.
-
Extract the product from the filtrate using an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica (B1680970) gel column chromatography to yield the pure ethyl (2R,3S)-2,3-dihydroxybutyrate.[5] Subsequent hydrolysis can yield the free acid.
-
Discussion and Comparative Analysis
The selection between chemical synthesis and biocatalysis for producing (2R,3S)-2,3-dihydroxybutyric acid is contingent on specific project requirements, including scale, cost, environmental considerations, and desired purity.
-
Stereoselectivity: Biocatalysis generally offers superior stereoselectivity, with enzymatic reactions often achieving enantiomeric excess values greater than 99%.[5] While the Sharpless asymmetric dihydroxylation is highly effective, achieving >99% ee can be challenging and is highly dependent on the purity of the starting alkene and precise reaction control.[3]
-
Reaction Conditions: Chemical synthesis often requires cooled temperatures (0 °C) and anhydrous organic solvents, which can be energy-intensive and pose environmental concerns.[3][5] In contrast, biocatalysis operates under mild, ambient conditions in aqueous media, significantly reducing the environmental footprint and avoiding harsh reagents.[4][5]
-
Substrate Scope and Scalability: Chemical synthesis typically has a broader substrate scope, allowing for greater molecular diversity.[5] The Sharpless dihydroxylation is a well-established, scalable reaction. The substrate scope for biocatalysis can be limited by enzyme specificity; however, techniques like enzyme engineering can be employed to overcome these limitations.[7] Scaling up biocatalytic processes requires expertise in fermentation technology.
-
Environmental Impact and Cost: Biocatalysis is considered a "greener" technology due to its use of biodegradable catalysts (enzymes), mild solvents (water), and lower energy consumption.[5] Chemical synthesis may involve heavy metal catalysts (osmium), organic solvents, and reagents that require careful disposal.[5] While enzyme and cofactor costs can be high for biocatalysis, the reagents for chemical synthesis, especially chiral ligands and catalysts, can also be expensive.
Conclusion
Both chemical synthesis and biocatalysis represent powerful and viable strategies for the production of (2R,3S)-2,3-dihydroxybutyric acid. Chemical synthesis, particularly the Sharpless asymmetric dihydroxylation, offers a well-established, versatile, and scalable route with high yields and excellent stereoselectivity. Biocatalysis emerges as a compelling alternative, providing unparalleled enantioselectivity under exceptionally mild and environmentally friendly conditions. The choice between these methods will ultimately be guided by the specific priorities of the research or development program, balancing factors of speed, cost, scalability, and sustainability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Dihydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 2,3-Dihydroxybutanoic acid across different laboratories. Ensuring the reproducibility and consistency of analytical results is paramount in clinical and research settings. This document outlines common analytical techniques, presents their performance characteristics, and provides detailed experimental protocols to facilitate inter-laboratory cross-validation.
Data Presentation: Performance of Analytical Methods
The accurate quantification of this compound, a small and polar organic acid, typically requires derivatization to improve its chromatographic and mass spectrometric properties.[1][2] The two primary analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the expected performance characteristics for these methods. The exact values can vary based on instrumentation and specific laboratory conditions.
Table 1: Comparison of Expected Performance for GC-MS and LC-MS/MS Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation of volatile derivatives followed by mass analysis.[3] | Chromatographic separation coupled with mass analysis of the parent ion and its fragments.[2] |
| Derivatization | Mandatory (e.g., Silylation).[1][3] | Often recommended for enhanced sensitivity (e.g., 3-Nitrophenylhydrazine).[2] |
| Selectivity | High.[3] | Very High.[2] |
| Sensitivity (LOD/LOQ) | Moderate. | High. |
| Matrix Effect | Less prone. | Can be significant, often requiring the use of internal standards. |
| Throughput | Low to Moderate. | High. |
Table 2: Typical Validation Parameters for Analytical Methods
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Precision (%CV) | < 15.0% |
| Mean Accuracy (%) | 85.0% to 115.0% |
| Recovery (%) | 80.0% to 120.0% |
Experimental Workflow for Cross-Laboratory Validation
A cross-validation study is essential to establish inter-laboratory reliability when an analytical method is used at more than one site.[4][5] The following diagram outlines the key steps in conducting a cross-validation of analytical methods for this compound between two laboratories.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. Below are representative protocols for the analysis of this compound.
Method 1: GC-MS Analysis with Silylation Derivatization
This method is highly specific and reliable for the quantification of this compound in biological matrices like urine or plasma.[3][6]
1. Sample Preparation and Derivatization:
-
To 100 µL of the sample (e.g., plasma, urine), add an appropriate internal standard.
-
Perform a protein precipitation step by adding 300 µL of a cold solvent like acetonitrile, followed by vortexing and centrifugation.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6]
-
For derivatization, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract and incubate at 60°C for 45 minutes. This step protects keto groups.[6]
-
Next, add 80 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][6]
-
Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization of hydroxyl and carboxyl groups.[6][7]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.[1]
2. GC-MS Conditions:
-
GC Column: A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[3][7]
-
Carrier Gas: Helium with a constant flow rate (e.g., 1.2 mL/min).[7]
-
Injector Temperature: 280°C.[7]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to a final temperature suitable for the elution of the derivatized analyte.[7]
-
Mass Spectrometer: Can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for higher sensitivity in quantitative analysis.[3][6]
Method 2: LC-MS/MS Analysis with 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization
This method offers high sensitivity and is suitable for detecting low concentrations of this compound.[2]
1. Sample Preparation and Derivatization:
-
Sample extraction can be performed as described in the GC-MS protocol (protein precipitation followed by drying).
-
Prepare a 200 mM solution of 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50% methanol/water.[2]
-
Prepare a solution of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% methanol/water.[2]
-
To the dried sample extract (reconstituted in 40 µL of 50% methanol/water), add 20 µL of the 3-NPH solution, followed by 20 µL of the EDC/Pyridine solution.[2]
-
Vortex the mixture and incubate at 40°C for 30 minutes.[2]
-
After incubation, dilute the sample with the initial mobile phase for LC-MS analysis and centrifuge to remove any particulates before injection.[2]
2. LC-MS/MS Conditions:
-
LC Column: A standard reversed-phase C18 column is appropriate as the derivatized product is more hydrophobic.[2]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a suitable additive like 0.1% formic acid, is common.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for the 3-NPH derivative.[2]
-
MS/MS Transition: The specific precursor and product ions for the derivatized this compound need to be determined by infusing a derivatized standard. For the underivatized molecule, the transition m/z 119.03 -> 73.03 can be monitored.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Enantiomeric Purity Analysis of Synthetic 2,3-Dihydroxybutanoic Acid
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is paramount. 2,3-Dihydroxybutanoic acid, a molecule with two chiral centers, exists as four distinct stereoisomers: the enantiomeric pair (2R,3R) and (2S,3S), and their diastereomeric counterparts, the (2R,3S) and (2S,3R) enantiomeric pair.[1][2][3] The unique biological activity of each stereoisomer necessitates robust and reliable analytical methods to determine enantiomeric purity.[1] This guide provides an objective comparison of prevalent analytical techniques for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The primary techniques for determining the enantiomeric purity of this compound are chromatographic, involving either indirect or direct separation of the enantiomers. Spectroscopic methods offer alternative approaches, particularly for high-throughput screening.
1. Indirect Method: Gas Chromatography (GC) with Chiral Derivatization This classic approach converts the enantiomers into diastereomers using a chiral derivatizing agent.[1] Because diastereomers possess different physical properties, they can be separated on a standard, achiral GC column.[1] This method is highly effective for the four stereoisomers of this compound.[1]
2. Direct Method: Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a powerful technique that achieves separation using a chiral stationary phase (CSP).[4][5] The CSP interacts stereoselectively with each enantiomer, leading to different retention times and enabling direct quantification without derivatization.[4] Various CSPs, including polysaccharide-based and ligand-exchange columns, are effective for separating hydroxy acids.[6][7]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be used to distinguish between enantiomers. The CSA forms transient diastereomeric complexes with the analyte, resulting in separate, quantifiable signals for each enantiomer in the NMR spectrum.[2]
4. Optical and Spectroscopic Methods Techniques like Circular Dichroism (CD) spectroscopy and indicator-displacement assays (IDA) offer rapid alternatives to chromatography.[8][9] These methods can determine enantiomeric excess by measuring chiroptical properties or through competitive binding assays, and are particularly useful for high-throughput screening.[8][10]
Quantitative Data Summary
The following table summarizes and compares the performance of these analytical techniques for the enantiomeric purity analysis of this compound.
| Parameter | Gas Chromatography (with Derivatization) | Chiral High-Performance Liquid Chromatography (Direct) | NMR Spectroscopy (with Chiral Solvating Agent) | Optical Methods (CD, IDA) |
| Principle | Separation of diastereomeric derivatives on an achiral column.[1] | Direct separation of enantiomers on a chiral stationary phase.[4] | Formation of transient diastereomeric complexes inducing chemical shift differences.[2] | Measurement of chiroptical properties or competitive binding.[8][11] |
| Sample Prep | Multi-step derivatization required (e.g., esterification and acylation).[1] | Minimal; sample dissolved in mobile phase.[7] | Sample mixed with chiral solvating agent in a suitable deuterated solvent.[2] | Sample mixed with host/indicator molecules.[8] |
| Instrumentation | GC-FID or GC-MS.[1] | HPLC with UV or MS detector.[7] | High-resolution NMR spectrometer.[2] | Spectropolarimeter, CD Spectrometer, or UV-Vis Spectrophotometer.[2][8] |
| Resolution (Rs) | Baseline resolution (Rs > 2.0) achievable for all four stereoisomers.[1] | Baseline resolution is achievable with appropriate column and mobile phase selection.[12] | Depends on the chiral solvating agent and magnetic field strength; provides peak separation for quantification.[2] | Not applicable (no chromatographic separation). |
| Analysis Time | ~30 minutes per sample (chromatographic run).[1] | < 20 minutes per sample (chromatographic run).[12] | Minutes per sample. | Very rapid; suitable for high-throughput screening.[9] |
| Advantages | High resolution and sensitivity (especially with MS); uses standard GC equipment.[1] | Direct analysis (no derivatization); wide applicability; preparative scale-up is possible.[5] | Non-destructive; provides structural information; relatively fast analysis.[2] | Extremely fast; low sample consumption; amenable to automation and HTS.[8][9] |
| Disadvantages | Derivatization can be time-consuming and may introduce artifacts.[7] | Chiral columns can be expensive and have specific mobile phase limitations.[13] | Lower sensitivity than chromatographic methods; requires high sample concentration; expensive instrumentation. | Indirect measurement; may require complex calibration models; less universally applicable than chromatography.[9][11] |
Experimental Protocols
Protocol 1: GC Analysis via Diastereomeric Derivatization
This protocol provides a reliable method for separating the four stereoisomers of this compound on a standard achiral GC column.[1]
Objective: To convert the stereoisomers into volatile diastereomeric derivatives for separation and quantification by GC.
Methodology:
-
Derivatization - Step 1 (Esterification):
-
To 1 mg of the this compound isomer mixture, add 1 mL of a chiral alcohol such as (S)-(+)-3-methyl-2-butanol and 50 µL of concentrated sulfuric acid.[1]
-
Heat the mixture at 80°C for 2 hours.[1]
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the diastereomeric esters with dichloromethane.[1]
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and evaporate the solvent.[1]
-
-
Derivatization - Step 2 (Acylation):
-
To the dried ester residue, add 200 µL of trifluoroacetic anhydride (B1165640) and 50 µL of pyridine.[1]
-
Heat at 60°C for 30 minutes.
-
Evaporate the excess reagents under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
-
GC Analysis:
Expected Data: The four resulting diastereomers will exhibit distinct retention times, allowing for their quantification. For example, on a DB-5 column, expected retention times are approximately 25-29 minutes with resolution values (Rs) greater than 2.0 between adjacent peaks.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Help for chiral separation of a 2,3-dihydroxy-butyl ester. - Chromatography Forum [chromforum.org]
The Emerging Role of 2,3-Dihydroxybutanoic Acid in Oncology: A Comparative Guide for Researchers
For Immediate Release
In the rapidly evolving landscape of cancer biomarkers, the metabolite 2,3-Dihydroxybutanoic acid (2,3-DHBA) is gaining attention as a potential indicator of specific cancerous states and a molecule of interest for therapeutic development. This guide offers a comparative analysis of 2,3-DHBA's performance against other established biomarkers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Current research strongly positions (2R,3S)-2,3-dihydroxybutanoic acid as a promising biomarker for Acute Myeloid Leukemia (AML) with isocitrate dehydrogenase 1 and 2 (IDH1/2) mutations, in some cases outperforming the established oncometabolite 2-hydroxyglutarate (2-HG). Its presence has also been noted in several solid tumors, including breast, thyroid, and brain cancers, as well as being reported as a biomarker in colorectal cancer, though its clinical significance in these contexts is still under investigation. This guide will delve into the quantitative data, experimental protocols for its detection, and the known signaling pathways associated with this emerging biomarker.
Comparative Analysis of this compound as a Cancer Biomarker
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with clinical outcomes. The following tables summarize the current quantitative data for 2,3-DHBA in various cancers and compare it with established biomarkers.
Table 1: Performance of (2R,3S)-2,3-Dihydroxybutanoic Acid in Acute Myeloid Leukemia (AML)
| Biomarker | Patient Cohort (IDH1/2 Status) | Mean Plasma Concentration (µM ± SEM) | Area Under the Curve (AUC) | Sensitivity (at 80% Specificity) | p-value | Reference |
| (2R,3S)-2,3-DHBA | Wild-Type (n=29) | 0.53 ± 0.05 | 0.861 | 87.3% | < 0.0001 | [1] |
| IDH1R132 Mutant (n=9) | 1.89 ± 0.38 | [1] | ||||
| IDH2R140 Mutant (n=12) | 2.58 ± 0.52 | [1] | ||||
| (2R)-2-Hydroxyglutarate (2-HG) | Wild-Type (n=29) | 1.18 ± 0.17 | 0.819 | 63.8% | < 0.0001 | [1] |
| IDH1R132 Mutant (n=9) | 18.0 ± 5.0 | [1] | ||||
| IDH2R140 Mutant (n=12) | 48.9 ± 14.3 | [1] |
A study on AML patients with IDH1/2 mutations found that plasma levels of (2R,3S)-2,3-DHBA were significantly elevated compared to wild-type patients.[1] Notably, ROC analysis demonstrated that (2R,3S)-2,3-DHBA was a better biomarker for detecting IDH mutations than the well-established oncometabolite (2R)-2-hydroxyglutarate (2-HG), showing higher sensitivity at 80% specificity.[1]
Table 2: Presence of this compound in Solid Tumors
| Cancer Type | Sample Type | Finding | Clinical Correlation/Comparison | Reference(s) |
| Breast Cancer | Serum | (R,R)-2,3-dihydroxybutanoic acid identified as a differential metabolite between healthy controls and patients with benign or malignant breast disease. | Considered a potential biomarker for distinguishing benign from malignant conditions.[2] | [2] |
| Thyroid Cancer | Plasma | This compound was among the metabolites that varied significantly across different thyroid cancer subtypes (papillary, follicular, medullary) and healthy controls. | Identified as a discriminative metabolite for distinguishing between thyroid cancer subtypes and healthy controls.[3] | [3] |
| Glioblastoma | Tumor Tissue | This compound was detected in metabolomic profiling of glioblastoma tissue. | Its potential role in tumor aggressiveness and patient prognosis is under investigation.[4] | [4] |
| Colorectal Cancer | Serum | Reported as a potential biomarker. | Further studies are needed to establish its clinical utility and prognostic value.[5][6][7] | [5][6][7] |
While 2,3-DHBA has been identified in these solid tumors, quantitative data correlating its levels with clinical outcomes such as survival or tumor stage are not yet well-established in the literature. Further research is required to validate its potential as a prognostic or diagnostic biomarker in these cancers.
Signaling Pathways and Experimental Workflows
Understanding the metabolic context and having robust analytical methods are crucial for biomarker research and development.
Proposed Metabolic Pathway of (2R,3S)-2,3-Dihydroxybutanoic Acid in IDH1/2-Mutated Cancer Cells
In cancer cells harboring mutations in IDH1 or IDH2, the mutant enzyme acquires a neomorphic function, leading to the production of the oncometabolite 2-HG. Recent studies suggest that these mutant enzymes are also responsible for the synthesis of (2R,3S)-2,3-dihydroxybutanoic acid. The proposed pathway involves the reduction of (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from the amino acid threonine.[1]
Caption: Proposed metabolic pathway for the synthesis of (2R,3S)-2,3-DHBA and 2-HG by mutant IDH1/2.
Experimental Workflow for Quantification of this compound
Accurate quantification of 2,3-DHBA in biological samples is essential for its validation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.
Caption: Generalized workflow for the quantification of 2,3-DHBA in biological fluids.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma 2,3-DHBA
This protocol is based on methodologies used in metabolomic studies of AML.[1]
-
Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled succinic acid).
-
Protein Precipitation: Add 300 µL of cold methanol (B129727) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Derivatization: The dried residue is derivatized to increase volatility. A common method is methoximation followed by silylation.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.
-
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system. Use a suitable column (e.g., DB-5ms). The mass spectrometer can be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma/Urine 2,3-DHBA
This protocol is a generalized method for the analysis of small polar molecules like 2,3-DHBA.
-
Sample Preparation: To 50 µL of plasma or urine, add an internal standard.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (B52724), vortex, and centrifuge.
-
Supernatant Collection and Drying: Transfer the supernatant and dry under nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention of polar compounds.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 2,3-DHBA and the internal standard for quantification. For this compound, a potential precursor ion is m/z 119.03, with a product ion of m/z 73.03.[8]
-
Future Directions
The discovery of elevated (2R,3S)-2,3-dihydroxybutanoic acid in IDH-mutated AML presents a significant opportunity for improved diagnostics.[1] However, the role of 2,3-DHBA in solid tumors is still in its infancy. Future research should focus on:
-
Large-scale validation studies: To confirm the prognostic and diagnostic value of 2,3-DHBA in AML and other cancers.
-
Correlation with clinical outcomes: Investigating the association of 2,3-DHBA levels with tumor stage, grade, patient survival, and response to therapy in solid tumors.
-
Comparative studies: Directly comparing the performance of 2,3-DHBA with established biomarkers in various cancer types.
-
Mechanistic studies: Elucidating the precise biological function of 2,3-DHBA in cancer pathogenesis and its potential as a therapeutic target.
This comparative guide provides a snapshot of the current understanding of this compound in oncology. As research progresses, the full potential of this metabolite as a cancer biomarker and therapeutic target will become clearer.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinguishing the serum metabolite profiles differences in breast cancer by gas chromatography mass spectrometry and random forest method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Metabolomics fingerprinting of thyroid malignancies: a GC/MS-based approach for subtype classification and biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic characterization of human glioblastomas... | F1000Research [f1000research.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 2,3-Dihydroxybutanoic Acid Across Biological Matrices: A Guide for Researchers
Introduction
2,3-Dihydroxybutanoic acid (2,3-DHBA) is a four-carbon sugar acid with two chiral centers, resulting in four possible stereoisomers.[1] While historically considered a minor human metabolite, recent advancements in metabolomics have highlighted its significance as a potential biomarker in various disease states, particularly in oncology and metabolic disorders.[2] This guide provides a comparative analysis of 2,3-DHBA in different biological matrices, offering a summary of quantitative findings, detailed experimental protocols, and visualizations of its metabolic pathway and analytical workflows to support researchers, scientists, and professionals in drug development.
The biological relevance of 2,3-DHBA is highly dependent on its stereochemistry. The (2S,3R) form is considered a normally occurring carboxylic acid in humans, whereas the (2R,3S) stereoisomer has been identified as a potential oncometabolite.[1][3][4] This distinction is critical for accurate analysis and interpretation of its presence in biological samples.
Comparative Overview in Biological Matrices
The detection and quantification of 2,3-DHBA have been primarily reported in blood (plasma) and urine, with each matrix providing unique insights into different physiological and pathological states. While analysis of other organic acids in cerebrospinal fluid (CSF) is established, specific data for 2,3-DHBA in CSF is less common.
| Biological Matrix | Associated Conditions | Key Findings & Significance | Primary Stereoisomer of Interest |
| Blood (Plasma) | Acute Myeloid Leukemia (AML) with IDH1/IDH2 mutations. | Levels are significantly elevated and strongly correlate with the oncometabolite 2-hydroxyglutarate (2-HG).[5][6] It may serve as a superior biomarker for detecting IDH mutations compared to 2-HG itself.[5][6] | (2R,3S)-2,3-dihydroxybutanoic acid |
| Urine | Type 1 Diabetes Mellitus, certain cancers. | Significantly elevated levels have been observed in patients with Type 1 diabetes.[3] It has also been historically documented in urine in rare cases, with recent interest growing due to its link to oncology.[2] | (2S,3R) and (2R,3S)-2,3-dihydroxybutanoic acid |
| Cerebrospinal Fluid (CSF) | Neurological Diseases (General Organic Acid Analysis) | Analysis of organic acids in CSF can provide insights into cerebral metabolism.[7] Some organic acids are found in substantially higher amounts in CSF than in plasma.[7] Direct comparative data for 2,3-DHBA is limited, but it remains a potential area of investigation for neurological manifestations of metabolic disorders. | Not well-established |
Metabolic Pathway and Biological Significance
The primary biosynthetic pathway for the oncometabolite (2R,3S)-2,3-dihydroxybutanoic acid originates from the amino acid L-threonine. In cancer cells with mutations in the isocitrate dehydrogenase 1 (IDH1) or 2 (IDH2) enzymes, a neomorphic activity arises. This altered enzymatic function enables the reduction of α-keto acids beyond the typical substrate, α-ketoglutarate.
The proposed pathway involves two main steps:
-
Transamination/Deamination : L-threonine is converted to its α-keto acid intermediate, (3S)-hydroxy-2-oxobutanoic acid.[2][3]
-
Stereospecific Reduction : The mutant IDH1/2 enzyme reduces (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-2,3-dihydroxybutanoic acid.[1][5]
This metabolic reprogramming is a key feature of certain cancers, particularly AML, making (2R,3S)-2,3-DHBA a highly relevant biomarker for disease diagnosis and monitoring.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Physiology and pathophysiology of organic acids in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluation of different chiral stationary phases for 2,3-Dihydroxybutanoic acid separation
A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of 2,3-Dihydroxybutanoic Acid
For researchers, scientists, and drug development professionals, the accurate separation of stereoisomers is a critical aspect of chemical analysis and pharmaceutical development. This compound, a molecule with two chiral centers, exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1][2][3] The separation of these enantiomeric and diastereomeric pairs is essential for understanding their individual biological activities and for the development of stereochemically pure pharmaceuticals.[1][2]
This guide provides a comparative overview of different chiral stationary phases (CSPs) suitable for the separation of this compound stereoisomers via High-Performance Liquid Chromatography (HPLC). While direct application data for this compound is limited in publicly available literature, successful separations of structurally similar small, polar, and acidic hydroxy acids, such as tartaric acid and lactic acid, provide a strong basis for column selection and method development.[1] The primary CSPs considered in this guide fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and anion-exchange columns.[1]
Data Presentation: Comparison of Chiral Stationary Phase Performance
The following table summarizes the performance of different chiral stationary phases for the separation of compounds structurally related to this compound. This data serves as a valuable starting point for method development.
| Chiral Stationary Phase (CSP) Type | Example Column(s) | Target Analyte (Analogue) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Polysaccharide-Based | Chiralcel® OJ-H | Tartaric acid salt | Hexane/Ethanol/Trifluoroacetic Acid | 0.8 - 1.2 | Ambient | Baseline |
| Macrocyclic Glycopeptide-Based | Astec CHIROBIOTIC® T | Lactic Acid | Acetonitrile/Water/Ammonium (B1175870) Acetate (B1210297) | 0.5 - 1.0 | 25 | > 1.5 |
| Anion-Exchange | CHIRALPAK® QN-AX | 2,3-Dibenzoyl-DL-tartaric acid | Supercritical Fluid Chromatography (SFC): CO₂/Methanol (B129727) with additives | 3.0 | 40 | Baseline |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative experimental protocols based on the successful separation of analogous compounds.
Protocol 1: Polysaccharide-Based CSP
This protocol is derived from a method for separating a tartaric acid salt using a cellulose-based column.[1]
-
Instrumentation : HPLC system with UV detection.
-
Column : Chiralcel® OJ-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase : A typical mobile phase would be a mixture of hexane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. A starting point could be a ratio of 80:20 (v/v) Hexane:Ethanol with 0.1% TFA.
-
Flow Rate : 0.8 - 1.2 mL/min.[1]
-
Temperature : Ambient.[1]
-
Detection : UV at a low wavelength (e.g., 210 nm) for underivatized acids.[1]
-
Sample Preparation : Dissolve the this compound isomer mixture in the mobile phase or a compatible solvent.
Protocol 2: Macrocyclic Glycopeptide-Based CSP
This protocol is based on the separation of lactic acid, a small hydroxy acid, on a teicoplanin-based CSP.[1]
-
Instrumentation : HPLC system with UV or Mass Spectrometry (MS) detection.
-
Column : Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm.
-
Mobile Phase : A starting condition could be Acetonitrile/Water with a volatile salt like ammonium acetate or ammonium formate (B1220265) (e.g., 80:20 v/v with 10 mM ammonium acetate). The pH of the aqueous portion can be adjusted to optimize separation.[1]
-
Flow Rate : 0.5 - 1.0 mL/min.[1]
-
Temperature : 25°C, can be varied to improve resolution.[1]
-
Detection : UV at 210 nm or MS.[1]
-
Sample Preparation : Dissolve the sample in the mobile phase.[1]
Protocol 3: Anion-Exchange CSP
This protocol is adapted from a method for separating acidic compounds on a quinine-derivative-based anion-exchange column.[1]
-
Instrumentation : HPLC or SFC system with UV or MS detection.[1]
-
Column : CHIRALPAK® QN-AX, 4.6 x 150 mm, 5 µm.
-
Mobile Phase : For HPLC, a typical mobile phase consists of a polar organic solvent (e.g., methanol or acetonitrile) with an acidic additive. For SFC, a mixture of CO₂ and a polar co-solvent like methanol with additives is used.[1][3]
-
Flow Rate : 0.5 - 1.0 mL/min for HPLC; 2.0 - 4.0 mL/min for SFC.[1]
-
Temperature : Ambient, or controlled between 20-40°C to optimize selectivity.[1]
-
Detection : UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).[1]
-
Sample Preparation : Dissolve the this compound isomer mixture in the mobile phase or a compatible solvent.[1]
Alternative Strategy: Diastereomeric Derivatization
An alternative to direct chiral HPLC is the derivatization of the this compound stereoisomers with a chiral derivatizing agent to form diastereomers.[2][4] These diastereomers have different physical properties and can be separated on a standard achiral HPLC (e.g., C18) or GC column.[2][4]
Protocol for Diastereomeric Derivatization followed by GC analysis:
This protocol involves a two-step derivatization to form diastereomeric esters which are then analyzed by gas chromatography.[2]
-
Esterification : React 1 mg of the this compound isomer mixture with 1 mL of (S)-(+)-3-methyl-2-butanol and 50 µL of concentrated sulfuric acid. Heat at 80°C for 2 hours. After cooling and neutralization, extract the diastereomeric esters with dichloromethane.[2]
-
Acylation : To the dried ester residue, add 200 µL of trifluoroacetic anhydride (B1165640) and 50 µL of pyridine. Let the reaction proceed for 30 minutes at room temperature. Evaporate the reagents and redissolve the residue in a suitable solvent for GC injection.[2]
-
GC Analysis :
-
Column : DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium.
-
Temperature Program : Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.
-
Detector : Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]
-
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and workflow for the chiral separation of this compound.
References
Assessing the Specificity of 2,3-Dihydroxybutanoic Acid as a Biomarker for Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of specific and reliable biomarkers is paramount for the early diagnosis, prognosis, and therapeutic monitoring of metabolic disorders. 2,3-Dihydroxybutanoic acid (2,3-DHBA), a four-carbon sugar acid, has emerged as a potential biomarker in various metabolic contexts. This guide provides a comprehensive comparison of 2,3-DHBA with alternative biomarkers in key metabolic disorders, supported by experimental data and detailed methodologies, to aid researchers in assessing its specificity and utility.
Data Presentation: Quantitative Comparison of Biomarker Performance
The specificity and sensitivity of a biomarker are critical metrics for its clinical applicability. The following table summarizes the performance of 2,3-DHBA in comparison to established and alternative biomarkers for Acute Myeloid Leukemia (AML) with isocitrate dehydrogenase (IDH) mutations and Non-Alcoholic Fatty Liver Disease (NAFLD).
| Metabolic Disorder | Biomarker | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings & Citations |
| AML with IDH1/2 Mutation | This compound (2,3-DHBA) | GC-MS | 87.3% | 80% | 0.861 | Demonstrated to be a better biomarker for IDH mutations than 2R-HG.[1][2] |
| (2R)-2-Hydroxyglutarate (2-HG) | GC-MS | 63.8% | 80% | - | An established oncometabolite in IDH-mutated cancers.[1] | |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | This compound (2,3-DHBA) | GC-MS | - | - | - | Significantly increased levels observed in serum of NASH patients compared to controls (7.3-fold increase).[3] |
| 3-Hydroxybutyric acid | GC-MS | - | - | - | Identified as a discriminating biomarker for NAFLD.[3] | |
| 2-Hydroxybutyric acid | GC-MS | - | - | - | Identified as a discriminating biomarker for NAFLD.[3] | |
| Arabitol | GC-MS | - | - | - | Significantly increased levels in NASH patients (17.9-fold increase).[3] | |
| 3-Methyl-2-oxovaleric acid | GC-MS | - | - | - | Significantly higher serum levels in NASH patients (6.8-fold increase).[3] | |
| Cytokeratin-18 (CK-18) fragments | Immunoassay | - | - | - | A well-studied biomarker for liver cell apoptosis in NAFLD.[4] |
Metabolic Pathway of this compound
The metabolic origin of a biomarker is crucial for understanding its specificity. 2,3-DHBA is a metabolite derived from the degradation of the essential amino acid L-threonine. In the context of AML with IDH1/2 mutations, the altered enzymatic activity of mutant IDH contributes to the accumulation of 2,3-DHBA.
Caption: Proposed metabolic pathway of 2,3-DHBA formation in AML with mutant IDH1/2.
Experimental Protocols
Accurate and reproducible quantification of biomarkers is essential for their validation and clinical use. Below are detailed methodologies for the analysis of 2,3-DHBA and other organic acids in biological samples.
Experimental Workflow: GC-MS and LC-MS/MS Analysis
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis of small molecule biomarkers.
Quantification of this compound in Plasma by GC-MS
This protocol is adapted from methodologies used for the analysis of organic acids in plasma.[5][6][7][8]
-
Sample Preparation and Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled 2,3-DHBA).
-
Acidify the sample with 1 M HCl.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at a controlled temperature (e.g., 60-80°C) to facilitate the reaction, which makes the analyte volatile.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection.
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C and ramping up to 300°C.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) mode for targeted quantification of characteristic ions of the derivatized 2,3-DHBA.
-
-
-
Data Analysis:
-
Quantify the concentration of 2,3-DHBA by comparing the peak area of the analyte to that of the internal standard.
-
Quantification of Organic Acids in Urine by LC-MS/MS
This protocol provides a general framework for the analysis of polar metabolites in urine.[9][10][11][12][13]
-
Sample Preparation:
-
Thaw frozen urine samples and vortex to homogenize.
-
Dilute the urine sample with an acidic aqueous solution (e.g., 0.1% formic acid in water).
-
Add a mixture of internal standards (stable isotope-labeled organic acids).
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase C18 column suitable for polar analytes.
-
Mobile Phase: A gradient of water with formic acid (A) and acetonitrile (B52724) with formic acid (B).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each organic acid are monitored for high selectivity and sensitivity.
-
-
-
Data Analysis:
-
Generate calibration curves for each analyte using standards of known concentrations.
-
Calculate the concentration of each organic acid in the urine samples based on the peak area ratios relative to their respective internal standards and the calibration curves.
-
Discussion and Conclusion
The available evidence strongly suggests that This compound is a highly specific and sensitive biomarker for Acute Myeloid Leukemia with IDH1/2 mutations , outperforming the established oncometabolite 2-hydroxyglutarate in a key study.[1][2] Its metabolic link to the neomorphic activity of mutant IDH enzymes provides a strong biological rationale for its utility in this context.
In the case of Non-Alcoholic Fatty Liver Disease, 2,3-DHBA has been identified as a potential biomarker , with significantly elevated levels in patients with non-alcoholic steatohepatitis (NASH).[3] However, its specificity in comparison to a panel of other emerging biomarkers for NAFLD requires further investigation. The multifactorial nature of NAFLD suggests that a panel of biomarkers, rather than a single analyte, may be more effective for diagnosis and staging.
For researchers and drug development professionals, 2,3-DHBA represents a promising avenue for further exploration. In the context of IDH-mutated cancers, its superior performance characteristics warrant its inclusion in clinical and preclinical studies. For other metabolic disorders like NAFLD, further validation studies are necessary to establish its diagnostic and prognostic value in comparison to and in combination with other biomarkers. The detailed analytical methods provided in this guide offer a starting point for the robust and reliable quantification of 2,3-DHBA in various biological matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jasem.com.tr [jasem.com.tr]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. zivak.com [zivak.com]
Safety Operating Guide
Proper Disposal of 2,3-Dihydroxybutanoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2,3-dihydroxybutanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). While this compound is not always classified as a hazardous substance, it should be handled with care to prevent potential skin and eye irritation.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
-
Engineering Controls: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood.
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with water for several minutes. If present, remove contact lenses and continue rinsing.[1][2]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1][2]
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek medical attention if feeling unwell.[1][2]
Waste Characterization and Segregation
Proper identification and segregation of waste streams are the foundational steps for safe disposal.
-
Characterize the Waste: Determine if the this compound waste is in a pure solid form, a solution, or mixed with other chemical agents. If it is combined with hazardous substances, the entire mixture must be treated as hazardous waste.[1]
-
Segregate from Incompatibles: As an organic acid, this compound waste should be kept separate from bases, oxidizing agents, and reactive metals to prevent hazardous reactions.[1]
Disposal Protocols
The appropriate disposal method for this compound depends on its concentration and volume.
For small amounts of dilute aqueous solutions of this compound that are not contaminated with other hazardous materials, neutralization is a viable disposal option prior to drain disposal. Always consult with your institution's Environmental Health and Safety (EHS) office before any drain disposal. [1]
Experimental Protocol for Neutralization:
-
Dilution: Dilute the acidic solution with a significant volume of water, aiming for at least a 10:1 ratio of water to the acid solution.[1]
-
Neutralization: In a large, appropriate container, slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution while stirring.[1][3] The slow addition is crucial to control the effervescence from the release of carbon dioxide gas.[3]
-
pH Verification: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue to add the weak base until the pH is within a neutral range.[1][3]
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be poured down the drain with a copious amount of running water.[3]
| Parameter | Guideline | Source |
| Dilution Ratio (Water:Acid) | ≥ 10:1 | [1] |
| Neutralizing Agent | Sodium Bicarbonate (weak base) | [1][3] |
| Target pH Range | 6.0 - 8.0 | [1][3] |
Solid this compound and concentrated solutions should not be neutralized directly in the lab for drain disposal. These forms of waste must be disposed of through your institution's official chemical waste program.[1]
-
Containerization: Use leak-proof containers made of materials compatible with acids, such as high-density polyethylene (B3416737) or glass.[1] Avoid using metal containers.[1]
-
Labeling: The container must be clearly and accurately labeled with the full chemical name: "this compound".[1]
-
Collection: Arrange for collection by a specialized chemical waste disposal company as per your institution's procedures.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the substance.[3]
-
Neutralization of Residue: After absorbing the bulk of the spill, cautiously apply a mild base like sodium bicarbonate to neutralize any remaining residue.[3]
-
Cleanup: Collect the absorbed material and neutralized residue into a designated and labeled waste container.[3]
-
Decontamination: Thoroughly clean the spill area with soap and water.[3]
References
Personal protective equipment for handling 2,3-Dihydroxybutanoic acid
Essential Safety and Handling Guide for 2,3-Dihydroxybutanoic Acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification: this compound and structurally similar organic acids are classified with potential hazards that necessitate careful handling. Based on data for analogous compounds, the primary risks include severe skin burns, serious eye damage, and respiratory irritation, particularly if the substance is in powdered form and dust is generated.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent contact and exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard | Purpose |
| Eye & Face Protection | Safety goggles with side-shields or a face shield | EN 166 (EU) or ANSI Z87.1 (US) compliant[3] | To protect against splashes and eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | EN 374 compliant[3] | To prevent skin contact, which can cause severe burns or irritation.[1][2] |
| Skin & Body Protection | Laboratory coat, long-sleeved clothing | N/A | To prevent skin exposure.[1][2] |
| Respiratory Protection | NIOSH (US) or EN 143/149 (EU) approved respirator | Required if dusts are generated or ventilation is inadequate.[2][3] | To avoid respiratory tract irritation from dust or aerosols.[2] |
Operational Plan: Step-by-Step Handling and Storage
Proper operational procedures are critical for maintaining chemical integrity and ensuring laboratory safety.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[3]
2. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to prevent contact with skin, eyes, and clothing.[3]
-
Dust Prevention: Avoid the formation and spread of dust in the air.[4]
-
Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[3]
3. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.[3]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1]
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
